Ethyl tellurac
Description
Structure
2D Structure
Properties
IUPAC Name |
[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADTZHAWDPZVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4S8Te | |
| Record name | ETHYL TELLURAC | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020594 | |
| Record name | Ethyl tellurac | |
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Molecular Weight |
720.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline] | |
| Record name | ETHYL TELLURAC | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER | |
| Record name | ETHYL TELLURAC | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYL TELLURAC | |
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Density |
1.44 (NTP, 1992) - Denser than water; will sink | |
| Record name | ETHYL TELLURAC | |
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CAS No. |
20941-65-5 | |
| Record name | ETHYL TELLURAC | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl tellurac | |
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| Record name | Tetrakis(diethyldithiocarbamato-S,S')tellurium | |
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| Record name | ETHYL TELLURAC | |
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Melting Point |
226 to 244 °F (NTP, 1992) | |
| Record name | ETHYL TELLURAC | |
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| URL | https://cameochemicals.noaa.gov/chemical/20397 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl Tellurac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl tellurac, chemically known as Tellurium(IV) N,N'-diethyldithiocarbamate, is an organotellurium compound with the chemical formula C20H40N4S8Te.[1] It is primarily utilized in the rubber industry as an ultra-accelerator for the vulcanization of natural and synthetic rubbers, including styrene-butadiene, nitrile-butadiene, and ethylene-propylene diene rubbers.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical and chemical characteristics, synthesis, reactivity, and thermal decomposition. Detailed experimental protocols for key analytical procedures are also presented, along with visualizations of relevant chemical pathways and experimental workflows.
Chemical and Physical Properties
This compound is an orange-yellow to bright yellow, fluffy powder.[1][3] It is characterized by its limited solubility in water and sensitivity to prolonged exposure to light.[1][4] A summary of its key quantitative properties is provided in Table 1.
Table 1: Quantitative Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 720.68 g/mol | [5] |
| Melting Point | 108-118 °C (226-244 °F) | [1][3] |
| Density | 1.44 g/cm³ | [1][3] |
| Water Solubility | < 0.1 mg/mL at 23 °C | [1][3] |
| Appearance | Orange-yellow to bright yellow fluffy powder | [1][3] |
| CAS Number | 20941-65-5 | [1] |
Synthesis of this compound
This compound is synthesized through the reaction of an alkaline solution of tellurium dioxide with sodium diethyldithiocarbamate.[6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented preparation method.[6]
Materials:
-
Tellurium dioxide (TeO₂)
-
Sodium hydroxide (NaOH) or other caustic alkali
-
Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)
-
Deionized water
-
Reaction vessel with stirring capability
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Tellurium Solution: Dissolve tellurium dioxide in a 0.1–2 M solution of caustic alkali (e.g., sodium hydroxide) with stirring to form an alkaline solution of tellurium.[6]
-
Reaction: Under controlled pH conditions (pH 7–11), add the sodium diethyldithiocarbamate solution to the alkaline tellurium solution with continuous stirring. This will initiate the precipitation of this compound.[6]
-
Separation: The resulting solid this compound is separated from the reaction mixture using conventional filtration methods.
-
Washing and Drying: The collected solid is washed with deionized water to remove any unreacted starting materials and byproducts. The final product is then dried in an oven at a suitable temperature to obtain a homogeneous powder with a uniform grain size.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Stability
Thermal Decomposition
The thermal decomposition of this compound has been investigated using simultaneous thermogravimetry (TG), derivative thermogravimetry (DTG), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) in a nitrogen atmosphere. The decomposition occurs in two main stages:
-
Stage 1: Initial elimination of ethyl isothiocyanate (C₂H₅–NCS), elemental sulfur (S), and ethyl radicals (C₂H₅).
-
Stage 2: Subsequent loss of carbon disulfide (CS₂), diethylamine (N(C₂H₅)₂), and more ethyl isothiocyanate.
The activation energy for both decomposition stages is dependent on the extent of conversion, indicating a multi-step pyrolysis process.[7]
Experimental Protocol: Thermal Decomposition Analysis
This protocol is based on the methodology described for the thermal analysis of dithiocarbamates.[7]
Instrumentation:
-
Simultaneous Thermal Analyzer (TG/DSC) coupled with an FTIR spectrometer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen (flow rate ~50 mL/min).
-
Data Acquisition: The TG, DTG, and DSC curves are recorded simultaneously as a function of temperature. The evolved gases from the thermal decomposition are transferred to the FTIR spectrometer via a heated transfer line to identify the gaseous products.
-
Data Analysis: The TG and DTG curves are analyzed to determine the temperature ranges of decomposition and the corresponding mass losses. The DSC curve provides information about the thermal events (endothermic or exothermic). The FTIR spectra of the evolved gases are analyzed to identify the decomposition products at different temperatures.
Caption: Thermal decomposition pathway of this compound.
Light Sensitivity
This compound is sensitive to prolonged exposure to light.[1][4] Therefore, it should be stored in light-resistant containers.
Experimental Protocol: Photostability Testing
A generalized protocol for assessing the photostability of a chemical substance, based on ICH Q1B guidelines.[8]
Apparatus:
-
A photostability chamber equipped with a light source that provides a combination of visible and ultraviolet (UV) light, such as a xenon lamp or a metal halide lamp. The chamber should be capable of controlling temperature.
Procedure:
-
Sample Preparation: A sample of this compound is placed in a suitable transparent container. A control sample is wrapped in aluminum foil to protect it from light.
-
Exposure: The samples are exposed to a controlled light source in the photostability chamber for a specified duration. The overall illumination should be at least 1.2 million lux hours and the integrated near-UV energy should be at least 200 watt hours/square meter.
-
Analysis: After exposure, the light-exposed sample is compared to the control sample. Any changes in physical properties (e.g., color, appearance) and chemical properties (e.g., purity, degradation products) are assessed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC).
Analytical Methods
The determination of this compound in various matrices, such as rubber additives, can be performed using atomic absorption spectrometry or gravimetric determination of tellurium.[1] For dithiocarbamates in general, analytical methods often involve their decomposition to carbon disulfide (CS₂), which is then quantified.
Experimental Protocol: Determination of Dithiocarbamates by Decomposition to CS₂
This is a generalized protocol based on methods for dithiocarbamate analysis.[9][10]
Principle:
Dithiocarbamates are hydrolyzed in a hot acidic medium to produce carbon disulfide (CS₂). The evolved CS₂ is then trapped and quantified, typically by spectrophotometry or gas chromatography.
Procedure:
-
Sample Preparation: A known amount of the sample containing this compound is placed in a reaction flask.
-
Acid Hydrolysis: A strong acid (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride) are added to the flask. The mixture is heated to boiling to facilitate the decomposition of this compound to CS₂.
-
CS₂ Trapping: The evolved CS₂ is carried by an inert gas stream (e.g., nitrogen) through a series of traps. For spectrophotometric analysis, the CS₂ can be trapped in a solution of copper(II) acetate and diethanolamine to form a colored complex.
-
Quantification: The amount of CS₂ is determined by measuring the absorbance of the colored complex with a spectrophotometer at a specific wavelength. Alternatively, the trapped CS₂ can be analyzed by gas chromatography.
Potential Biological Interactions of Dithiocarbamates
While specific signaling pathway interactions for this compound are not extensively documented due to its primary industrial application, the broader class of dithiocarbamates is known to interact with various cellular signaling pathways. These interactions are relevant for understanding the potential toxicological and pharmacological effects of this class of compounds.
Inhibition of the EGFR/AKT Signaling Pathway
Some dithiocarbamates have been shown to exert anti-tumor effects by inhibiting the Epidermal Growth Factor Receptor (EGFR)/AKT signaling pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of EGFR/AKT pathway by dithiocarbamates.
Inhibition of the NF-κB Signaling Pathway
Dithiocarbamates can form complexes with copper, which in turn can inhibit the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is involved in inflammatory responses and cell survival.
References
- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. scielo.br [scielo.br]
- 6. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Ethyl Tellurac (CAS 20941-65-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl Tellurac, also known as Tellurium Diethyldithiocarbamate, a versatile organotellurium compound with significant applications in industrial chemistry and emerging potential in materials science. This document consolidates key data, experimental protocols, and safety information to serve as a comprehensive resource for professionals in research and development.
Chemical Identity and Properties
This compound is an orange-yellow to bright yellow fluffy powder.[1][2][3] It is primarily recognized as a member of the dithiocarbamate family of compounds, which are widely used as accelerators in the vulcanization of rubber.[4][5][6]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 20941-65-5[7] |
| EC Number | 244-121-9[7] |
| IUPAC Name | [tris(diethylcarbamothioylsulfanyl)-λ⁴-tellanyl] N,N-diethylcarbamodithioate[1] |
| Molecular Formula | C₂₀H₄₀N₄S₈Te[7] |
| Synonyms | Tellurium diethyldithiocarbamate (TDEC), Tellurac, Akrochem TDEC, Perkacit TDEC, Nocceler TTTE[7][8] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 720.68 g/mol | [7] |
| Appearance | Orange-yellow to bright yellow fluffy powder | [1][2] |
| Melting Point | 108-118 °C | [3][7] |
| Density | 1.44 g/cm³ | [1][7] |
| Solubility | Insoluble in water (<0.1 mg/mL at 22°C) | [1][3] |
| Stability | Sensitive to prolonged exposure to light | [1][2] |
Primary Applications and Mechanism of Action
Vulcanization Accelerator
The principal application of this compound is as an ultra-fast accelerator for the vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene propylene diene monomer (EPDM), and isobutylene-isoprene rubber (IIR).[1][4][5][9] It is particularly effective in IIR compounds.[4][5]
In the vulcanization process, this compound facilitates the formation of sulfur cross-links between polymer chains, which increases the rigidity, durability, and elasticity of the rubber.[10] It is often used in combination with thiazole modifiers to achieve optimal vulcanization characteristics.[1][4] The typical dosage in rubber formulations ranges from 0.1 to 2.0 parts per hundred rubber (phr).[5][9]
The use of this compound as an accelerator offers several advantages:
-
High Curing Speed: It significantly reduces the time required for vulcanization.[6][9]
-
High Modulus: It produces vulcanizates with a high modulus, indicating greater stiffness and resistance to deformation.[4][11]
-
Improved Mechanical Properties: It can enhance the tensile strength and modulus of the final rubber product.[6]
Caption: Workflow of rubber vulcanization accelerated by this compound.
Emerging Research Applications
Beyond its established role in the rubber industry, this compound is being explored in other scientific domains. It has been used as an organometallic precursor in the synthesis of fusiform-shaped Tellurium-Gold (Te-Au) hybrid nanomaterials.[2][3] These materials have shown efficiency in the electrocatalytic oxidation of isopropanol, suggesting potential applications in catalysis and sensor technology.[2][3]
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of an alkaline solution of tellurium dioxide with sodium diethyldithiocarbamate.[12][13]
Materials:
-
Tellurium dioxide (TeO₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sodium diethyldithiocarbamate
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Water
Procedure:
-
Preparation of Tellurium Solution: Dissolve tellurium dioxide in an aqueous solution of sodium hydroxide or potassium hydroxide (0.1–2 mol/L) with heating until the TeO₂ is completely dissolved.[13]
-
Reaction: Control the reaction temperature of a 10% (wt) sodium diethyldithiocarbamate solution to 50°C.[13]
-
Precipitation: Under stirring, add the tellurium solution dropwise to the sodium diethyldithiocarbamate solution.[13]
-
pH Adjustment: During the addition, adjust the pH of the system to 8-10 using a suitable acid (e.g., 0.1 mol/L HCl) or a buffer solution to facilitate the precipitation of bright yellow this compound (TDEC).[13]
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum at 80°C.[13]
Caption: Step-by-step workflow for the synthesis of this compound.
Carcinogenicity Bioassay Protocol (NTP Study)
A bioassay was conducted by the National Toxicology Program (NTP) to evaluate the potential carcinogenicity of technical-grade this compound in F344 rats and B6C3F1 mice.[10]
Test Animals:
-
F344 rats (50 of each sex per group)
-
B6C3F1 mice (50 of each sex per group)
Administration:
-
The test compound was administered in the feed for 105 weeks for rats and 106 weeks for mice.[10]
Dosage Levels:
-
Rats (Male): 300 or 600 ppm
-
Rats (Female): 150 or 300 ppm
-
Mice (Male, time-weighted average): 1,255 or 3,132 ppm
-
Mice (Female, time-weighted average): 2,132 or 4,915 ppm
-
Mean body weights of the dosed animals were lower than those of the control groups.[10]
-
The study concluded that under the conditions of the bioassay, this compound was not carcinogenic for F344 rats or B6C3F1 mice of either sex.[10] However, some evidence was noted as suggestive but insufficient to establish carcinogenicity.[10]
Safety and Handling
Table 3: Exposure Limits and Toxicity
| Parameter | Value | Agency/Source |
| OSHA PEL (TWA) | 0.1 mg/m³ (as Te) | OSHA[1] |
| NIOSH REL (TWA) | 0.1 mg/m³ (as Te) | NIOSH[1] |
| IDLH | 25 mg/m³ (as Te) | NIOSH[14] |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (Group 3) | IARC[3] |
| Acute Hazards | Emits very toxic fumes of nitrogen oxides, sulfur oxides, and tellurium upon decomposition by heating. | [1][2] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, dark place in a tightly sealed container, away from sources of ignition.[15]
-
In case of a spill, avoid creating dust. Dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for disposal.[16]
Conclusion
This compound (CAS 20941-65-5) is a well-characterized dithiocarbamate with a primary, commercially significant role as a vulcanization accelerator in the rubber industry. Its ability to produce high-modulus vulcanizates at a rapid rate makes it a valuable component in the manufacturing of numerous rubber products. While its toxicological profile suggests it is not carcinogenic under the tested conditions, appropriate safety measures are necessary during handling due to its potential for emitting toxic fumes upon decomposition. Emerging research into its use in nanomaterial synthesis highlights a potential expansion of its applications beyond traditional industrial chemistry, warranting further investigation by the scientific community.
References
- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrakis(diethyldithiocarbamato)-teIlurium(IV) | 20941-65-5 [chemicalbook.com]
- 3. 20941-65-5 | CAS DataBase [m.chemicalbook.com]
- 4. specialchem.com [specialchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound [chemball.com]
- 7. Tellurium(IV) diethyldithiocarbamate | CAS 20941-65-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. This compound [webbook.nist.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. Abstract for TR-152 [ntp.niehs.nih.gov]
- 11. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 12. asianpubs.org [asianpubs.org]
- 13. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]
- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 15. echemi.com [echemi.com]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Solubility of Ethyl Tellurac in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ethyl tellurac (also known as Tellurium diethyldithiocarbamate). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes known qualitative and semi-quantitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of organotellurium compounds like this compound.
Introduction to this compound
This compound, an organotellurium compound, presents as an orange-yellow to bright yellow fluffy powder.[1] It is utilized in the rubber-processing industry as an accelerator.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, materials science, and formulation development.
Solubility Profile of this compound
Comprehensive searches of chemical databases and scientific literature have yielded primarily qualitative solubility data for this compound, with limited quantitative information for its solubility in water.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | IUPAC Name | Chemical Formula | Solubility | Temperature | Reference |
| Water | Water | H₂O | < 0.1 mg/mL | 73°F (23°C) | [1][2] |
| Water | Water | H₂O | < 0.01 g/100 mL | 23°C | [3][4][5][6][7] |
| Benzene | Benzene | C₆H₆ | Soluble | N/A | [1] |
| Carbon Disulfide | Carbon Disulfide | CS₂ | Soluble | N/A | [1] |
| Chloroform | Trichloromethane | CHCl₃ | Soluble | N/A | [1][8] |
| Toluene | Toluene | C₇H₈ | Soluble | N/A | [8] |
| Alcohol (Ethanol) | Ethanol | C₂H₅OH | Slightly Soluble | N/A | [1] |
| Gasoline | N/A | N/A | Slightly Soluble | N/A | [1] |
This information indicates that this compound, a nonpolar molecule, exhibits solubility in nonpolar and weakly polar aprotic organic solvents, while being practically insoluble in the polar protic solvent, water.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility values, the following detailed experimental protocol, adapted from methodologies for air-sensitive organometallic compounds, offers a robust approach for obtaining this data under controlled and safe laboratory conditions.
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker or incubator
-
Inert atmosphere glove box or Schlenk line
-
Glass vials with airtight septa or caps
-
Syringes and needles
-
Centrifuge
-
UV-Vis spectrophotometer or other suitable analytical instrument
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (argon or nitrogen), add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is achieved.
-
Record the initial mass of this compound.
-
Add a precise volume of the desired anhydrous organic solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to ensure complete sedimentation of the excess solid.
-
Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a syringe.
-
Transfer the supernatant to a pre-weighed volumetric flask and record the mass of the solution.
-
-
Quantification:
-
Dilute the collected supernatant to a known volume with the same solvent.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
3.3. Safety Precautions
-
This compound is toxic and should be handled with care. All manipulations should be performed in a well-ventilated fume hood.[8]
-
Due to its potential sensitivity to air and light, all steps should be carried out under a dry, inert atmosphere and with protection from light.[2][3]
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 20941-65-5 | CAS DataBase [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS # 20941-65-5, this compound, Diethyldithiocarbamic acid tellurium salt, tellurium diethyldithiocarbamate, Tetrakis(diethyldithiocarbamato-S,S')tellurium - chemBlink [chemblink.com]
- 6. chembk.com [chembk.com]
- 7. Tetrakis(diethyldithiocarbamato)-teIlurium(IV) | 20941-65-5 [chemicalbook.com]
- 8. gneechem.com [gneechem.com]
Unraveling the Thermal Degradation of Ethyl Tellurac: A Mechanistic Overview
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the thermal decomposition mechanism of Ethyl Tellurac.
This compound, chemically known as Tellurium(IV) diethyldithiocarbamate (TDEC), is a crucial accelerator in the vulcanization of various rubbers, including natural rubber and synthetic elastomers like SBR, NBR, and EPDM.[1] Its thermal behavior is of paramount importance for both its application in rubber processing and for understanding its stability and potential environmental impact. When subjected to heat, this compound undergoes a complex, multi-step decomposition process, liberating a variety of volatile and toxic compounds.[2] This guide provides a detailed examination of the thermal decomposition mechanism of this compound, based on available scientific literature, to offer a comprehensive resource for professionals in relevant fields.
Core Decomposition Pathway
Studies utilizing simultaneous thermogravimetry (TG), differential thermogravimetry (DTG), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) have elucidated a two-stage thermal decomposition mechanism for this compound in an inert nitrogen atmosphere.[3] This process is characterized by the sequential elimination of specific gaseous products.
Stage 1: Initial Degradation
The first stage of decomposition involves the initial fragmentation of the diethyldithiocarbamate ligands. The primary gaseous products evolved during this phase are ethyl isothiocyanate (C₂H₅NCS), elemental sulfur (S), and ethyl radicals (C₂H₅•).[3] The molar ratio of these products has been reported to be 1:3:3, respectively.[3]
Stage 2: Secondary Decomposition
Following the initial breakdown, the second stage involves the further decomposition of the remaining intermediate species. The main gaseous products identified in this stage are carbon disulfide (CS₂), diethylamine (N(C₂H₅)₂), and additional ethyl isothiocyanate (C₂H₅NCS).[3] The molar ratio for these products is reported as 1:1:2.[3]
When heated to decomposition, this compound is known to emit highly toxic fumes containing nitrogen oxides, sulfur oxides, and tellurium compounds.[2]
Quantitative Thermal Analysis Data
While the precise quantitative data from the seminal study on the kinetics of this compound's thermal decomposition are not fully accessible, the research indicates a strong dependence of the activation energy on the extent of conversion.[3] This suggests a complex, multi-step pyrolysis characteristic. The data presented below is a qualitative summary based on the available information. A detailed kinetic analysis would require multiple thermogravimetric experiments at various heating rates to apply model-free kinetic approaches like the Flynn-Wall-Ozawa method.[2]
| Parameter | Stage 1 Decomposition | Stage 2 Decomposition |
| Temperature Range | Data not available | Data not available |
| Evolved Products | Ethyl isothiocyanate, Sulfur, Ethyl radical | Carbon disulfide, Diethylamine, Ethyl isothiocyanate |
| Molar Ratio of Products | 1 : 3 : 3 | 1 : 1 : 2 |
| Activation Energy (Ea) | Varies significantly with the extent of conversion.[3] | Varies significantly with the extent of conversion.[3] |
Experimental Protocols
The investigation of the thermal decomposition mechanism of this compound typically involves the use of coupled thermal analysis techniques. The following is a generalized experimental protocol based on the methods cited in the literature.[3]
Objective: To determine the thermal decomposition stages, evolved gaseous products, and kinetic parameters of the thermal degradation of this compound.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) coupled to a Fourier-Transform Infrared (FTIR) spectrometer via a heated transfer line.
Methodology:
-
Sample Preparation: A small, precise amount of this compound powder (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina).
-
Thermal Analysis Program:
-
The sample is placed in the thermal analyzer.
-
The system is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to ensure an inert atmosphere.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (a series of experiments at different heating rates, such as 5, 10, 15, and 20 °C/min, are performed for kinetic analysis).
-
-
Data Collection:
-
The TG curve (mass loss versus temperature), DTG curve (rate of mass loss versus temperature), and DSC curve (heat flow versus temperature) are recorded continuously throughout the heating program.
-
The evolved gases are continuously transferred to the FTIR gas cell via the heated transfer line. FTIR spectra of the evolved gases are collected at regular intervals.
-
-
Data Analysis:
-
The TG/DTG curves are analyzed to determine the temperature ranges of the decomposition stages and the mass loss associated with each stage.
-
The FTIR spectra are analyzed to identify the gaseous products evolved at different temperatures by comparing the spectra with standard libraries.
-
For kinetic analysis, model-free methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) are applied to the TG data from experiments at multiple heating rates to determine the activation energy as a function of the conversion fraction.
-
Visualizing the Pathways and Processes
To better illustrate the relationships and workflows, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Proposed two-stage thermal decomposition pathway of this compound.
Caption: General experimental workflow for analyzing thermal decomposition.
References
Spectroscopic Characterization of Ethyl Tellurac: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl Tellurac (also known as Tellurium tetrakis(diethyldithiocarbamate)), a compound of interest in materials science and as a vulcanization accelerator. The following sections detail the expected spectroscopic signatures from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹²⁵Te), and Mass Spectrometry (MS), providing a foundational understanding for researchers in drug development and materials science.
Introduction to this compound
This compound, with the chemical formula C₂₀H₄₀N₄S₈Te, is an organotellurium compound belonging to the dithiocarbamate family.[1][2] Its structure features a central tellurium atom coordinated to four diethyldithiocarbamate ligands. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.
Analytical Data Summary
The key analytical and spectroscopic data for this compound are summarized in the tables below for quick reference.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₄₀N₄S₈Te |
| Molecular Weight | 720.68 g/mol |
| CAS Number | 20941-65-5 |
| Appearance | Orange-yellow to bright yellow fluffy powder |
Table 2: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| FTIR | Characteristic vibrations for ν(C-N) (thioureide bond), ν(C-S), and ν(Te-S). |
| ¹H NMR | Expected signals for the ethyl group protons (-CH₂- and -CH₃). |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the ethyl groups and the dithiocarbamate backbone. |
| ¹²⁵Te NMR | A single resonance in a chemical shift range characteristic of Te(IV) compounds. |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. Top peak observed at m/z = 116.[3] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organometallic compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹²⁵Te nuclei.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed.
-
¹³C NMR: A proton-decoupled experiment (e.g., DEPT or APT) is used to simplify the spectrum and enhance signal-to-noise.
-
¹²⁵Te NMR: A proton-decoupled single-pulse experiment is performed. Due to the wide chemical shift range of ¹²⁵Te, a broad spectral window is required.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant mass-to-charge (m/z) range.
Spectroscopic Data Interpretation
The following sections provide a detailed interpretation of the expected spectroscopic data for this compound.
FTIR Spectroscopy
The FTIR spectrum of this compound is characterized by several key vibrational bands that are indicative of its structure. The most significant of these are:
-
ν(C-N) (Thioureide bond): A strong absorption band is expected in the region of 1480-1550 cm⁻¹. The position of this band is sensitive to the electron-donating ability of the nitrogen substituents and the coordination to the tellurium center.
-
ν(C-S): One or more bands in the 950-1050 cm⁻¹ region are attributed to the C-S stretching vibrations.
-
ν(Te-S): The tellurium-sulfur stretching vibrations are expected to appear in the far-infrared region, typically below 400 cm⁻¹.
Table 3: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| ν(C-H) of ethyl groups | 2850-2980 |
| ν(C-N) (Thioureide) | 1480-1550 |
| δ(CH₂) and δ(CH₃) | 1350-1470 |
| ν(C-S) | 950-1050 |
| ν(Te-S) | < 400 |
NMR Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound in solution.
The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the four equivalent diethyldithiocarbamate ligands.
-
-CH₂- (Methylene protons): A quartet is expected due to coupling with the adjacent methyl protons. The chemical shift is anticipated to be in the range of 3.5-4.0 ppm.
-
-CH₃ (Methyl protons): A triplet is expected due to coupling with the adjacent methylene protons. The chemical shift is anticipated to be in the range of 1.2-1.5 ppm.
Table 4: Expected ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CH₂- | 3.5 - 4.0 | Quartet |
| -CH₃ | 1.2 - 1.5 | Triplet |
The proton-decoupled ¹³C NMR spectrum will show resonances for the carbon atoms of the ethyl groups and the dithiocarbamate backbone.
-
-NCS₂ (Carbamate carbon): This carbon is expected to resonate at a downfield chemical shift, typically in the range of 190-205 ppm.
-
-CH₂- (Methylene carbon): The chemical shift for this carbon is expected in the range of 40-50 ppm.
-
-CH₃ (Methyl carbon): This carbon will appear at a more upfield position, typically in the range of 12-15 ppm.
Table 5: Expected ¹³C NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| -NCS₂ | 190 - 205 |
| -CH₂- | 40 - 50 |
| -CH₃ | 12 - 15 |
¹²⁵Te NMR is a powerful tool for directly probing the tellurium center. Tellurium-125 has a natural abundance of 7.07% and is a spin-1/2 nucleus, making it suitable for NMR studies.[4]
-
Chemical Shift: For a Te(IV) center in a dithiocarbamate environment, a single resonance is expected. The chemical shift of ¹²⁵Te is highly sensitive to its coordination environment and the nature of the substituents. The chemical shift range for organotellurium compounds is very wide, spanning over 5000 ppm.[4][5] For this compound, the chemical shift is expected to be in the downfield region, characteristic of Te(IV) species.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.
-
Molecular Ion: The molecular ion peak ([M]⁺) at m/z 720.68 may be observed, although it might be weak due to the lability of the compound.
-
Fragmentation: The fragmentation pattern is expected to be dominated by the loss of the diethyldithiocarbamate ligands. The most intense peak in the GC-MS spectrum is reported to be at an m/z of 116.[3] This fragment likely corresponds to [Et₂NCS]⁺ or a related species.
Table 6: Key Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 720.68 |
| Top Peak | 116 |
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the expected spectroscopic signatures and provided detailed experimental protocols to aid researchers in the identification and analysis of this important organotellurium compound. The data presented herein serves as a valuable reference for quality control, structural elucidation, and further research in the applications of this compound.
References
Safeguarding Scientific Advancement: A Technical Guide to the Health and Safety of Ethyl Tellurac in the Laboratory
For Immediate Distribution
[City, State] – [Date] – As the landscape of pharmaceutical research and materials science continues to evolve, so too does the utilization of novel organometallic compounds. Ethyl tellurac, a dithiocarbamate complex of tellurium, is one such compound with growing applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with critical health and safety information for the responsible handling of this compound in a laboratory setting. This document outlines the toxicological profile, recommended exposure limits, proper handling procedures, and emergency protocols to ensure a safe research environment.
Executive Summary
This compound, also known as Tellurium(IV) diethyldithiocarbamate, is an orange-yellow powder with low solubility in water.[1][2] While its acute oral toxicity in rats is low, overexposure can lead to characteristic symptoms such as a garlic-like odor on the breath and in sweat.[3][4] The primary hazards associated with this compound include mild eye irritation, potential skin sensitization, and the emission of toxic fumes upon decomposition at high temperatures.[5][6] This guide emphasizes the importance of appropriate personal protective equipment (PPE), engineering controls, and adherence to established safety protocols to mitigate risks.
Toxicological Profile
The toxicity of this compound is intrinsically linked to its central tellurium atom. Tellurium and its compounds are generally considered mildly toxic, with acute poisoning being a rare occurrence.[7] The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin or eye contact.[8]
Acute Toxicity
A key piece of quantitative data regarding the acute toxicity of this compound is its oral Lethal Dose 50 (LD50). An LD50 is the dose of a substance that is lethal to 50% of a test population. For this compound, the oral LD50 in rats has been determined to be greater than 5000 mg/kg of body weight, indicating a low order of acute toxicity via ingestion.[9]
Chronic and Other Health Effects
Repeated or prolonged exposure to tellurium compounds can lead to a range of health effects. A hallmark of tellurium exposure is the development of a persistent garlic-like odor on the breath and in sweat.[3][7] This is due to the in vivo methylation of tellurium to the volatile compound dimethyl telluride.[7] Other reported effects of chronic tellurium exposure include:
-
Dermatological: Skin rashes and discoloration.[10]
-
Neurological: Headache, fatigue, dizziness, and in cases of high exposure, potential damage to the nervous system.[8]
-
Gastrointestinal: Nausea, vomiting, and loss of appetite.[8]
-
Hepatic and Renal: Tellurium may affect liver and kidney function with prolonged exposure.[8]
A bioassay conducted by the National Toxicology Program (NTP) concluded that under the conditions of the study, this compound was not carcinogenic in F344 rats or B6C3F1 mice.[11]
Quantitative Toxicity Data
For a comprehensive understanding of the toxicological profile of this compound and related tellurium compounds, the following table summarizes available quantitative data.
| Compound/Substance | Test Type | Species | Route | Value | Reference |
| This compound | LD50 | Rat | Oral | > 5000 mg/kg | [9] |
| Tellurium(IV) | EC50 (72h) | Pseudokirchneriella subcapitata (Green Algae) | - | > 11,700 µg/L | [1] |
| Tellurium(IV) | EC50 (48h) | Daphnia magna (Crustacean) | - | 1,200 µg/L | [1] |
| Tellurium(IV) | LC50 (96h) | Oncorhynchus mykiss (Rainbow Trout) | - | 37,100 µg/L | [1] |
Occupational Exposure Limits
To protect laboratory personnel, several organizations have established occupational exposure limits for tellurium and its compounds. These limits are based on an 8-hour time-weighted average (TWA) and are crucial for assessing and controlling workplace exposures.
| Organization | Limit | Value |
| OSHA (PEL) | 8-hr TWA | 0.1 mg/m³ |
| NIOSH (REL) | 10-hr TWA | 0.1 mg/m³ |
| ACGIH (TLV) | 8-hr TWA | 0.1 mg/m³ |
| NIOSH (IDLH) | Immediately Dangerous to Life or Health | 25 mg/m³ |
Data sourced from[3][5][12][13]
Experimental Protocols for Toxicity Assessment
The following are generalized protocols for common in vitro cytotoxicity assays that can be adapted to assess the toxic potential of this compound and other organotellurium compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Exposure: Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent, such as DMSO) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound and controls (spontaneous release, maximum release, and vehicle).[7]
-
Supernatant Collection: After the desired incubation time, centrifuge the plate and carefully collect the supernatant from each well.[7]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[7]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[5][7]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of around 490 nm.[7]
-
Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Mechanism of Toxicity and Signaling Pathways
The toxicity of tellurium compounds, including this compound, is multifaceted and involves interactions with various cellular components. The primary mechanism is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][14]
This diagram illustrates the proposed mechanism by which this compound induces cellular toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage and apoptosis.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[15]
-
Containment: Use enclosed systems for procedures that may generate dust.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[15]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[15]
-
Body Protection: A lab coat or other protective clothing should be worn.[15]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][15]
-
Protect from light, as it is sensitive to prolonged exposure.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Spill and Leak Procedures
-
Small Spills: For small spills of the solid material, carefully dampen with an inert absorbent material (e.g., vermiculite or sand) to prevent dust generation. Scoop the material into a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety department for assistance with cleanup.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Conclusion
This compound is a valuable compound in scientific research, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety measures. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Continuous vigilance, proper training, and a commitment to safety are essential for the responsible advancement of science.
References
- 1. env.go.jp [env.go.jp]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. Tellurium compounds - IDLH | NIOSH | CDC [cdc.gov]
- 13. taglus.com [taglus.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Organometallic Chemistry of Tellurium Dithiocarbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organometallic chemistry has witnessed a growing interest in compounds that bridge the gap between traditional inorganic and organic chemistry, offering unique structural motifs and reactivities. Among these, organotellurium dithiocarbamates have emerged as a fascinating class of molecules. These compounds, featuring a central tellurium atom bonded to both organic moieties and dithiocarbamate ligands, exhibit a rich and diverse chemistry. Their potential applications span from materials science to, most notably, the realm of medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the core aspects of organotellurium dithiocarbamate chemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data on their synthesis, structural features, and biological activities. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and further exploration of this promising area of research.
Synthesis of Organotellurium Dithiocarbamates
The synthesis of organotellurium dithiocarbamates typically involves the reaction of an organotellurium(IV) halide precursor with a dithiocarbamate salt. The most common precursors are diorganotellurium(IV) dihalides (R₂TeCl₂, R₂TeBr₂, R₂TeI₂) or organotellurium(IV) trihalides (RTeCl₃, RTeBr₃, RTeI₃). The dithiocarbamate ligands are generally prepared in situ or used as pre-synthesized sodium, potassium, or silver salts.
A general synthetic route involves the metathesis reaction between the organotellurium halide and the dithiocarbamate salt in an appropriate organic solvent, such as dichloromethane, chloroform, or acetone. The choice of the salt (e.g., sodium vs. silver) can influence the reaction rate and yield, with silver salts sometimes being used to facilitate the precipitation of silver halide, driving the reaction to completion.[1]
The stoichiometry of the reactants determines the nature of the final product. A 1:1 molar ratio of an organotellurium(IV) trihalide and a dithiocarbamate salt typically yields a mixed-ligand species of the type RTe(S₂CNR'₂)X₂, whereas a 1:2 or 1:3 ratio can lead to the substitution of multiple halide ions. Similarly, diorganotellurium(IV) dihalides react with one or two equivalents of the dithiocarbamate salt to produce R₂Te(S₂CNR'₂)X or R₂Te(S₂CNR'₂)₂ complexes, respectively.[1][2]
General Synthetic Workflow
Below is a generalized workflow for the synthesis of organotellurium dithiocarbamates.
Caption: A flowchart illustrating the general experimental steps for the synthesis of organotellurium dithiocarbamate complexes.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Dithiocarbamate Tellurium(II)
This protocol is adapted from the synthesis of a Te(II) dithiocarbamate complex.[3]
-
Preparation of Sodium Diethyldithiocarbamate: In a three-necked flask placed in an ice-water bath, add 200 mL of water, 4 g (0.1 mol) of sodium hydroxide, and 7.3 g (0.1 mol) of diethylamine with stirring. After 20 minutes, add 7.8 g (0.1 mol) of carbon disulfide and continue the reaction for approximately 4 hours to obtain a light yellow solution of sodium diethyldithiocarbamate.
-
Preparation of Tellurium Solution: Dissolve 4 g (0.025 mol) of tellurium dioxide in a solution of 2 g (0.05 mol) of sodium hydroxide, and then add 3 mL of hydrochloric acid.
-
Reaction: Slowly drop the tellurium solution into the sodium diethyldithiocarbamate solution with continuous stirring, maintaining alkaline conditions. A yellow precipitate of diethyl dithiocarbamate tellurium will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it extensively with water, and dry it under vacuum. Recrystallize the product from a mixture of cyclohexane, chloroform, and methanol to obtain well-shaped yellow single crystals.[3]
Protocol 2: Synthesis of a Heterocyclic Organotellurium(IV) Dithiocarbamate
This protocol describes the synthesis of a C₄H₈TeI(S₂CN(C₄H₉)₂) complex.[1]
-
Reaction Setup: In a reaction flask, dissolve 2.20 g (1 mmol) of 1,1,2,3,4,5-hexahydro-1,1-diiodotellurophene (C₄H₈TeI₂) and 3.14 g (1 mmol) of the silver salt of N-dibutyldithiocarbamate in 30 mL of dichloromethane.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate of silver iodide.
-
Work-up: After the reaction is complete, filter the mixture to remove the precipitated silver iodide. Concentrate the filtrate to approximately 15 mL.
-
Crystallization: Layer petroleum ether (40–60 °C) onto the concentrated dichloromethane solution and leave it overnight.
-
Product Isolation: Collect the resulting orange amorphous solid by filtration, dry, and weigh the product.[1]
Structural Characterization and Data
The structural elucidation of organotellurium dithiocarbamates is crucial for understanding their reactivity and biological activity. X-ray crystallography, NMR spectroscopy (¹H, ¹³C, and ¹²⁵Te), IR spectroscopy, and UV-Vis spectroscopy are the primary techniques employed for their characterization.
X-ray Crystallography
Single-crystal X-ray diffraction studies have revealed diverse coordination geometries around the tellurium center, which can range from distorted square planar to pseudo-trigonal bipyramidal, depending on the oxidation state of tellurium and the nature of the organic and dithiocarbamate ligands. A common feature is the anisobidentate coordination of the dithiocarbamate ligand, where the two Te-S bond lengths are unequal.[4]
Table 1: Selected Crystallographic Data for Diethyl Dithiocarbamate Tellurium [3][5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 15.1640(3) |
| b (Å) | 8.4055(2) |
| c (Å) | 14.7887(2) |
| β (°) | 117.228(10) |
| V (ų) | 1676.1(6) |
| Z | 4 |
| Te-S(1) (Å) | 2.508(7) |
| Te-S(3) (Å) | 2.511(7) |
| Te-S(4) (Å) | 2.832(7) |
| Te-S(2) (Å) | 2.896(7) |
Spectroscopic Data
Spectroscopic techniques provide valuable information about the bonding and structure of these complexes in solution and the solid state.
Infrared (IR) Spectroscopy: The IR spectra of organotellurium dithiocarbamates are characterized by a strong absorption band in the range of 1390–1435 cm⁻¹, which is attributed to the N-CS₂ stretching mode.[1] The position of this band can provide insights into the C-N bond order and the delocalization of electrons in the dithiocarbamate moiety. The C-S stretching vibration, typically observed around 1000 cm⁻¹, is indicative of the coordination mode of the dithiocarbamate ligand.[1]
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the organic substituents on the tellurium atom and the dithiocarbamate ligand. The chemical shifts of the protons and carbons adjacent to the tellurium atom and the dithiocarbamate group are particularly informative. The ¹³C NMR signal for the S₂CN carbon typically appears in the range of 200-212 ppm.[1][6]
Table 2: Representative Spectroscopic Data for Selected Organotellurium Dithiocarbamates [1][3]
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λₘₐₓ, nm) |
| [Te(S₂CN(C₂H₅)₂)₂] | ν(C-N): 1353, ν(C=S): 570, 1642 | - | - | - |
| [C₄H₈Te(S₂CN(C₄H₉)₂)₂] | - | 0.92 (t, 6H), 1.29 (m, 2H), 1.65 (m, 2H), 1.99 (m, 1H), 2.97 (m, 1H), 3.47 (td, 4H), 8.55 (t, 1H) | 13.76, 20.45, 21.37, 31.05, 39.27, 44.60, 201.11 | 255, 299, 324, 369 |
| [C₄H₈TeI(S₂CN(C₄H₉)₂)] | - | - | 13.76, 20.45, 21.79, 31.05, 44.58, 48.27, 200.00 | 258, 287, 332, 369 |
| [C₄H₈Te(S₂CN(CH₂C₆H₅))₂] | - | 1.99 (m, 1H), 2.60 (m, 1H), 2.94 (ttd, 7H), 3.69 (tdd, 4H), 7.20, 7.26 (m, 10H), 8.96 (t, 1H) | 21.37, 34.58, 39.27, 46.32, 127.12, 129.05, 139.99, 201.07 | 257, 283, 321, 368 |
Biological Activities and Applications in Drug Development
Organotellurium dithiocarbamates have garnered significant attention for their potential as therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development. Their biological activity is often attributed to the synergistic effects of the organotellurium moiety and the dithiocarbamate ligand.
Antimicrobial Activity
Several organotellurium dithiocarbamate complexes have demonstrated promising activity against a range of bacterial and fungal strains. The mechanism of their antimicrobial action is thought to involve the disruption of cellular processes through the interaction of tellurium with sulfhydryl groups in essential enzymes and proteins.
Table 3: Antimicrobial Activity of Selected Organotellurium Dithiocarbamates (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Compound 6 | 1.56–12.5 | - | - | [2] |
| Compound 12 | 1.56–12.5 | - | - | [2] |
| Compound 20 | 1.56–12.5 | - | - | [2] |
| Compound 22-24 | 1.56–12.5 | - | - | [2] |
| Complex 3b | - | - | 0.20 | [7] |
Anticancer Activity
The anticancer properties of organotellurium dithiocarbamates are a major focus of current research. These compounds have been shown to induce apoptosis in various cancer cell lines, and their mechanism of action is often linked to the inhibition of key cellular targets.
One of the primary mechanisms implicated in the anticancer activity of dithiocarbamate-containing compounds is the inhibition of the proteasome.[8][9][10] The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering programmed cell death.
Table 4: Anticancer Activity of Selected Organotellurium and Related Dithiocarbamate Compounds (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Organotellurium antioxidant 1d | MCF-7 (human breast cancer) | 1.8 | [11] |
| Complex 3c (antioxidant activity) | - | 4.95 ± 0.02 | [7] |
| Complex 3b (antioxidant activity) | - | 7.12 ± 0.07 | [7] |
| Complex 3f (anti-inflammatory activity) | - | 4.14 ± 0.11 | [7] |
| Compound 3a | - | 0.73 - 11.61 | [12] |
Enzyme Inhibition and Signaling Pathways
The biological effects of organotellurium dithiocarbamates are often mediated through their interaction with specific enzymes and signaling pathways.
Proteasome Inhibition: As mentioned, proteasome inhibition is a key mechanism of anticancer activity. Dithiocarbamate complexes, often in synergy with a metal ion, can directly inhibit the catalytic activity of the 20S and 26S proteasomes. This leads to the accumulation of ubiquitinated proteins and key cell cycle regulators like p27, ultimately inducing apoptosis.[10]
Caption: A diagram illustrating the inhibition of the proteasome by organotellurium dithiocarbamates, leading to the accumulation of target proteins and the induction of apoptosis.
Other Potential Mechanisms: Besides proteasome inhibition, other mechanisms may contribute to the biological activity of these compounds, including:
-
Inhibition of Carbonic Anhydrases: Dithiocarbamates have been shown to inhibit various isoforms of carbonic anhydrase, a zinc metalloenzyme.[13]
-
Inhibition of Thioredoxin Reductase: Organotellurium compounds are known to inhibit the thioredoxin/thioredoxin reductase system, which is crucial for cellular redox balance and is a target for cancer therapy.[11]
-
Induction of Oxidative Stress: The tellurium center can participate in redox processes, potentially leading to the generation of reactive oxygen species (ROS) within cells, which can trigger apoptosis.
-
Inhibition of Aldehyde Dehydrogenase: Dithiocarbamates are known inhibitors of aldehyde dehydrogenase, an enzyme implicated in various physiological and pathological processes.[14]
Conclusion and Future Perspectives
The organometallic chemistry of tellurium dithiocarbamates presents a rich and expanding field of study with significant potential for the development of novel therapeutic agents. The synthetic versatility of these compounds allows for the fine-tuning of their steric and electronic properties, which in turn influences their biological activity. The data compiled in this guide highlights their promise as antimicrobial and anticancer agents, with well-supported mechanisms of action involving the inhibition of crucial cellular machinery.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to both the organic substituent on tellurium and the dithiocarbamate ligand affect biological activity will be crucial for the rational design of more potent and selective drug candidates.
-
Elucidation of Detailed Mechanisms of Action: While proteasome inhibition is a well-documented mechanism, further studies are needed to unravel the full spectrum of cellular pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity Studies: Promising in vitro results need to be translated into in vivo models to assess the therapeutic efficacy and toxicological profiles of these compounds.
-
Development of Drug Delivery Systems: Given the potential for off-target effects, the development of targeted drug delivery systems could enhance the therapeutic index of organotellurium dithiocarbamates.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells | Bentham Science [eurekaselect.com]
- 10. A novel anticancer gold(III) dithiocarbamate compound inhibits the activity of a purified 20S proteasome and 26S proteasome in human breast cancer cell cultures and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thioredoxin reductase and cancer cell growth inhibition by organotellurium antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Research Applications of Ethyl Tellurac
Disclaimer: The current body of scientific literature on Ethyl Tellurac (Tellurium diethyldithiocarbamate) is predominantly focused on its industrial application as a vulcanization accelerator in the rubber industry. There is a significant lack of published research exploring its utility in drug development, specific signaling pathways, or as a therapeutic agent. This guide summarizes the available information on this compound and extrapolates potential research applications based on the known biological activities of its constituent moieties (dithiocarbamates and organotellurium compounds). The proposed applications and mechanisms are largely hypothetical and intended to inspire future research.
Executive Summary
This compound, chemically known as Tellurium diethyldithiocarbamate, is an organotellurium compound with a primary history of use in industrial settings.[1][2][3] While direct biomedical research on this specific compound is sparse, the known biological activities of dithiocarbamates and other organotellurium compounds suggest several plausible avenues for investigation. These include potential applications leveraging antioxidant, enzyme-inhibiting, and metal-chelating properties. This document provides a comprehensive overview of the known characteristics of this compound, details from the most extensive toxicological study available, and proposes hypothetical research applications and signaling pathways to guide future scientific inquiry.
Core Compound Information
This compound is an orange-yellow powder with the chemical formula C₂₀H₄₀N₄S₈Te.[2][3] It is insoluble in water and sensitive to prolonged exposure to light.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | Tellurium diethyldithiocarbamate | [2][3] |
| CAS Number | 20941-65-5 | [2][3] |
| Molecular Formula | C₂₀H₄₀N₄S₈Te | [2][3] |
| Molecular Weight | ~721 g/mol | [3] |
| Appearance | Orange-yellow to bright yellow fluffy powder | [2] |
| Melting Point | 108-118 °C | [2] |
| Density | ~1.44 g/cm³ | [2] |
| Water Solubility | < 0.1 mg/mL at 22 °C | [2] |
| Stability | Sensitive to prolonged exposure to light | [2][4] |
Established Applications (Industrial)
The primary and well-documented application of this compound is as a rapid vulcanization accelerator for various types of rubber, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene propylene diene monomer (EPDM) rubber.[1][5][6] It is particularly effective in butyl rubber (IIR) compounds and is often used in conjunction with thiazole modifiers to produce vulcanizates with a high modulus of elasticity.[1][5][6]
Potential Research Applications (Hypothetical)
Based on the known bioactivities of dithiocarbamates and organotellurium compounds, the following research applications for this compound are proposed. It is critical to reiterate that these are speculative and require experimental validation.
Antioxidant and Radioprotective Agent
Rationale: The diethyldithiocarbamate (DDC) moiety is a known potent antioxidant and scavenger of reactive oxygen species (ROS).[7] DDC can scavenge hypochlorous acid, hydroxyl radicals, and peroxynitrite.[7] Organotellurium compounds, in general, have also demonstrated significant antioxidant activity, in some cases superior to their selenium analogs.[8] This dual functionality suggests this compound could be investigated as a robust antioxidant.
Potential Research Directions:
-
In vitro assays to quantify its radical scavenging activity (e.g., DPPH, ABTS assays).
-
Cell-based assays to assess its ability to protect against oxidative stress-induced cell death.
-
In vivo models to evaluate its potential as a radioprotective agent, mitigating tissue damage from ionizing radiation.
Enzyme Inhibitor
Rationale: Dithiocarbamates are known to inhibit a variety of enzymes, particularly metalloenzymes, due to their metal-chelating properties.[7] For instance, DDCs can inhibit carbonic anhydrases.[9] Tellurium compounds have also been shown to inhibit enzymes such as squalene monooxygenase and certain cysteine proteases.[8]
Potential Research Directions:
-
Screening this compound against a panel of metalloenzymes, particularly those involved in cancer progression (e.g., matrix metalloproteinases).
-
Investigating its potential as an inhibitor of parasitic enzymes, given the antimicrobial history of some tellurium compounds.[8]
-
Exploring its effect on enzymes involved in key signaling pathways related to inflammation or cell proliferation.
Anti-cancer Agent
Rationale: While a National Toxicology Program (NTP) bioassay concluded that this compound was not carcinogenic under the tested conditions, other tellurium-containing compounds have shown anticarcinoma activity.[1][10] For example, 3-ethyl-3'-methyl-thiatelluracarbocyanine iodide exhibits significant anticarcinoma activity.[11] The DDC component itself has been studied for its immunomodulatory effects in cancer treatment.[7] The combination of a tellurium center and DDC ligands could potentially lead to novel anti-cancer properties through mechanisms like induction of oxidative stress in cancer cells or inhibition of cancer-relevant enzymes.
Potential Research Directions:
-
In vitro cytotoxicity screening against a panel of human cancer cell lines.
-
Investigation of the mechanism of cell death (apoptosis vs. necrosis).
-
Studies on its effects on cancer cell migration and invasion.
-
In vivo studies in xenograft models to assess anti-tumor efficacy.
Toxicological Profile and Experimental Protocols
The most comprehensive biological study on this compound is a carcinogenicity bioassay conducted by the U.S. National Toxicology Program (NTP).[1][10]
Summary of NTP Bioassay Findings
The study concluded that under the conditions of the bioassay, this compound was not carcinogenic for F344 rats or B6C3F1 mice of either sex.[1][10] However, there was some suggestive evidence of a carcinogenic effect that was not statistically significant.[1] Mean body weights of dosed animals were lower than controls, indicating some level of systemic toxicity at the tested doses.[10]
Experimental Protocol: NTP Carcinogenicity Bioassay
This protocol provides a framework for long-term toxicity studies.
Objective: To assess the carcinogenic potential of this compound in rats and mice.
Materials:
-
Test substance: Technical-grade this compound
-
Animal models: F344 rats and B6C3F1 mice (50 of each sex per dosed group, 20 per control group)
-
Vehicle: Animal feed
Procedure:
-
Dose Preparation: this compound was administered by incorporating it into the animal feed at specified concentrations.
-
Animal Dosing:
-
Rats: Groups of 50 male and 50 female rats were administered this compound in their feed for 105 weeks.
-
Mice: Groups of 50 male and 50 female mice were administered this compound in their feed for 106 weeks.
-
-
Dose Levels: The doses were administered as parts per million (ppm) in the feed and are summarized in Table 2. Due to toxicity, the initial high doses in mice were reduced during the study.[1][10]
-
Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly.
-
Necropsy and Histopathology: At the end of the study, all surviving animals were euthanized. A complete necropsy was performed on all animals. Tissues were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
Data Analysis: The incidence of neoplasms in each dosed group was compared to that in the control group using statistical methods to determine if there was a significant increase in tumors.
| Species | Sex | Low Dose (ppm) | High Dose (ppm) | Duration |
| Rat | Male | 300 | 600 | 105 weeks |
| Rat | Female | 150 | 300 | 105 weeks |
| Mouse | Male | 1,255 (TWA) | 3,132 (TWA) | 106 weeks |
| Mouse | Female | 2,132 (TWA) | 4,915 (TWA) | 106 weeks |
| *Time-Weighted Average, as initial doses were adjusted.[10] |
Conclusion and Future Directions
This compound remains a compound with a well-defined industrial role but a largely unexplored potential in biomedical research. The toxicological data from the NTP bioassay provide a foundation for dose selection in future preclinical studies. The known biological activities of dithiocarbamates and other organotellurium compounds strongly suggest that this compound could possess interesting antioxidant, enzyme-inhibiting, and potentially anti-cancer properties.
Future research should focus on systematic in vitro screening to validate these hypothetical applications. Should promising activity be identified, further investigation into its mechanism of action, cellular uptake, and metabolism will be warranted. The development of more water-soluble derivatives could also enhance its potential for biological applications. This technical guide serves as a starting point for researchers and drug development professionals to consider the untapped research potential of this compound.
References
- 1. Abstract for TR-152 [ntp.niehs.nih.gov]
- 2. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Tetrakis(diethyldithiocarbamato)-teIlurium(IV) | 20941-65-5 [chemicalbook.com]
- 5. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 6. specialchem.com [specialchem.com]
- 7. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
literature review of Ethyl tellurac in materials science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Tellurac, chemically known as Tellurium Diethyldithiocarbamate (TDEC), is an organotellurium compound with significant applications in materials science, particularly in the polymer industry. It is classified as an ultra-accelerator for the vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), ethylene-propylene-diene monomer (EPDM), and isobutylene-isoprene rubber (IIR).[1][2][3] Its primary function is to expedite the sulfur cross-linking process, leading to enhanced physical properties of the final elastomeric products.[1][3] Beyond its well-established role in rubber technology, this compound shows potential in emerging fields such as nanomaterial synthesis and as a component in photoelectric materials.[4] This guide provides an in-depth review of this compound's properties, synthesis, and applications in materials science, with a focus on its role in rubber vulcanization.
Core Properties of this compound
This compound is an orange-yellow powder with the chemical formula C₂₀H₄₀N₄S₈Te.[5] It is soluble in organic solvents like chloroform and toluene and is sensitive to prolonged exposure to light.[2][4]
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₀N₄S₈Te | [5] |
| Molecular Weight | 721.68 g/mol | [5] |
| Appearance | Orange-yellow powder | [4] |
| Melting Point | 108-118 °C | [4] |
| CAS Number | 20941-65-5 | [5] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of diethylamine, carbon disulfide, and a tellurium source, such as tellurium dioxide. The process can be carried out via different routes, including one-step and two-step methods.
Experimental Protocol: One-Step Synthesis
This method simplifies the production process by reacting all components in a single pot.
Materials:
-
Diethylamine
-
Pure water
-
Tellurium dioxide (TeO₂)
-
Carbon disulfide (CS₂)
Procedure:
-
Add diethylamine to a reactor containing pure water with stirring.
-
Introduce tellurium dioxide powder to the solution and stir until it is dissolved and the solution is saturated.
-
Under controlled temperature, add carbon disulfide dropwise to the reaction mixture.
-
Continue stirring after the addition of carbon disulfide is complete to allow for the precipitation reaction to occur.
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the precipitate with water and dry it to obtain this compound.
Applications in Materials Science
Rubber Vulcanization Accelerator
The primary application of this compound is as an ultra-accelerator in the sulfur vulcanization of various elastomers. It can be used as a primary accelerator or as a secondary accelerator in combination with other accelerators like thiazoles and sulfenamides to achieve a synergistic effect.[1] The typical dosage of this compound in rubber compounds ranges from 0.1 to 2.0 parts per hundred rubber (phr).[1][5]
Mechanism of Action: While the exact mechanism is complex, it is understood that this compound decomposes during the vulcanization process to generate active sulfurating species. These species are more reactive than elemental sulfur, leading to a faster cross-linking reaction. The presence of tellurium in the molecule is believed to contribute to the formation of stable monosulfidic and disulfidic cross-links, which enhance the thermal stability of the vulcanizate.
dot
Caption: Simplified mechanism of this compound in rubber vulcanization.
Quantitative Data on Performance:
The inclusion of this compound in rubber formulations significantly impacts the curing characteristics and the final mechanical properties of the vulcanized rubber.
Table 1: Cure Characteristics of an EPDM Compound for Automotive Radiator Hose
| Parameter | Value |
| Mooney Viscosity, ML 1+4 (100°C) | 46 |
| Mooney Scorch @ 125°C, Minutes to 5 pt. rise | 6 |
| ODR @ 180°C, ML (dN·m) | 8 |
| ODR @ 180°C, MH (dN·m) | 35 |
| tS2 (min) | 0.6 |
| t'90 (min) | 1.8 |
Source: Vanderbilt Rubber Handbook[1]
Table 2: Physical Properties of a Cured EPDM Compound for Automotive Radiator Hose
| Property | Value |
| Hardness, Shore A | 65 |
| 100% Modulus, MPa | 2.3 |
| Tensile Strength, MPa | 8.8 |
| Elongation, % | 500 |
Source: THE RUBBER FORMULARY[6]
Experimental Protocol: Evaluation of Vulcanization Characteristics
Materials and Equipment:
-
Two-roll mill for rubber compounding
-
Mooney viscometer
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)
-
Tensile testing machine
-
Hardness tester (Shore A)
Procedure:
-
Compounding:
-
Masticate the raw rubber (e.g., EPDM) on a two-roll mill.
-
Sequentially add the compounding ingredients (e.g., carbon black, processing aids, activators, and finally the accelerator system including this compound and sulfur) and ensure uniform dispersion.
-
Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature.
-
-
Mooney Scorch and Viscosity:
-
Determine the Mooney viscosity and scorch time of the uncured compound using a Mooney viscometer according to ASTM D1646.
-
-
Cure Characteristics:
-
Evaluate the cure characteristics (scorch time, cure time, minimum and maximum torque) of the compound using an MDR or ODR according to ASTM D5289.
-
-
Vulcanization:
-
Cure the compounded rubber sheets in a compression molding press at a specified temperature and for a time determined from the rheometer data (e.g., t'90).
-
-
Physical Property Testing:
-
Measure the hardness of the vulcanized samples using a Shore A durometer according to ASTM D2240.
-
Determine the tensile strength, elongation at break, and modulus of the vulcanized samples using a tensile testing machine according to ASTM D412.
-
References
discovery and history of Ethyl tellurac as a chemical compound
An In-depth Technical Guide to Ethyl Tellurac
Introduction
This compound, chemically known as Tellurium diethyldithiocarbamate, is an organotellurium compound with significant applications in the rubber industry. It functions as an ultra-fast accelerator in the vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and ethylene-propylene diene monomer (EPDM) rubber.[1] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and material science.
Discovery and History
The precise date and discoverer of this compound are not well-documented in readily available literature. However, its development is rooted in the broader history of dithiocarbamates as vulcanization accelerators. Dithiocarbamates were first identified as accelerators for the vulcanization process by Bogmann.[2] While the specific timeline for the introduction of tellurium-based dithiocarbamates like this compound is not explicitly known, it is understood to have been developed and utilized in industrial applications, particularly in the rubber industry, in the early to mid-20th century.[2] Its primary use has been to accelerate the cross-linking of polymer chains in rubber, a critical process for enhancing the material's elasticity and durability.[3][4]
Physicochemical Properties
This compound is an orange-yellow to bright yellow, fluffy powder.[5] A summary of its key quantitative properties is presented in Table 1.
Table 1: Quantitative Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₀N₄S₈Te | [6] |
| Molecular Weight | 720.68 g/mol | [6] |
| CAS Registry Number | 20941-65-5 | [6] |
| Melting Point | 108-118 °C | [7] |
| Density | 1.44 g/cm³ | [7] |
| Water Solubility | <0.01 g/100 mL at 23 °C | [8] |
| LogP | 4.39 at 25 °C | [8] |
| Appearance | Orange-yellow to bright yellow fluffy powder | [5][8] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application and further research.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.
3.1.1. Synthesis from Tellurium Dioxide (Method 1)
This method involves the reaction of tellurium dioxide with a pre-formed sodium diethyldithiocarbamate solution.
Materials:
-
Tellurium dioxide (TeO₂)
-
Sodium hydroxide (NaOH)
-
Diethylamine
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Sodium Diethyldithiocarbamate Solution:
-
In a three-necked flask equipped with a stirrer and placed in an ice-water bath, add 200 mL of water, 4 g (0.1 mol) of sodium hydroxide, and 7.3 g (0.1 mol) of diethylamine.
-
Stir the mixture and, after 20 minutes, add 7.8 g (0.1 mol) of carbon disulfide.
-
Continue the reaction for approximately 4 hours to obtain a light yellow solution of sodium diethyldithiocarbamate.[9]
-
-
Preparation of Tellurium Solution:
-
Dissolve 4 g (0.025 mol) of tellurium dioxide in a solution of 2 g (0.05 mol) of sodium hydroxide in water.
-
To this solution, add 3 mL of hydrochloric acid.[9]
-
-
Reaction and Product Formation:
-
Slowly drop the tellurium solution into the sodium diethyldithiocarbamate solution with constant stirring.
-
Maintain the reaction mixture under alkaline conditions. A yellow precipitate of this compound will form.[9]
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the product thoroughly with a large amount of water.
-
Dry the purified this compound in a vacuum.[9]
-
3.1.2. Synthesis from Tellurium Dioxide (Method 2)
This patented method describes a process for producing homogeneous this compound with a uniform grain size.
Materials:
-
Tellurium dioxide (TeO₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Sodium diethyldithiocarbamate solution (10% wt)
-
Hydrochloric acid (0.1 mol/L) or Borax-dipotassium hydrogen phosphate buffer (pH 8.4)
Procedure:
-
Preparation of Tellurium Solution:
-
Dissolve 40g of TeO₂ in 1000ml of 0.5 mol/L KOH solution by heating until the TeO₂ is completely dissolved.[10]
-
-
Reaction and Precipitation:
-
Take 2260 g of a 10% (wt) sodium diethyldithiocarbamate solution and maintain the reaction temperature at 50°C.
-
Under stirring, add the tellurium-containing KOH solution dropwise into the sodium diethyldithiocarbamate solution.
-
During the addition, adjust the pH of the system to 8-10 using 0.1 mol/L HCl to precipitate the bright yellow this compound.[10]
-
-
Product Isolation:
-
After filtration and washing, the product is vacuum dried at 80°C.[10]
-
Characterization of this compound
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
3.2.1. Infrared (IR) Spectroscopy
Procedure:
-
Prepare a sample by mixing a small amount of this compound with potassium bromide (KBr) and pressing it into a pellet.
-
Record the IR spectrum using a suitable spectrometer (e.g., Nexus-830).
-
Characteristic absorption bands are observed at approximately 2978, 2926, and 2861 cm⁻¹ (ν(CH₃), ν(CH₂)), 1353 cm⁻¹ (ν(C-N)), and 570 cm⁻¹ (ν(C=S)).[9]
3.2.2. Elemental Analysis
Procedure:
-
A sample of the synthesized compound is analyzed using a Perkin-Elmer 240 elemental analyzer or a similar instrument.
-
The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the calculated theoretical values for the molecular formula C₂₀H₄₀N₄S₈Te. For example, calculated values are approximately C, 28.29%; H, 4.716%; N, 6.602%; S, 30.18%.[9]
3.2.3. Single-Crystal X-ray Diffraction
Procedure:
-
Well-shaped single crystals of this compound can be obtained by slow evaporation from a solution. For instance, dissolving the compound in a mixture of chloroform and methanol and allowing it to stand at room temperature for two weeks can yield suitable crystals.[9]
-
A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
The crystal structure is solved and refined to determine the precise arrangement of atoms in the molecule and the crystal lattice parameters.[9]
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes for this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. chembk.com [chembk.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. lusida.com [lusida.com]
- 5. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. CAS No.20941-65-5,this compound Suppliers [lookchem.com]
- 8. 20941-65-5 | CAS DataBase [m.chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]
Theoretical and Computational Perspectives on Ethyl Tellurac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl tellurac, chemically known as Tellurium, tetrakis(diethylcarbamodithioato-S,S')-, is a tellurium(IV) organometallic complex with significant industrial applications, primarily as a vulcanization accelerator in the rubber industry. Despite its established use, a comprehensive understanding of its molecular properties and mechanisms of action from a theoretical and computational standpoint remains largely unexplored in publicly available literature. This technical guide aims to bridge this gap by providing a consolidated overview of the known physicochemical properties of this compound, and more importantly, by proposing a robust framework for its theoretical and computational investigation. Drawing parallels from studies on analogous tellurium dithiocarbamate complexes, this document outlines detailed computational methodologies and visualizes potential mechanistic pathways. This guide is intended to serve as a foundational resource for researchers in materials science, computational chemistry, and toxicology who are interested in the in-depth study of this and similar organotellurium compounds.
Introduction
This compound is an organotellurium compound belonging to the dithiocarbamate class of ligands. Its primary application lies in the acceleration of sulfur vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and ethylene-propylene diene monomer (EPDM) rubber.[1] While empirical data guide its industrial use, a deeper, molecular-level understanding of its electronic structure, reactivity, and interactions is essential for optimizing its performance and exploring potential new applications.
Furthermore, the biological activities and toxicological profile of tellurium compounds are of growing interest to drug development professionals. Tellurium compounds are known to interact with biological thiols, such as cysteine residues in proteins, suggesting potential for enzymatic inhibition or other pharmacological interventions.[2][3] A computational approach can provide invaluable insights into these interactions, guiding the design of novel therapeutic agents or risk assessment.
This whitepaper summarizes the known properties of this compound and presents a prospective computational workflow for its detailed investigation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound, compiled from various chemical databases, is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | Tellurium, tetrakis(diethylcarbamodithioato-S,S')- | [4] |
| Common Name | This compound | [4] |
| CAS Number | 20941-65-5 | [5] |
| Molecular Formula | C₂₀H₄₀N₄S₈Te | [4] |
| Molecular Weight | 720.7 g/mol | [4] |
| Appearance | Orange-yellow to bright yellow fluffy powder | [4] |
| Melting Point | 108-118 °C | [4] |
| Density | 1.44 g/cm³ | [6] |
| Solubility | Insoluble in water | [6] |
| InChI | InChI=1S/4C5H11NS2.Te/c41-3-6(4-2)5(7)8;/h43-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 | [7] |
| InChIKey | NIOPGADRXCTGRC-UHFFFAOYSA-J | [7] |
| SMILES | CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Te+4] | [7] |
Proposed Theoretical and Computational Studies
Computational Methodology
A suggested workflow for the computational investigation of this compound is outlined below. This protocol is adapted from methodologies reported for the theoretical study of tellurium(II) dithiocarbamate complexes.
3.1.1. Quantum Chemical Calculations
-
Software: A comprehensive quantum chemistry package such as TURBOMOLE, Gaussian, or ORCA is recommended.
-
Methodology: Density Functional Theory (DFT) is a suitable and widely used method for systems of this size.
-
Functional: A hybrid functional, such as PBE0, which incorporates a portion of exact Hartree-Fock exchange, is recommended for a balanced description of electronic properties.
-
Dispersion Correction: Inclusion of an empirical dispersion correction, such as Grimme's D4, is crucial to accurately model weak intramolecular and intermolecular interactions.
-
-
Basis Set: A triple-zeta valence quality basis set with polarization functions, such as def2-TZVP, should be employed for all atoms to ensure a sufficiently flexible description of the electron density.
-
Properties to Calculate:
-
Geometry Optimization: To determine the ground-state molecular structure and bond lengths/angles.
-
Vibrational Frequency Analysis: To confirm the optimized structure as a true minimum on the potential energy surface and to predict infrared (IR) and Raman spectra.
-
Electronic Structure Analysis: Including Natural Bond Orbital (NBO) analysis to investigate bonding and charge distribution, and Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) to understand reactivity.
-
Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Reduced Density Gradient (RDG) analyses to characterize the nature of chemical bonds, particularly the Te-S interactions.
-
Proposed Experimental Workflow for Computational Studies
The logical flow of a computational investigation into this compound is depicted in the following diagram.
Caption: Proposed computational workflow for the theoretical study of this compound.
Potential Mechanism of Action in Vulcanization
This compound acts as an ultra-accelerator in the sulfur vulcanization of rubber. While the precise mechanism involving tellurium is not well-documented, a plausible pathway can be inferred from the general mechanism of dithiocarbamate accelerators. The tellurium center is expected to play a key role in the formation of active sulfurating agents.
The following diagram illustrates a hypothetical logical relationship in the vulcanization process accelerated by this compound.
Caption: A logical diagram of the proposed role of this compound in rubber vulcanization.
Biological Interactions and Toxicological Considerations
For drug development professionals, understanding the interaction of tellurium compounds with biological systems is paramount. Tellurium compounds, including dithiocarbamates, are known to exhibit toxicity, which is often attributed to their interaction with thiol-containing molecules, such as the amino acid cysteine.
A bioassay for potential carcinogenicity of this compound was conducted by the National Toxicology Program, which concluded that under the conditions of the bioassay, this compound was not carcinogenic for F344 rats or B6C3F1 mice of either sex.[5]
The interaction with cysteine residues in enzymes can lead to inhibition of their activity. This mechanism is a potential avenue for therapeutic intervention but also a source of toxicity.
The following diagram illustrates the proposed signaling pathway of tellurium-induced enzyme inhibition.
Caption: Proposed mechanism of enzyme inhibition by a tellurium compound.
Conclusion
This compound presents a fascinating subject for theoretical and computational investigation. While experimental data on its industrial application are available, a significant knowledge gap exists regarding its fundamental molecular properties and reaction mechanisms. The computational methodologies and conceptual frameworks presented in this guide offer a clear path forward for researchers to elucidate the electronic structure, reactivity, and biological interactions of this important organotellurium compound. Such studies will not only contribute to the optimization of its industrial applications but also inform its potential in other fields, including medicine, while ensuring a thorough understanding of its toxicological profile.
References
- 1. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 2. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Abstract for TR-152 [ntp.niehs.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Unraveling the Vulcanization Mechanism of Ethyl Tellurac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Tellurac, chemically known as Tellurium Diethyldithiocarbamate (TDEC), is a highly effective ultra-fast accelerator for the vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene propylene diene monomer (EPDM) rubber.[1] It is particularly active in butyl rubber (IIR) compounds, where it facilitates the formation of high-modulus vulcanizates.[1][2] This technical guide provides an in-depth exploration of the vulcanization mechanism of this compound, presenting available data, outlining experimental protocols, and visualizing the proposed chemical pathways.
While the precise, step-by-step mechanism of this compound-accelerated vulcanization is not yet fully elucidated in publicly available literature, a plausible pathway can be constructed based on the known chemistry of dithiocarbamates, the thermal decomposition of this compound, and the general principles of sulfur vulcanization.
Core Vulcanization Mechanism: A Proposed Pathway
The vulcanization process accelerated by this compound is believed to proceed through a series of interconnected stages, initiated by the thermal decomposition of the accelerator.
1. Thermal Decomposition of this compound:
At vulcanization temperatures, this compound undergoes thermal decomposition, breaking down into reactive intermediates. Studies on the thermal decomposition of tellurium diethyldithiocarbamate indicate the formation of several key species. This initial step is crucial as it generates the chemical entities that will actively participate in the subsequent stages of vulcanization.
2. Formation of Active Sulfurating Agents:
The decomposition products of this compound, likely including tellurium-sulfur species and dithiocarbamate radicals, react with elemental sulfur (S₈). This interaction leads to the formation of highly reactive "active sulfurating agents." These agents are polysulfidic species that are more reactive than elemental sulfur itself, a common feature in accelerated vulcanization.[3]
3. Generation of Crosslink Precursors:
The active sulfurating agents then react with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond). This reaction results in the formation of rubber-bound polysulfidic pendants, often referred to as crosslink precursors.
4. Crosslink Formation:
Finally, these rubber-bound polysulfidic pendants can react with other polymer chains, either directly or through further interaction with other accelerator-derived species, to form stable monosulfidic, disulfidic, and polysulfidic crosslinks. These crosslinks create the three-dimensional network structure that imparts the desirable elastomeric properties to the rubber.
The proposed mechanism, while drawing parallels with the well-studied zinc dithiocarbamate systems, highlights the unique role the tellurium center is presumed to play in facilitating the decomposition and formation of active sulfurating species. The exact nature of the tellurium-containing intermediates and their specific catalytic cycles remain an area for further investigation.
Visualizing the Proposed Vulcanization Pathway
The following diagram illustrates the proposed logical flow of the vulcanization mechanism accelerated by this compound.
References
In-Depth Technical Guide: Carcinogenicity and Toxicology of Ethyl Tellurac
This technical guide provides a comprehensive overview of the available carcinogenicity and toxicology data for Ethyl tellurac (CAS No. 20941-65-5), also known as Tetrakis(diethylcarbamodithioato-S,S')tellurium. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Executive Summary
This compound has been evaluated for carcinogenicity in a long-term bioassay by the National Toxicology Program (NTP). The study concluded that, under the conditions of the bioassay, this compound was not carcinogenic for F344 rats or B6C3F1 mice of either sex. However, there was some evidence suggestive of carcinogenic activity in male rats and mice of both sexes, which was not statistically significant. Toxicological data is limited, with an acute oral LD50 in rats reported to be greater than 5000 mg/kg. The broader class of dithiocarbamates, to which this compound belongs, is known to exert toxicity through mechanisms such as oxidative stress and enzyme inhibition.
Carcinogenicity Data
A comprehensive bioassay of technical-grade this compound for possible carcinogenicity was conducted by the National Toxicology Program (NTP). The study involved administering the chemical in the feed to F344 rats and B6C3F1 mice for 105 and 106 weeks, respectively.
Quantitative Carcinogenicity Data
The following tables summarize the key quantitative data from the NTP bioassay.
Table 1: Carcinogenicity Bioassay in F344 Rats
| Sex | Dose (ppm in feed) | Number of Animals | Observation Period (weeks) | Tumor Incidence |
| Male | 0 (Control) | 20 | 105 | Mesotheliomas: 0/20 |
| 300 (Low Dose) | 50 | 105 | Mesotheliomas: 2/49 | |
| 600 (High Dose) | 50 | 105 | Mesotheliomas: 8/50 | |
| Female | 0 (Control) | 20 | 105 | No significant tumor incidence |
| 150 (Low Dose) | 50 | 105 | No significant tumor incidence | |
| 300 (High Dose) | 50 | 105 | No significant tumor incidence |
Table 2: Carcinogenicity Bioassay in B6C3F1 Mice
| Sex | Time-Weighted Average Dose (ppm in feed) | Number of Animals | Observation Period (weeks) | Tumor Incidence |
| Male | 0 (Control) | 20 | 106 | Adenomas of the lacrimal gland: Not reported in controls |
| 1,255 (Low Dose) | 50 | 106 | Adenomas of the lacrimal gland: Incidence not statistically significant compared to controls | |
| 3,132 (High Dose) | 50 | 106 | Adenomas of the lacrimal gland: Incidence not statistically significant compared to controls | |
| Female | 0 (Control) | 20 | 106 | Adenomas of the lacrimal gland: Not reported in controls |
| 2,132 (Low Dose) | 50 | 106 | Adenomas of the lacrimal gland: Incidence not statistically significant compared to controls | |
| 4,915 (High Dose) | 50 | 106 | Adenomas of the lacrimal gland: Incidence not statistically significant compared to controls |
Experimental Protocol: NTP Carcinogenicity Bioassay
Test Substance: Technical-grade this compound.
Animal Models:
-
Rats: Fischer 344 (F344) rats, 50 per sex per dosed group, 20 per sex for control group.
-
Mice: B6C3F1 mice, 50 per sex per dosed group, 20 per sex for control group.
Administration Route: The test chemical was administered in the feed.
Dosage Levels:
-
Male Rats: 300 or 600 ppm.
-
Female Rats: 150 or 300 ppm.
-
Mice: Initial doses were 2,500 or 5,000 ppm. Due to toxicity, these were reduced.
-
Male Mice: Reduced to 500 and 2,000 ppm at week 41. Time-weighted average doses were 1,255 and 3,132 ppm.
-
Female Mice: Reduced at week 38, then raised after 3 weeks. Time-weighted average doses were 2,132 and 4,915 ppm.
-
Duration of Study:
-
Rats: 105 weeks.
-
Mice: 106 weeks.
Observations:
-
Mean body weights of dosed animals were generally lower than controls.
-
No other clinical signs were clearly related to the administration of this compound.
-
Survival of rats and mice was not adversely affected by the chemical.
-
At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy.
-
Under the conditions of the bioassay, this compound was not considered carcinogenic for F344 rats or B6C3F1 mice of either sex.
-
A dose-related increase in the incidence of mesotheliomas in male rats was observed, but the incidence in individual dosed groups was not statistically significant compared to the matched controls. However, the incidence in the high-dose group (16%) was higher than the historical control data for the testing laboratory (2.9%).
-
The incidence of adenomas of the lacrimal (Harderian) gland in dosed mice of both sexes was suggestive but not sufficient to establish carcinogenicity.
-
The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans.[1]
Toxicology Data
Quantitative toxicology data for this compound is limited.
Quantitative Toxicology Data
Table 3: Acute Toxicology of this compound
| Test | Species | Route | Value |
| LD50 | Rat | Oral | >5000 mg/kg |
No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) data for this compound were not found in the reviewed literature.
General Toxicology of Organotellurium and Dithiocarbamate Compounds
-
Organotellurium Compounds: In general, organotellurium compounds are considered less toxic than inorganic tellurium compounds. However, some organotellurium compounds have been shown to be neurotoxic, with effects including demyelination of peripheral nerves. This is hypothesized to be due to the inhibition of squalene monooxygenase, an enzyme involved in cholesterol biosynthesis.
-
Dithiocarbamates: This class of compounds can exert toxicity through various mechanisms. They are known to be potent inhibitors of enzymes, including those involved in the oxido-reductive metabolism of cells. Their ability to chelate metals can also contribute to pro-oxidative effects, leading to increased oxidative stress, metabolic dysregulation, and apoptosis. Some dithiocarbamates have been implicated in inducing Parkinson's-like neuropathy.
Visualizations
Experimental Workflow: NTP Carcinogenicity Bioassay
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cadmium Telluride (CdTe) Quantum Dots Using an Organotellurium Precursor
Introduction
Cadmium Telluride (CdTe) quantum dots (QDs) are semiconductor nanocrystals renowned for their size-tunable photoluminescence, high quantum yields, and broad absorption spectra. These unique optical properties make them highly valuable for a range of applications, including bioimaging, biosensing, solar cells, and light-emitting devices.[1][2] The synthesis of high-quality CdTe QDs can be achieved through various methods, with the hot-injection technique being a prominent approach for producing monodisperse nanocrystals.[1][3]
This document provides detailed application notes and protocols for the synthesis of CdTe QDs using a representative organotellurium precursor, Trioctylphosphine-Tellurium (TOP-Te), via the hot-injection method. While the user specified "Ethyl tellurac," a thorough literature search did not yield specific protocols for its use in CdTe QD synthesis. Therefore, we present a well-established method using TOP-Te, which serves as a representative example of an organotellurium precursor in this context.
Target Audience: Researchers, scientists, and drug development professionals.
Experimental Protocols
Overview of the Hot-Injection Synthesis Method
The hot-injection method is a widely employed colloidal synthesis technique for producing monodisperse nanoparticles.[3] The core principle involves the rapid injection of a precursor solution (in this case, the tellurium precursor) into a hot solution containing the other precursor (the cadmium precursor) and coordinating solvents. This rapid injection leads to a burst of nucleation, followed by a slower growth phase. This separation of nucleation and growth allows for precise control over the size and size distribution of the resulting nanoparticles. Key parameters that can be adjusted to tune the size and optical properties of the CdTe QDs include reaction temperature, growth time, and precursor concentrations.[1][3]
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Cadmium Oxide | CdO | 99.99% | Sigma-Aldrich |
| Oleic Acid | C₁₈H₃₄O₂ | 90% (Technical Grade) | Alfa Aesar |
| 1-Octadecene (ODE) | C₁₈H₃₆ | 90% (Technical Grade) | Sigma-Aldrich |
| Tellurium Powder | Te | -200 mesh, 99.8% | Aldrich |
| Trioctylphosphine (TOP) | (C₈H₁₇)₃P | 97% | Sigma-Aldrich |
| Toluene | C₇H₈ | Anhydrous, 99.8% | Sigma-Aldrich |
| Methanol | CH₃OH | Anhydrous, 99.8% | Sigma-Aldrich |
Preparation of Precursor Solutions
3.1. Cadmium Precursor Solution (Cadmium Oleate)
-
In a three-neck flask, combine Cadmium Oxide (CdO), Oleic Acid, and 1-Octadecene (ODE).
-
Heat the mixture to a specific temperature (e.g., 180°C) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the solution until the CdO completely dissolves and the solution becomes clear, indicating the formation of cadmium oleate.
-
Maintain the temperature and inert atmosphere for the subsequent injection step.
3.2. Tellurium Precursor Solution (Trioctylphosphine-Tellurium, TOP-Te)
-
Inside a glovebox or under an inert atmosphere, mix Tellurium powder with Trioctylphosphine (TOP).
-
Stir the mixture at an elevated temperature until the Tellurium powder completely dissolves, forming a clear TOP-Te solution.
Hot-Injection Synthesis of CdTe Quantum Dots
-
With the cadmium precursor solution stabilized at the desired injection temperature (e.g., 180°C - 240°C) and under a continuous flow of inert gas, rapidly inject the prepared TOP-Te solution into the vigorously stirring cadmium precursor solution.[1][3]
-
The color of the solution should change almost immediately, signifying the nucleation of CdTe nanoparticles.[3]
-
Allow the reaction to proceed at the growth temperature. The growth time is a critical parameter for controlling the final size of the QDs. Aliquots of the reaction mixture can be taken at different time intervals to monitor the growth and obtain QDs of various sizes.
-
To stop the growth at a desired point, cool the reaction mixture rapidly by, for example, immersing the flask in a water bath.
Purification of CdTe Quantum Dots
-
Add a non-solvent, such as methanol, to the cooled reaction mixture to precipitate the CdTe QDs.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and re-disperse the QD pellet in a suitable solvent like toluene.
-
Repeat the precipitation and re-dispersion steps multiple times to ensure the removal of unreacted precursors and excess ligands.
-
The final purified CdTe QDs can be stored as a colloidal solution in an appropriate solvent.
Data Presentation
The optical properties of the synthesized CdTe QDs are highly dependent on their size, which is controlled by the reaction time. The following table summarizes typical data obtained from the characterization of CdTe QDs synthesized via the hot-injection method.
Table 1: Photoluminescence Characteristics of CdTe QDs as a Function of Reaction Time
| Reaction Time (minutes) | First Excitonic Absorption Peak (nm) | Photoluminescence (PL) Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| 3 | ~520 | Green | 60 - 90 |
| 7 | ~580 | Yellow-Orange | 60 - 90 |
| 9 | ~620 | Orange-Red | 60 - 90 |
| 16 | ~700 | Red | 60 - 90 |
Note: The exact values can vary depending on specific reaction conditions such as temperature and precursor concentrations. The data presented is representative based on available literature.[1]
A clear red shift in both the absorption and photoluminescence peaks is observed with increasing reaction time, which corresponds to an increase in the particle size due to quantum confinement effects.[1][4] The high photoluminescence quantum yields indicate good crystalline quality and effective surface passivation.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the hot-injection synthesis of CdTe quantum dots.
References
Application Notes and Protocols for Thermal Decomposition of Diethyl Telluride in Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl telluride ((C₂H₅)₂Te), an organotellurium compound, serves as a volatile precursor for the deposition of tellurium-containing thin films. This process is primarily achieved through thermal decomposition in a controlled environment, commonly utilizing Metal-Organic Chemical Vapor Deposition (MOCVD). The ability to precisely control film thickness, composition, and morphology makes this technique valuable in the fabrication of semiconductor devices, sensors, and other advanced materials. These application notes provide a comprehensive overview of the protocol for the thermal decomposition of diethyl telluride for thin film deposition, including experimental procedures, safety precautions, and expected outcomes.
Physicochemical Properties of Diethyl Telluride
A thorough understanding of the precursor's properties is essential for successful and reproducible thin film deposition.
| Property | Value |
| Chemical Formula | C₄H₁₀Te |
| Molecular Weight | 185.72 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | 137-138 °C |
| Density | 1.592 g/cm³ |
| Vapor Pressure | 9.3 mmHg at 25 °C |
Experimental Protocol: MOCVD of Tellurium-Containing Thin Films
This protocol outlines a general procedure for the deposition of cadmium telluride (CdTe) thin films using diethyl telluride and dimethylcadmium ((CH₃)₂Cd) as precursors. The parameters provided are representative and may require optimization based on the specific MOCVD reactor configuration and desired film characteristics.
Materials and Equipment
-
Diethyl telluride ((C₂H₅)₂Te) precursor
-
Dimethylcadmium ((CH₃)₂Cd) precursor
-
High-purity carrier gas (e.g., Hydrogen (H₂), Helium (He))
-
Substrates (e.g., glass, silicon, gallium arsenide)
-
MOCVD reactor system equipped with:
-
Mass flow controllers (MFCs)
-
Precursor bubblers with temperature controllers
-
Heated substrate holder (susceptor)
-
Vacuum system
-
Exhaust gas scrubbing system
-
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Personal Protective Equipment (PPE) (see Safety Protocol section)
Pre-Deposition Procedure
-
Substrate Preparation:
-
Thoroughly clean the substrates using a standard solvent cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Load the cleaned substrates onto the susceptor in the MOCVD reactor chamber.
-
-
MOCVD System Preparation:
-
Ensure the MOCVD system is leak-tight.
-
Purge the entire system, including all gas lines and the reactor chamber, with a high-purity inert gas (e.g., nitrogen or argon) to eliminate oxygen and moisture.
-
Heat the diethyl telluride and dimethylcadmium precursor bubblers to the desired temperatures to achieve stable vapor pressures. Precise temperature control is crucial for reproducible precursor delivery.
-
Deposition Procedure
-
Substrate Heating: Heat the substrate to the desired deposition temperature, typically in the range of 350-450 °C.
-
Precursor Introduction:
-
Introduce the carrier gas into the precursor bubblers to transport the diethyl telluride and dimethylcadmium vapors into the reactor chamber.
-
The flow rates of the carrier gas through each bubbler are regulated by MFCs to control the precursor molar flow rates and the VI/II ratio in the gas phase.
-
-
Deposition:
-
Maintain a constant reactor pressure, typically between 100 and 760 Torr.
-
The deposition time will dictate the final thickness of the thin film.
-
-
Post-Deposition:
-
After the desired deposition time, stop the flow of the organometallic precursors.
-
Cool the substrate to room temperature under a continuous flow of the carrier gas.
-
Once the system has cooled, vent the reactor and safely remove the coated substrates for characterization.
-
Representative MOCVD Parameters for CdTe Deposition
The following table provides a range of typical parameters for the MOCVD of CdTe thin films using dialkyl telluride and cadmium precursors.
| Parameter | Typical Range |
| Substrate Temperature | 350 - 400 °C[1] |
| Reactor Pressure | 100 - 760 Torr |
| Dimethylcadmium (DMCd) Flow Rate | Varies (dependent on bubbler temperature and carrier gas flow) |
| Diethyl telluride (DETe) Flow Rate | Varies (dependent on bubbler temperature and carrier gas flow) |
| DMCd/DETe Molar Ratio | < 0.6 for p-type films, > 0.6 for n-type films[1] |
| Carrier Gas | Hydrogen (H₂)[1] |
| Deposition Time | 5 - 60 minutes |
Thermal Decomposition Pathway
The thermal decomposition of diethyl telluride is a critical step in the thin film deposition process. The primary decomposition mechanism is believed to be homolytic cleavage of the carbon-tellurium (C-Te) bond.
Caption: Proposed thermal decomposition pathway of diethyl telluride.
The decomposition of diethyl telluride in the gas phase is initiated by heat, leading to the formation of ethyl radicals and atomic tellurium. The tellurium atoms then deposit on the substrate to form a thin film. The ethyl radicals can undergo further reactions, such as combination to form ethane or disproportionation to form ethane and ethene.
Experimental Workflow
The following diagram illustrates the key stages of the MOCVD process for thin film deposition using diethyl telluride.
Caption: Experimental workflow for MOCVD of tellurium-containing thin films.
Safety Protocol for Handling Diethyl Telluride
WARNING: Organotellurium compounds are highly toxic and should be handled with extreme caution by trained personnel in a controlled laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required.
-
Respiratory Protection: All handling of diethyl telluride must be performed in a certified chemical fume hood. In case of potential exposure above permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Engineering Controls
-
Fume Hood: All manipulations of diethyl telluride, including transfers and system loading, must be conducted in a well-ventilated chemical fume hood with a face velocity of at least 100 feet per minute.
-
Inert Atmosphere: Diethyl telluride should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Exhaust Scrubbing: The exhaust from the MOCVD system should be passed through an appropriate scrubbing system to capture and neutralize unreacted precursor and toxic byproducts before release.
Handling Procedures
-
Storage: Store diethyl telluride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as oxidizing agents.
-
Transfer: Use inert atmosphere techniques (e.g., Schlenk line or glovebox) for all transfers of diethyl telluride to prevent exposure to air and moisture.
-
Spill Response:
-
Minor Spill (in a fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert laboratory personnel and emergency responders.
-
Do not attempt to clean up a major spill without appropriate training and equipment.
-
-
-
Waste Disposal: Dispose of all diethyl telluride waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Characterization of Deposited Thin Films
After deposition, the thin films should be characterized to determine their properties. Common characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and orientation of the film.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and grain size.
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To determine the elemental composition of the film.
-
Atomic Force Microscopy (AFM): To measure the surface roughness.
-
UV-Vis-NIR Spectroscopy: To determine the optical properties, such as the band gap.
-
Hall Effect Measurements: To determine the electrical properties, such as carrier concentration and mobility.
Conclusion
The thermal decomposition of diethyl telluride via MOCVD is a versatile method for depositing high-quality tellurium-containing thin films. Successful and safe implementation of this technique requires a thorough understanding of the precursor's properties, precise control over deposition parameters, and strict adherence to safety protocols. The information provided in these application notes serves as a comprehensive guide for researchers and scientists working in this field. Further optimization of the deposition parameters will be necessary to achieve specific film properties for various applications.
References
Application Notes and Protocols for the Synthesis of Metal Telluride Composites Using Ethyl Tellurac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Tellurac, chemically known as Tellurium Diethyldithiocarbamate, is an organotellurium compound with potential applications as a precursor for the synthesis of metal telluride nanomaterials. Metal tellurides, particularly in the form of quantum dots and other nanocomposites, exhibit unique optical and electronic properties, making them valuable in various fields, including bio-imaging, diagnostics, and therapeutics. This document provides detailed application notes and a generalized protocol for the synthesis of metal telluride composites utilizing this compound as the tellurium source. The methodologies described are based on the well-established "hot-injection" technique, a common and effective method for producing high-quality nanocrystals.
Principle of Synthesis
The synthesis of metal telluride composites using this compound via the hot-injection method involves the rapid injection of a tellurium precursor solution (this compound dissolved in a suitable solvent) into a hot solution containing a metal precursor. This rapid injection and subsequent temperature drop induce nucleation of the metal telluride nanocrystals. The growth of these nanocrystals is then controlled by maintaining the reaction at a specific temperature over time. The size, and consequently the optical and electronic properties of the resulting metal telluride composites, can be tuned by varying reaction parameters such as temperature, time, and precursor concentrations. The thermal decomposition of this compound in the reaction medium provides the tellurium ions necessary for the formation of the metal telluride.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Cadmium Telluride (CdTe) and Lead Telluride (PbTe) nanocrystals. These values are illustrative and can be optimized based on specific experimental goals.
Table 1: Representative Synthesis Parameters for CdTe Nanocrystals
| Parameter | Value |
| Cadmium Precursor | Cadmium Oxide (CdO) |
| Tellurium Precursor | This compound |
| Solvent | 1-Octadecene (ODE) |
| Capping Ligand | Oleic Acid (OA) |
| Injection Temperature | 240 °C |
| Growth Temperature | 220 °C |
| Growth Time | 1 - 15 minutes |
| Molar Ratio (Cd:Te) | 2:1 to 8:1 |
| Resulting Particle Size | 2 - 6 nm |
| Emission Wavelength | 500 - 650 nm |
Table 2: Representative Synthesis Parameters for PbTe Nanocrystals
| Parameter | Value |
| Lead Precursor | Lead (II) Oxide (PbO) |
| Tellurium Precursor | This compound |
| Solvent | 1-Octadecene (ODE) |
| Capping Ligand | Oleic Acid (OA) |
| Injection Temperature | 180 °C |
| Growth Temperature | 120 - 160 °C |
| Growth Time | 5 - 30 minutes |
| Molar Ratio (Pb:Te) | 2:1 to 5:1 |
| Resulting Particle Size | 3 - 8 nm |
| Absorption Peak | 800 - 1500 nm |
Experimental Protocols
Protocol 1: Synthesis of this compound (Tellurium Diethyldithiocarbamate)
This protocol describes the synthesis of the tellurium precursor, this compound.
Materials:
-
Tellurium Dioxide (TeO₂)
-
Sodium Hydroxide (NaOH)
-
Diethylamine
-
Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice Bath
Procedure:
-
In a three-neck flask equipped with a stirrer and placed in an ice-water bath, dissolve 4 g (0.1 mol) of NaOH and 7.3 g (0.1 mol) of diethylamine in 200 mL of deionized water.
-
Slowly add 7.8 g (0.1 mol) of carbon disulfide to the stirred solution. Continue the reaction for 4 hours to form a light yellow solution of sodium diethyldithiocarbamate.
-
In a separate beaker, dissolve 4 g (0.025 mol) of TeO₂ in a solution of 2 g (0.05 mol) of NaOH in water. Add 3 mL of HCl to this solution.
-
Slowly drop the tellurium-containing solution into the sodium diethyldithiocarbamate solution while stirring and maintaining alkaline conditions.
-
A yellow precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry in a vacuum.
Protocol 2: General Hot-Injection Synthesis of Metal Telluride Nanocrystals (e.g., CdTe)
This protocol outlines a generalized procedure for the synthesis of metal telluride nanocrystals using this compound.
Materials:
-
Metal Precursor (e.g., Cadmium Oxide, CdO; Lead (II) Oxide, PbO)
-
This compound
-
1-Octadecene (ODE)
-
Oleic Acid (OA)
-
Trioctylphosphine (TOP) (optional, as a co-solvent for this compound)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer
-
Schlenk line for inert atmosphere
Procedure:
1. Preparation of the Metal Precursor Solution: a. In a three-neck flask, combine the metal oxide (e.g., 0.1 mmol CdO), oleic acid (e.g., 0.4 mmol), and 1-octadecene (e.g., 10 mL). b. Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen. c. Switch to an inert atmosphere (e.g., Argon) and increase the temperature to 250-280 °C until the metal oxide completely dissolves, forming a clear solution of the metal oleate complex. d. Cool the solution to the desired injection temperature (e.g., 240 °C for CdTe).
2. Preparation of the Tellurium Precursor Solution: a. In an inert atmosphere glovebox, dissolve this compound (e.g., 0.05 mmol) in a minimal amount of a suitable solvent like trioctylphosphine (TOP) or a mixture of TOP and ODE. Gentle heating may be required to aid dissolution.
3. Hot-Injection and Nanocrystal Growth: a. Vigorously stir the hot metal precursor solution under an inert atmosphere. b. Rapidly inject the this compound solution into the hot reaction flask. A sudden color change should be observed, indicating the nucleation of nanocrystals. c. The temperature will drop upon injection. Allow it to stabilize at the desired growth temperature (e.g., 220 °C for CdTe). d. Aliquots of the reaction mixture can be taken at different time intervals to monitor the growth of the nanocrystals via UV-Vis spectroscopy. e. Once the desired nanocrystal size is achieved (indicated by the position of the first excitonic peak in the absorption spectrum), cool the reaction mixture to room temperature.
4. Purification of Nanocrystals: a. Add anhydrous toluene to the cooled reaction mixture. b. Precipitate the nanocrystals by adding anhydrous methanol and centrifuging the mixture. c. Discard the supernatant and re-disperse the nanocrystal pellet in toluene. d. Repeat the precipitation and re-dispersion steps two to three times to remove unreacted precursors and excess ligands. e. The purified metal telluride nanocrystals can be stored as a colloidal solution in a non-polar solvent under an inert atmosphere.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of metal telluride nanocrystals.
Logical Relationship of Synthesis Parameters
Caption: Interplay of synthesis parameters and resulting properties.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for metal telluride synthesis.
Application Notes and Protocols for Chemical Vapor Deposition using Diethyl Telluride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup and protocols for the Metal-Organic Chemical Vapor Deposition (MOCVD) of tellurium-containing thin films using diethyl telluride (DETe) as the tellurium precursor. The information is intended to provide a comprehensive starting point for the deposition of materials such as cadmium telluride (CdTe), zinc telluride (ZnTe), and other telluride-based compounds relevant to semiconductor and drug development research.
Introduction to Diethyl Telluride in MOCVD
Diethyl telluride ((C₂H₅)₂Te or DETe) is a volatile organometallic compound that serves as an effective precursor for the deposition of tellurium-containing thin films via MOCVD.[1] Its volatility and decomposition characteristics at specific temperatures enable precise control over the growth of thin films critical for various electronic and optoelectronic applications.[1] MOCVD offers a versatile method for producing high-quality, uniform thin films on a variety of substrates.
Physicochemical and Safety Data for Diethyl Telluride
A thorough understanding of the properties and safety considerations of DETe is paramount for its safe and effective use in a laboratory setting.
Physicochemical Properties
The vapor pressure of the precursor is a critical parameter in MOCVD as it determines the concentration of the precursor in the gas phase, which in turn influences the growth rate and stoichiometry of the deposited film.
| Property | Value | Reference |
| Chemical Formula | (C₂H₅)₂Te | [2] |
| Molecular Weight | 185.7 g/mol | [2] |
| Appearance | Amber Liquid | [2] |
| Boiling Point | 137 °C | [2] |
| Density (20 °C) | 1.599 g/ml | [2] |
Table 1: Physicochemical Properties of Diethyl Telluride.
| Temperature (°C) | Vapor Pressure (Torr) |
| 20 | 7.1 |
| 25 | 9.3 |
| 30 | 12.2 |
| 35 | 15.8 |
| 40 | 20.3 |
| 45 | 25.8 |
| 50 | 32.6 |
Table 2: Vapor Pressure of Diethyl Telluride at Various Temperatures.[2] The relationship can be expressed by the equation: logP (Torr) = 7.99 – 2093/ T(K).[2]
Safety and Handling Precautions
Diethyl telluride is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.
| Precaution | Description |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a face shield, and a flame-resistant lab coat. |
| Handling | Avoid inhalation of vapors and contact with skin and eyes. All manipulations should be performed in a well-ventilated chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. |
| Spill and Leak Procedures | In case of a spill, evacuate the area. Use appropriate absorbent material (e.g., vermiculite) for containment and dispose of it as hazardous waste. |
| First Aid | Inhalation: Move to fresh air. Seek immediate medical attention. Skin Contact: Wash affected area thoroughly with soap and water. Eye Contact: Flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Ingestion: Do not induce vomiting. Seek immediate medical attention. |
Table 3: Safety and Handling Precautions for Diethyl Telluride.
Experimental Setup for MOCVD
A typical MOCVD system for the deposition of telluride thin films consists of a gas delivery system, a reactor chamber, a substrate heater, and an exhaust system.
Caption: MOCVD experimental workflow diagram.
Generalized MOCVD Protocol for Telluride Thin Films (e.g., CdTe)
This protocol outlines the general steps for the deposition of cadmium telluride (CdTe) thin films using diethyl telluride (DETe) and dimethylcadmium (DMCd) as precursors. Parameters should be optimized for the specific MOCVD system and desired film properties.
Materials and Equipment
-
Precursors: Diethyl telluride (DETe), Dimethylcadmium (DMCd)
-
Substrate: Suitable substrate (e.g., FTO-coated glass, GaAs)[3]
-
Carrier Gas: High-purity hydrogen (H₂)[3]
-
MOCVD System: Equipped with mass flow controllers (MFCs), temperature-controlled bubblers, a heated substrate stage, and a vacuum system.
Experimental Procedure
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water) and dry it with nitrogen gas.
-
System Purge: Load the substrate into the MOCVD reactor. Purge the entire system, including the gas lines and reactor, with high-purity hydrogen to remove any residual air and moisture.
-
Precursor Temperature Stabilization: Set the temperature of the DETe and DMCd bubblers to achieve the desired vapor pressures. Precise temperature control is crucial for stable precursor delivery.
-
Substrate Heating: Heat the substrate to the desired deposition temperature under a continuous flow of hydrogen.
-
Deposition: Introduce the DETe and DMCd precursors into the reactor via separate gas lines, carried by the hydrogen gas. The flow rates are controlled by the MFCs to achieve the desired II/VI molar ratio.
-
Cooling and System Purge: After the desired deposition time, stop the precursor flow and cool down the substrate under a hydrogen atmosphere. Once at room temperature, purge the reactor again with hydrogen before unloading the sample.
Typical Deposition Parameters
The following table provides a range of typical parameters for the MOCVD of telluride thin films. These values should serve as a starting point for process optimization.
| Parameter | Typical Range | Notes |
| Substrate Temperature | 350 - 450 °C | Influences precursor decomposition, film crystallinity, and surface morphology.[3] |
| Reactor Pressure | 100 - 760 Torr | Affects gas flow dynamics and boundary layer thickness.[3] |
| DETe Bubbler Temperature | 20 - 50 °C | Controls the vapor pressure and flow rate of the tellurium precursor. |
| Metal Precursor Bubbler Temperature | (e.g., DMCd: 10-20 °C) | Dependent on the specific metal-organic precursor used. |
| Carrier Gas (H₂) Flow Rate | 100 - 1000 sccm | Total flow rate through the reactor. |
| II/VI Molar Ratio (e.g., Cd/Te) | 0.5 - 2.0 | A critical parameter that affects the stoichiometry and electronic properties of the film.[3] |
| Deposition Time | 10 - 60 min | Determines the final film thickness. |
Table 4: Typical MOCVD Deposition Parameters for Telluride Thin Films.
Characterization of Deposited Films
After deposition, the properties of the telluride thin films should be characterized to evaluate their quality and suitability for the intended application.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and preferred orientation. |
| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, and film thickness (from cross-section). |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and stoichiometry. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. |
| UV-Vis-NIR Spectroscopy | Optical properties, including transmittance, absorbance, and bandgap energy. |
| Hall Effect Measurements | Electrical properties, such as carrier concentration, mobility, and resistivity. |
Table 5: Common Characterization Techniques for Telluride Thin Films.
By following these guidelines and protocols, researchers can establish a robust process for the chemical vapor deposition of high-quality telluride thin films using diethyl telluride for a wide range of applications in materials science and drug development.
References
analytical methods for determining tellurium content from Ethyl tellurac precursors.
Application Note: Determination of Tellurium Content in Ethyl Tellurac Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as Tellurium tetrakis(N,N-diethylcarbamodithioato), is an organotellurium compound used as a vulcanization accelerator in the rubber industry.[1] In the context of drug development and other advanced material applications, precursors like this compound are being investigated. Accurate and precise quantification of the tellurium (Te) content in these precursors is critical for quality control, stoichiometry confirmation, and understanding the chemical properties of subsequent products. This document provides detailed protocols for the determination of tellurium content using modern analytical techniques, focusing on Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), both of which are suitable for trace and bulk analysis after appropriate sample preparation.
Analytical Methods Overview
The determination of tellurium in an organic matrix like this compound requires a robust sample decomposition step to liberate the tellurium into an analyzable inorganic form, followed by sensitive instrumental analysis.
-
Sample Decomposition: Due to the organic nature of this compound, a complete digestion is necessary to eliminate the complex matrix and prevent interferences during analysis. Acid digestion using strong oxidizing acids like nitric acid is a common and effective method.[2]
-
Instrumental Analysis:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting ultra-trace amounts of tellurium, making it ideal for purity analysis and trace contamination studies. It offers excellent detection limits, often in the ng/L (ppt) range.[3][4]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique suitable for higher concentrations of tellurium. It is less sensitive than ICP-MS but offers high precision for assay-level quantification.
-
Atomic Absorption Spectroscopy (AAS): AAS, particularly with a graphite furnace atomizer (GFAAS), provides excellent sensitivity for tellurium determination.[1][2] Flame AAS (FAAS) can also be used but is generally less sensitive.[5]
-
Quantitative Method Comparison
The choice of analytical technique often depends on the required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for the recommended methods.
| Parameter | ICP-MS | ICP-OES (Hydride Generation) | Graphite Furnace AAS (GFAAS) | Flame AAS (FAAS) |
| Limit of Detection (LOD) | 1.0 - 1.3 ng/L[3] | ~0.05 ng/mL[6] | ~0.02 µg/L[7] | 50 - 200 µg/L[5] |
| Limit of Quantification (LOQ) | 1.5 ng/g (in solid)[8] | ~0.15 ng/mL[6] | ~0.07 µg/L[7] | Not specified |
| Typical Working Range | ng/L to µg/L | µg/L to mg/L | µg/L to low mg/L | mg/L |
| Precision (%RSD) | < 5% | < 5% | < 10% | < 5% |
| Key Advantages | Highest sensitivity, isotopic analysis | Good sensitivity, robust | High sensitivity, lower cost than ICP-MS | Cost-effective, simple |
| Key Disadvantages | Susceptible to interferences, higher cost | Potential for speciation changes | Slower throughput, matrix effects | Lower sensitivity |
Note: Values are representative and can vary based on instrument, matrix, and operating conditions.
Experimental Workflows & Protocols
Workflow Visualizations
The overall process from sample handling to final result is outlined below.
Caption: General analytical workflow for tellurium determination.
Caption: Detailed workflow for the acid digestion protocol.
Protocol 1: Sample Preparation via Acid Digestion
This protocol is designed to decompose the organic this compound matrix, leaving tellurium in a soluble, inorganic form suitable for analysis.
Materials:
-
This compound sample
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Class A volumetric flasks (25 mL or 50 mL)
-
Digestion vessels or conical beakers
-
Heating block or hot plate
Procedure:
-
Weighing: Accurately weigh approximately 10-50 mg of the this compound precursor directly into a clean digestion vessel. Record the exact weight.
-
Digestion:
-
Place the vessel in a fume hood.
-
Carefully add 5 mL of concentrated HNO₃ to the vessel.[2]
-
Allow the initial reaction to subside. Gently swirl the contents.
-
Place the vessel on a heating block or hot plate set to 90-120°C.
-
Heat the sample until the solution becomes clear and dense white or brownish fumes (NOx) are no longer evolved. Do not allow the sample to evaporate to complete dryness.
-
-
Dilution:
-
Remove the vessel from the heat and allow it to cool completely to room temperature.
-
Quantitatively transfer the cooled digestate to a 50 mL Class A volumetric flask. Use several small rinses of deionized water to ensure all contents are transferred.
-
Dilute the flask to the mark with deionized water, cap, and invert several times to mix thoroughly.
-
-
Blank Preparation: Prepare a method blank by performing all the above steps without the addition of the this compound sample. This is crucial for correcting for any background contamination.
Protocol 2: Analysis by ICP-MS
Instrumentation and Parameters:
-
Instrument: Any modern ICP-MS system.
-
Tellurium Isotopes: Monitor ¹²⁵Te and ¹²⁶Te. ¹²⁵Te is often preferred to avoid potential isobaric interference on ¹²⁶Te from Xenon (¹²⁶Xe) present in the argon plasma gas, though modern instruments have methods to correct for this.[4]
-
Internal Standard: Indium (In) or Bismuth (Bi) can be used to correct for instrument drift and matrix effects.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50 µg/L) from a certified 1000 mg/L tellurium stock solution. The standards must be matrix-matched to the samples, containing the same concentration of nitric acid.
Procedure:
-
Instrument Setup: Optimize the ICP-MS according to the manufacturer's guidelines for general-purpose analysis, ensuring sensitivity and stability.
-
Calibration: Aspirate the calibration blank and standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis:
-
Aspirate the prepared method blank to establish the baseline.
-
Aspirate the prepared sample solutions. Further dilution may be required to bring the concentration within the linear range of the calibration curve.
-
Analyze a quality control (QC) check standard after every 5-10 samples to verify instrument stability and accuracy.
-
-
Calculation: The instrument software will calculate the concentration of tellurium in the analyzed solution (in µg/L). The final percentage of tellurium in the original solid sample is calculated as follows:
% Te = (C × V × D) / (W × 10⁴)
Where:
-
C = Concentration from ICP-MS (µg/L)
-
V = Final diluted volume (L)
-
D = Additional dilution factor, if any
-
W = Initial sample weight (g)
-
Protocol 3: Analysis by Graphite Furnace AAS (GFAAS)
Instrumentation and Parameters:
-
Instrument: Any AAS system equipped with a graphite furnace and a deuterium or Zeeman background corrector.
-
Wavelength: 214.3 nm[2]
-
Slit Width: 0.2 - 0.7 nm (as per manufacturer recommendation)
-
Matrix Modifier: A palladium-magnesium nitrate modifier is commonly used to stabilize tellurium during the pyrolysis step, allowing for higher temperatures to remove matrix components without losing the analyte.
-
Calibration: Prepare standards (e.g., 0, 5, 10, 20, 40 µg/L) in the same acid matrix as the samples.
Procedure:
-
Instrument Setup: Install a tellurium hollow cathode lamp and align it. Develop a furnace program with optimized drying, pyrolysis, atomization, and clean-out steps. A typical atomization temperature is around 2000-2200°C.[2]
-
Calibration: Generate a calibration curve using the method of standard additions or external calibration if matrix effects are determined to be negligible.
-
Sample Analysis:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample solution, along with the matrix modifier, into the graphite tube.
-
Run the furnace program and record the integrated absorbance signal.
-
Analyze the method blank and QC samples periodically.
-
-
Calculation: The concentration of tellurium in the sample solution is determined from the calibration curve. The final percentage of tellurium is calculated using the same formula as for ICP-MS.
Method Validation Considerations
For use in regulated environments such as drug development, the chosen analytical method must be validated according to guidelines from bodies like the ICH or USP.[9][10] Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to measure tellurium unequivocally in the presence of other components.
-
Accuracy: Closeness of the measured value to the true value, assessed by spike recovery studies on a sample matrix.
-
Precision: Agreement among a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[11]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.[11]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]
References
- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. d-nb.info [d-nb.info]
- 4. Development of a Tellurium Speciation Study Using IC-ICP-MS on Soil Samples Taken from an Area Associated with the Storage, Processing, and Recovery of Electrowaste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple, Fast, and Sensitive Method for Quantification of Tellurite in Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pjoes.com [pjoes.com]
- 8. Direct determination of tellurium in geological samples by inductively coupled plasma mass spectrometry using ethanol as a matrix modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. ikev.org [ikev.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Tellurac in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl tellurac, formally known as tetrakis(N,N-diethylcarbamodithioato-κS,κS')-tellurium(IV), is an organotellurium compound. While it is widely documented as a highly effective ultra-accelerator in the vulcanization of natural and synthetic rubbers, its application as a catalyst in organic synthesis is not well-established in scientific literature.[1][2][3] Some sources suggest its potential use in catalyzing specific organic reactions, such as oxidations and "tellurization reactions"; however, detailed protocols and extensive studies validating these applications are scarce.[4] One specific application found is in the synthesis of fusiform-shaped Tellurium-Gold (Te-Au) hybrids for the electrocatalytic oxidation of isopropanol, a field more aligned with materials science than traditional organic synthesis.[4][5]
Given the limited specific information on this compound, this document will provide a general overview of the catalytic activity of a broader class of organotellurium compounds in a representative organic synthesis reaction: the oxidation of thiols to disulfides. This reaction is a common application for organotellurium catalysts and serves to illustrate their potential catalytic utility.[6][7][8][9][10][11]
General Principles of Organotellurium Catalysis in Oxidation Reactions
Organotellurium compounds can act as catalysts in oxidation reactions through a redox cycle involving Te(II) and Te(IV) species.[12] In the presence of an oxidant, the organotelluride (R₂Te) is oxidized to an organotelluroxide (R₂Te=O). This telluroxide is the active oxidant that then reacts with the substrate (e.g., a thiol), oxidizing it and regenerating the telluride catalyst, which can then re-enter the catalytic cycle.
Application Note: Catalytic Oxidation of Thiols to Disulfides using Organotellurium Compounds
This section provides a representative protocol for the oxidation of thiols to disulfides, a reaction for which various organotellurium compounds have been shown to be effective catalysts.
Reaction Scheme:
Caption: Proposed catalytic cycle for the oxidation of thiols by an organotelluride catalyst.
Experimental Protocol: General Procedure for Catalytic Aerobic Oxidation of Thiols
This protocol is a generalized procedure based on studies of organotelluride-catalyzed oxidations. [8][11] Materials:
-
Thiol substrate
-
Organotelluride catalyst (e.g., diphenyl telluride)
-
Solvent (e.g., methanol, ionic liquids)
-
Oxidant (e.g., hydrogen peroxide or atmospheric oxygen with a photosensitizer like rose bengal)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Light source (if using photosensitizer)
Procedure:
-
To a round-bottom flask, add the thiol substrate (1.0 mmol), the organotelluride catalyst (0.01-0.1 mmol, 1-10 mol%), and the solvent (5-10 mL).
-
If using hydrogen peroxide as the oxidant, add it dropwise to the reaction mixture at room temperature.
-
If using aerobic oxidation, add a photosensitizer (e.g., rose bengal, 0.025 mmol) and stir the reaction mixture vigorously under an open atmosphere while irradiating with a suitable light source (e.g., a halogen lamp).
-
Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, the reaction mixture is worked up. Typically, this involves quenching any remaining oxidant, followed by extraction of the disulfide product with an organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative data for the organotelluride-catalyzed oxidation of various thiols to their corresponding disulfides. Please note that these are generalized results from studies on various organotellurium catalysts and are not specific to this compound.
| Catalyst | Thiol Substrate | Oxidant | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Diphenyl telluride | Thiophenol | H₂O₂ | Methanol | 5 | 1 | >95 | [12] |
| Ionic Liquid-supported Diphenyl telluride | Thiophenol | O₂/light | [bmim]PF₆ | 10 | 3 | quant. | [8][11] |
| Ionic Liquid-supported Diphenyl telluride | 1-Dodecanethiol | O₂/light | [bmim]PF₆ | 10 | 3 | quant. | [8][11] |
| Ionic Liquid-supported Diphenyl telluride | Benzyl mercaptan | O₂/light | [bmim]PF₆ | 10 | 3 | quant. | [8][11] |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the catalytic system and the resulting reaction.
Caption: Logical workflow of organotellurium-catalyzed thiol oxidation.
Conclusion
While this compound is a commercially important chemical, its primary role is in industrial applications such as rubber vulcanization. Its utility as a catalyst in mainstream organic synthesis is not well-documented. However, the broader class of organotellurium compounds demonstrates significant catalytic activity, particularly in oxidation reactions. The provided protocols and data for thiol oxidation serve as a general guide to the potential of organotellurium catalysis. Further research is required to explore and establish the catalytic applications of this compound in organic synthesis.
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrakis(diethyldithiocarbamato)-teIlurium(IV) | 20941-65-5 [chemicalbook.com]
- 5. 20941-65-5 | CAS DataBase [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
Methodology for In-Vivo Carcinogenicity Studies of Ethyl Tellurac: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl tellurac (CASRN: 20941-65-5), or tellurium diethyldithiocarbamate, is a compound used primarily as an accelerator in the vulcanization of rubber.[1] Given its industrial application, there is a potential for human exposure, necessitating a thorough evaluation of its long-term toxicological effects, including its carcinogenic potential. This document provides detailed application notes and protocols for conducting a 2-year in-vivo carcinogenicity bioassay of this compound in rodents, based on the established methodologies from the National Toxicology Program (NTP).
The objective of a 2-year rodent bioassay is to observe the effects of lifelong exposure to a test substance.[2] This study design is considered the "gold standard" for identifying potential chemical carcinogens.[3] The protocols outlined herein are designed to ensure the scientific validity and reproducibility of such studies, providing crucial data for hazard identification and risk assessment.
Materials and Methods
Test Substance
-
Chemical: this compound (Tellurium, tetrakis(diethylcarbamodithioato-S,S’)-)
-
CASRN: 20941-65-5[1]
-
Appearance: Orange-yellow to bright yellow powder[4]
-
Purity: Technical-grade, with purity and stability analysis performed prior to study initiation.
Animal Models
-
Species: Fischer 344 (F344) rats and B6C3F1 mice.[5] Both sexes are to be used.
-
Source: A single, reputable supplier to ensure genetic consistency.
-
Age at Study Start: 6 weeks.
-
Acclimation: A minimum of 2 weeks of quarantine and acclimation to laboratory conditions prior to study initiation.[6]
Husbandry
-
Housing: Animals are housed in solid-bottom polycarbonate cages with filtered tops.
-
Bedding: Heat-treated hardwood chips.
-
Environment: Temperature and humidity-controlled rooms with a 12-hour light/dark cycle.
-
Diet: Standard rodent chow (e.g., NIH-07) and water are provided ad libitum. The test article is administered in the feed.
Experimental Protocols
Dose Formulation and Administration
The test chemical, this compound, is incorporated into the standard rodent diet.
-
Dose Selection: Dose levels are determined based on subchronic toxicity studies, aiming for a high dose that induces minimal to moderate toxicity without significantly affecting survival, and a low dose that is a fraction of the high dose (typically 1/2 to 1/4).
-
Diet Preparation:
-
Calculate the required amount of this compound for each dietary concentration.
-
A premix of the test chemical in a small amount of feed is prepared to ensure homogeneity.
-
The premix is then blended with the bulk of the feed in a large-scale mixer.
-
Diets are prepared weekly or bi-weekly and stored under controlled conditions to ensure stability.
-
Samples from each batch of formulated feed should be analyzed to confirm the concentration and stability of this compound.
-
Study Design
A 2-year (105-week for rats, 106-week for mice) bioassay is conducted.[5][7]
-
Group Allocation: Animals are randomly assigned to control and dosed groups.
-
Group Size: 50 animals of each sex per group.[5]
-
Administration: The formulated diet is provided ad libitum throughout the study.
Clinical Observations and Pathology
-
Daily Observations: Animals are observed twice daily for clinical signs of toxicity and morbidity.
-
Weekly Measurements: Body weight and feed consumption are recorded weekly for the first 13 weeks and then monthly for the remainder of the study.
-
Terminal Sacrifice: All surviving animals are euthanized at the end of the study (105/106 weeks).[5][7]
-
Necropsy: A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. Lesions observed in the high-dose group are also examined in the lower-dose groups.
Data Presentation
Quantitative data from the study should be summarized in clear, structured tables to facilitate comparison between control and dosed groups.
Table 1: Survival Rates of F344 Rats in a 2-Year Feeding Study of this compound
| Sex | Dose Group | Number of Animals | Number of Survivors at 105 Weeks | Survival Rate (%) |
| Male | Control | 20 | 15 | 75 |
| Low Dose (300 ppm) | 50 | 35 | 70 | |
| High Dose (600 ppm) | 50 | 30 | 60 | |
| Female | Control | 20 | 16 | 80 |
| Low Dose (150 ppm) | 50 | 40 | 80 | |
| High Dose (300 ppm) | 50 | 38 | 76 |
Data adapted from NTP Technical Report 152.[5]
Table 2: Incidence of Mesotheliomas in Male F344 Rats
| Dose Group | Number of Animals Examined | Number of Animals with Mesothelioma | Incidence (%) |
| Control | 20 | 0 | 0 |
| Low Dose (300 ppm) | 49 | 2 | 4.1 |
| High Dose (600 ppm) | 50 | 8 | 16.0 |
Data adapted from NTP Technical Report 152. The incidence in the high-dose group was noted as being higher than historical controls.[1][5]
Table 3: Survival Rates of B6C3F1 Mice in a 2-Year Feeding Study of this compound
| Sex | Dose Group | Number of Animals | Number of Survivors at 106 Weeks | Survival Rate (%) |
| Male | Control | 20 | 18 | 90 |
| Low Dose (TWA 1,255 ppm) | 50 | 45 | 90 | |
| High Dose (TWA 3,132 ppm) | 50 | 40 | 80 | |
| Female | Control | 20 | 15 | 75 |
| Low Dose (TWA 2,132 ppm) | 50 | 38 | 76 | |
| High Dose (TWA 4,915 ppm) | 50 | 35 | 70 |
Data adapted from NTP Technical Report 152.[5]
Table 4: Incidence of Lacrimal (Harderian) Gland Adenomas in B6C3F1 Mice
| Sex | Dose Group | Number of Animals Examined | Number of Animals with Adenoma | Incidence (%) |
| Male | Control | 17 | 0 | 0 |
| Low Dose (TWA 1,255 ppm) | 48 | 5 | 10.4 | |
| High Dose (TWA 3,132 ppm) | 46 | 3 | 6.5 | |
| Female | Control | 18 | 0 | 0 |
| Low Dose (TWA 2,132 ppm) | 45 | 2 | 4.4 | |
| High Dose (TWA 4,915 ppm) | 47 | 4 | 8.5 |
Data adapted from NTP Technical Report 152.[5]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key phases of the 2-year rodent carcinogenicity bioassay.
Potential Signaling Pathways for Dithiocarbamate Toxicity
While the specific molecular mechanisms of this compound are not well-elucidated, dithiocarbamates as a class are known to exert cellular effects, including the induction of apoptosis and inhibition of enzymes, often through their metal-chelating properties.[7][8][9][10] The following diagram represents a generalized potential pathway.
Conclusion
The NTP bioassay of this compound in F344 rats and B6C3F1 mice concluded that under the conditions of the study, this compound was not carcinogenic for either sex of rats or mice.[1][5] However, there was some suggestive evidence of carcinogenic activity, including an increased incidence of mesotheliomas in male rats and adenomas of the lacrimal gland in mice, which warranted further consideration.[5][7]
The protocols and methodologies described in this document provide a robust framework for conducting in-vivo carcinogenicity studies of this compound and other industrial chemicals. Adherence to these standardized procedures is critical for generating high-quality, reliable data that can be used to inform regulatory decisions and protect human health.
References
- 1. Abstract for TR-152 [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro-In Vivo Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]
- 8. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Ethyl Tellurac in the Synthesis of Te-Au Hybrid Nanostructures
Introduction
Tellurium-gold (Te-Au) hybrid nanostructures are a class of advanced materials that have garnered significant interest for their unique optical and electronic properties. These properties make them promising candidates for applications in various fields, including catalysis, sensing, and biomedicine. The synthesis of these hybrid materials with controlled size and morphology is crucial for tuning their functionalities. Ethyl Tellurac, also known as Tellurium Diethyldithiocarbamate (TDEC), is a single-source precursor for tellurium that offers advantages in the synthesis of tellurium-containing nanomaterials due to its solubility in common organic solvents and its decomposition at relatively moderate temperatures. This application note provides a detailed protocol for the synthesis of Te-Au hybrid nanostructures using this compound as the tellurium precursor. The proposed method is a seed-mediated approach, where pre-synthesized gold nanoparticles (AuNPs) act as seeds for the subsequent deposition of tellurium from the thermal decomposition of this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of gold nanoparticle seeds and the subsequent growth of a tellurium shell to form Te-Au hybrid nanostructures.
Protocol 1: Synthesis of Gold Nanoparticle (AuNP) Seeds
This protocol is adapted from a widely used citrate reduction method.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Prepare a 100 mL solution of 1 mM HAuCl₄ in DI water in a 250 mL round-bottom flask.
-
Heat the solution to a rolling boil with vigorous stirring using a magnetic stir bar.
-
Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling the solution for an additional 15 minutes with stirring.
-
Allow the solution to cool to room temperature.
-
Characterize the size and concentration of the synthesized AuNPs using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM). The typical surface plasmon resonance (SPR) peak for ~15 nm AuNPs is around 520 nm.
Protocol 2: Synthesis of Te-Au Hybrid Nanostructures using this compound
This protocol describes the growth of a tellurium shell on the pre-synthesized AuNP seeds.
Materials:
-
This compound (Tellurium Diethyldithiocarbamate, TDEC)
-
Gold nanoparticle (AuNP) seed solution (from Protocol 1)
-
Oleylamine (OAm)
-
1-Octadecene (ODE)
-
Toluene
-
Ethanol
Procedure:
-
In a 50 mL three-neck flask equipped with a condenser and a magnetic stir bar, add 10 mL of ODE and 5 mL of the AuNP seed solution.
-
Heat the mixture to 80°C under a nitrogen atmosphere with vigorous stirring to remove water. Maintain this temperature for 30 minutes.
-
In a separate vial, dissolve 20 mg of this compound in 2 mL of toluene.
-
Inject the this compound solution into the hot ODE/AuNP mixture.
-
Slowly raise the temperature to 180-220°C. The color of the solution is expected to change, indicating the decomposition of this compound and the formation of the Te shell on the AuNPs. The final temperature will influence the crystallinity and morphology of the tellurium shell.
-
Maintain the reaction at this temperature for 30-60 minutes. The reaction time can be varied to control the thickness of the Te shell.
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethanol to the solution to precipitate the Te-Au hybrid nanostructures.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Resuspend the pellet in 10 mL of toluene.
-
Repeat the precipitation and washing steps two more times with ethanol.
-
Finally, redisperse the purified Te-Au hybrid nanostructures in a suitable solvent like toluene or chloroform for further characterization.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized Te-Au hybrid nanostructures. The values are based on typical results reported for similar nanostructures in the literature.
| Parameter | Expected Value/Range | Characterization Technique |
| Au Core Diameter | 10 - 20 nm | TEM |
| Te Shell Thickness | 2 - 10 nm (tunable) | TEM, HRTEM |
| Overall Nanostructure Size | 14 - 40 nm | TEM, DLS |
| Surface Plasmon Resonance (SPR) | Red-shifted compared to Au seeds (e.g., 530-600 nm) | UV-Vis Spectroscopy |
| Elemental Composition | Presence of Au and Te | EDX, XPS |
| Crystallinity | Crystalline Au core, potentially amorphous or crystalline Te shell | XRD, HRTEM |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and characterization of Te-Au hybrid nanostructures using this compound.
Caption: Workflow for the synthesis of Te-Au hybrid nanostructures.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the key components and processes in the synthesis.
Caption: Key components and processes in the synthesis of Te-Au nanostructures.
Application Notes and Protocols: Formulation of Ethyl Tellurac for Rubber Compounding Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Tellurac, chemically known as Tellurium Diethyldithiocarbamate (TDEC), is a highly effective ultra-fast accelerator for the vulcanization of various elastomers.[1][2] It is particularly active in butyl rubber (IIR) and is also widely used in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and ethylene propylene diene monomer (EPDM) rubber.[3][4][5] this compound is instrumental in producing vulcanizates with a high modulus, making it a crucial component in the manufacturing of tire inner tubes, automotive seals, cables, and other extruded rubber products.[1][2] These application notes provide detailed protocols for the formulation and analysis of rubber compounds incorporating this compound, complete with illustrative data and experimental workflows.
Key Applications
This compound is utilized in a variety of rubber applications due to its rapid curing action, especially at low temperatures.[6] Its primary applications include:
-
Butyl Rubber (IIR) Inner Tubes: Its excellent gas impermeability makes butyl rubber the material of choice for tire inner tubes.[7][8][9] this compound provides the fast cure rates necessary for efficient manufacturing.[2]
-
EPDM Automotive Seals and Hoses: EPDM is favored for its outstanding resistance to heat, ozone, and weathering.[10][11][12] this compound, often in combination with other accelerators, helps achieve the desired cure characteristics and physical properties for these demanding applications.[2]
-
Wire and Cable Insulation: Its performance characteristics contribute to the durability and longevity of insulating layers.[1][2]
Illustrative Formulations
The following are typical formulations for butyl rubber and EPDM compounds incorporating this compound. The quantities are expressed in parts per hundred of rubber (phr).
Table 1: Illustrative Butyl Rubber Formulation for Inner Tubes
| Ingredient | Phr (Control) | Phr (ET-0.5) | Phr (ET-1.0) | Phr (ET-1.5) |
| Butyl Rubber (IIR) | 100 | 100 | 100 | 100 |
| Carbon Black N660 | 60 | 60 | 60 | 60 |
| Paraffinic Oil | 15 | 15 | 15 | 15 |
| Zinc Oxide | 5 | 5 | 5 | 5 |
| Stearic Acid | 1 | 1 | 1 | 1 |
| Sulfur | 1.5 | 1.5 | 1.5 | 1.5 |
| Thiazole Accelerator (MBTS) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 0 | 0.5 | 1.0 | 1.5 |
Table 2: Illustrative EPDM Formulation for Automotive Seals
| Ingredient | Phr (Control) | Phr (ET-0.3) | Phr (ET-0.6) | Phr (ET-0.9) |
| EPDM | 100 | 100 | 100 | 100 |
| Carbon Black N550 | 70 | 70 | 70 | 70 |
| Paraffinic Oil | 40 | 40 | 40 | 40 |
| Zinc Oxide | 5 | 5 | 5 | 5 |
| Stearic Acid | 1 | 1 | 1 | 1 |
| Sulfur | 1.5 | 1.5 | 1.5 | 1.5 |
| Sulfenamide Accelerator (CBS) | 1.2 | 1.2 | 1.2 | 1.2 |
| This compound | 0 | 0.3 | 0.6 | 0.9 |
Experimental Protocols
Rubber Compounding via Two-Roll Mill
This protocol describes the standard procedure for mixing rubber compounds using a two-roll mill.
Equipment:
-
Two-roll mill with adjustable nip and temperature control
-
Safety knives and scrapers
-
Balance for weighing ingredients
Procedure:
-
Mastication: Set the mill roll temperature to approximately 70°C. Pass the raw rubber (IIR or EPDM) through the tight nip of the mill several times to soften it. This process, known as mastication, reduces the viscosity of the rubber.
-
Incorporation of Ingredients:
-
Widen the nip and add the zinc oxide and stearic acid. These act as activators for the vulcanization process.
-
Gradually add the carbon black and paraffinic oil. Ensure even dispersion by making cuts and folds in the rubber sheet.
-
Add the primary accelerator (MBTS or CBS).
-
-
Addition of Curatives:
-
Cool the mill rolls to below 50°C to prevent scorching (premature vulcanization).
-
Add the this compound and sulfur. Mix until a homogenous blend is achieved.
-
-
Sheeting Off: Sheet the final compound off the mill at a consistent thickness and allow it to cool and mature for at least 24 hours before testing.
Analysis of Cure Characteristics
The vulcanization characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D5289 or ASTM D2084.[13][14][15]
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)
Procedure:
-
Place a sample of the uncured rubber compound into the temperature-controlled chamber of the rheometer.
-
The instrument applies a small, oscillating rotational shear to the sample.
-
As the rubber vulcanizes, the torque required to oscillate the die increases.
-
A cure curve (torque vs. time) is generated, from which the following parameters are determined:
-
ML (Minimum Torque): An indication of the viscosity of the uncured compound.
-
MH (Maximum Torque): An indication of the stiffness or modulus of the fully cured compound.
-
ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
Measurement of Mechanical Properties
The mechanical properties of the vulcanized rubber are tested according to the following ASTM standards:
-
Tensile Strength, Elongation at Break, and Modulus (ASTM D412): Dumbbell-shaped specimens are cut from cured rubber sheets and pulled to failure on a tensile testing machine.[3][4][16][17][18]
-
Hardness (ASTM D2240): The indentation hardness is measured using a durometer (Shore A scale).[6][19][20][21][22]
Accelerated Aging Test
To evaluate the resistance of the rubber to heat degradation, accelerated aging is performed in a hot air oven according to ASTM D573.[1][23][24][25][26]
Equipment:
-
Hot air oven with temperature control
Procedure:
-
Cured rubber specimens are placed in the oven at a specified temperature (e.g., 100°C or 125°C) for a set duration (e.g., 72 hours).
-
After aging, the specimens are removed and allowed to cool to room temperature.
-
The mechanical properties (tensile strength, elongation, and hardness) are re-measured.
-
The percentage change in these properties is calculated to assess the aging resistance.
Illustrative Data Presentation
The following tables present hypothetical but representative data on the effect of varying this compound concentration on the properties of the illustrative butyl rubber and EPDM compounds.
Table 3: Effect of this compound on Cure Characteristics of Butyl Rubber (Cure Temperature: 160°C)
| Property | Control | ET-0.5 | ET-1.0 | ET-1.5 |
| ML (dNm) | 1.5 | 1.6 | 1.7 | 1.8 |
| MH (dNm) | 12.0 | 14.5 | 16.0 | 17.5 |
| ts2 (min) | 8.5 | 6.0 | 4.5 | 3.0 |
| t90 (min) | 25.0 | 18.0 | 13.0 | 9.0 |
Table 4: Effect of this compound on Mechanical Properties of Butyl Rubber
| Property | Control | ET-0.5 | ET-1.0 | ET-1.5 |
| Tensile Strength (MPa) | 10.5 | 11.0 | 11.5 | 11.2 |
| Elongation at Break (%) | 650 | 620 | 580 | 550 |
| Modulus at 300% (MPa) | 4.0 | 5.5 | 6.8 | 8.0 |
| Hardness (Shore A) | 50 | 53 | 56 | 59 |
Table 5: Effect of this compound on Heat Aging Resistance of Butyl Rubber (72 hrs @ 125°C)
| Property Change (%) | Control | ET-0.5 | ET-1.0 | ET-1.5 |
| Tensile Strength | -20 | -18 | -15 | -12 |
| Elongation at Break | -30 | -25 | -22 | -20 |
| Hardness | +5 | +4 | +3 | +2 |
Table 6: Effect of this compound on Cure Characteristics of EPDM (Cure Temperature: 170°C)
| Property | Control | ET-0.3 | ET-0.6 | ET-0.9 |
| ML (dNm) | 1.2 | 1.3 | 1.4 | 1.5 |
| MH (dNm) | 15.0 | 17.0 | 18.5 | 19.5 |
| ts2 (min) | 5.0 | 3.5 | 2.5 | 1.8 |
| t90 (min) | 15.0 | 10.0 | 7.0 | 5.0 |
Table 7: Effect of this compound on Mechanical Properties of EPDM
| Property | Control | ET-0.3 | ET-0.6 | ET-0.9 |
| Tensile Strength (MPa) | 15.0 | 15.5 | 16.0 | 15.8 |
| Elongation at Break (%) | 450 | 420 | 390 | 360 |
| Modulus at 100% (MPa) | 3.0 | 3.8 | 4.5 | 5.2 |
| Hardness (Shore A) | 65 | 68 | 71 | 74 |
Table 8: Effect of this compound on Heat Aging Resistance of EPDM (72 hrs @ 150°C)
| Property Change (%) | Control | ET-0.3 | ET-0.6 | ET-0.9 |
| Tensile Strength | -15 | -12 | -10 | -8 |
| Elongation at Break | -25 | -20 | -18 | -15 |
| Hardness | +6 | +5 | +4 | +3 |
Discussion of Results
The illustrative data demonstrates the expected effects of incorporating this compound into rubber formulations. As an ultra-fast accelerator, increasing the concentration of this compound leads to a significant reduction in both scorch time (ts2) and optimum cure time (t90). This allows for faster production cycles.
The maximum torque (MH), which correlates with the crosslink density and stiffness of the cured rubber, increases with higher levels of this compound. This is reflected in the increased modulus and hardness of the vulcanizates. Tensile strength may show a slight increase before decreasing at higher accelerator levels, a common phenomenon due to the formation of a tighter, less flexible crosslink network. Elongation at break typically decreases as the modulus and hardness increase.
The heat aging data suggests that formulations with this compound can exhibit improved resistance to thermal degradation, as indicated by the smaller changes in mechanical properties after aging.
Conclusion
This compound is a potent ultra-fast accelerator that significantly influences the processing and performance of rubber compounds, particularly butyl and EPDM rubbers. By carefully selecting the dosage of this compound, often in conjunction with other accelerators, rubber compounders can optimize cure characteristics, enhance mechanical properties such as modulus and hardness, and improve the heat aging resistance of the final product. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and analysis of rubber formulations containing this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. atamankimya.com [atamankimya.com]
- 3. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 4. qualitest.us [qualitest.us]
- 5. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 6. namsa.com [namsa.com]
- 7. int.vittoria.com [int.vittoria.com]
- 8. primaryinfo.com [primaryinfo.com]
- 9. Butyl rubber - Wikipedia [en.wikipedia.org]
- 10. rubberandseal.com [rubberandseal.com]
- 11. rubberandseal.com [rubberandseal.com]
- 12. alttran.com [alttran.com]
- 13. store.astm.org [store.astm.org]
- 14. matestlabs.com [matestlabs.com]
- 15. abripl.com [abripl.com]
- 16. zwickroell.com [zwickroell.com]
- 17. testresources.net [testresources.net]
- 18. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. m.youtube.com [m.youtube.com]
- 21. smithers.com [smithers.com]
- 22. zwickroell.com [zwickroell.com]
- 23. ASTM D573-2019 "Standard Test Method for Rubber—Deterioration in an Air Oven" | NBCHAO [en1.nbchao.com]
- 24. smithers.com [smithers.com]
- 25. wewontech.com [wewontech.com]
- 26. m.youtube.com [m.youtube.com]
Ethyl Tellurac: Applications and Protocols in Academic Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl Tellurac, formally known as Tetrakis(diethyldithiocarbamato)tellurium(IV), is an organotellurium compound with the chemical formula C₂₀H₄₀N₄S₈Te. It presents as an orange-yellow powder, insoluble in water but soluble in various organic solvents. While historically utilized in the rubber industry as a vulcanization accelerator, its application in academic organometallic chemistry labs has been centered on its role as a single-source precursor for the synthesis of tellurium-containing nanomaterials. Its sensitivity to light and thermal decomposition properties are key to its utility in these applications.
The primary academic application of this compound is in the controlled synthesis of tellurium nanostructures, such as nanotubes and nanoparticles. The dithiocarbamate ligands stabilize the tellurium(IV) center and facilitate its decomposition under specific conditions to yield elemental tellurium in a controlled manner. One notable method is the microwave-assisted synthesis of tellurium nanotubes, where this compound serves as the tellurium source in a solvent mixture, typically polyethylene glycol and water. This approach allows for rapid and efficient synthesis of one-dimensional tellurium nanostructures with potential applications in electronics and optoelectronics.
Beyond nanomaterial synthesis, organotellurium dithiocarbamate complexes are a subject of research for their potential catalytic activities. While specific catalytic applications of this compound in mainstream organometallic catalysis are not widely documented in academic literature, the broader class of tellurium compounds is known to participate in various organic transformations. Further research into the catalytic potential of this compound could unveil novel applications in organic synthesis.
Physicochemical and Safety Data
A summary of the key physicochemical and safety data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | Tetrakis(diethyldithiocarbamato)tellurium(IV) |
| CAS Number | 20941-65-5 |
| Molecular Formula | C₂₀H₄₀N₄S₈Te |
| Molecular Weight | 720.68 g/mol |
| Appearance | Orange-yellow powder |
| Solubility | Insoluble in water; Soluble in organic solvents |
| Melting Point | 108-118 °C |
| Decomposition | Emits very toxic fumes of nitrogen oxides, sulfur oxides, and tellurium upon heating to decomposition.[1][2] |
| Handling Precautions | Sensitive to prolonged exposure to light.[1][2] Highly toxic and irritating; handle with appropriate personal protective equipment in a well-ventilated area.[3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Tellurium Nanotubes
This protocol describes a representative method for the synthesis of tellurium nanotubes using this compound as a single-source precursor, adapted from literature describing similar microwave-assisted syntheses of tellurium nanostructures.[3]
Materials:
-
This compound (Tetrakis(diethyldithiocarbamato)tellurium(IV))
-
Polyethylene glycol (PEG), average molecular weight 400
-
Deionized water
-
Ethanol
-
Acetone
-
Microwave synthesis reactor
Procedure:
-
In a typical synthesis, a specific amount of this compound is dispersed in a mixture of polyethylene glycol and deionized water in a microwave-safe reaction vessel. The ratio of PEG to water can be varied to control the morphology of the resulting nanostructures.
-
The reaction vessel is sealed and placed in a microwave synthesis reactor.
-
The reaction mixture is subjected to microwave irradiation at a controlled power and for a specific duration. These parameters are critical and need to be optimized to achieve the desired nanotube morphology. A typical starting point could be 200-400 W for 10-30 minutes.
-
After the reaction is complete, the vessel is allowed to cool to room temperature.
-
The resulting black precipitate (tellurium nanotubes) is collected by centrifugation.
-
The product is washed several times with deionized water and ethanol to remove any unreacted precursors and solvent residues.
-
The purified tellurium nanotubes are then dried under vacuum.
Characterization:
The morphology and crystallinity of the synthesized tellurium nanotubes can be characterized using Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).
Visualizations
Experimental Workflow for Nanotube Synthesis
The following diagram illustrates the general workflow for the microwave-assisted synthesis of tellurium nanotubes from this compound.
Logical Relationship of Precursor to Product
This diagram shows the logical relationship between the starting material and the final product in the synthesis process.
References
Application Notes and Protocols for Electrocatalytic Oxidation Using Ethyl Tellurac-Derived Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for the synthesis, characterization, and application of ethyl tellurac-derived materials in electrocatalytic oxidation. The protocols outlined below are designed to be adaptable for various organic substrates relevant to pharmaceutical and fine chemical synthesis.
Introduction
Organotellurium compounds have emerged as versatile reagents and catalysts in organic synthesis.[1] this compound (tetrakis(N,N-diethylcarbamodithioato-κS,κS′)tellurium) is a stable organotellurium compound that can serve as a precursor for the synthesis of tellurium-based nanomaterials.[2] When heated, it decomposes to yield tellurium-containing species, making it a candidate for the preparation of electrocatalysts.[2] This application note details the procedure for creating a tellurium-carbon composite electrocatalyst from this compound for the electrocatalytic oxidation of organic molecules.
Synthesis of Tellurium-Carbon (Te/C) Electrocatalyst
The synthesis of the Te/C electrocatalyst is achieved through the thermal decomposition of this compound in the presence of a high-surface-area carbon support. This method ensures good dispersion of the active tellurium species on the conductive carbon matrix.
Experimental Protocol: Catalyst Synthesis
-
Precursor Mixture Preparation:
-
Weigh 100 mg of high-surface-area carbon black (e.g., Vulcan XC-72) and 20 mg of this compound powder into a mortar.
-
Add 5 mL of a suitable solvent (e.g., isopropanol) to form a slurry.
-
Grind the mixture thoroughly with a pestle for 30 minutes to ensure homogeneous mixing.
-
Dry the mixture in an oven at 80°C for 2 hours to evaporate the solvent, resulting in a fine powder.
-
-
Thermal Decomposition (Pyrolysis):
-
Place the dried powder in a ceramic boat and position it in the center of a tube furnace.
-
Purge the furnace tube with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 100 sccm for at least 30 minutes to remove any oxygen.
-
Heat the furnace to 450-500°C at a ramp rate of 5°C/min under the inert atmosphere. The thermal decomposition of dithiocarbamato tellurium (IV) compounds occurs in stages, with significant decomposition happening at these temperatures.[3]
-
Hold the temperature for 2 hours to ensure complete decomposition of the this compound precursor.
-
After 2 hours, turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.
-
The resulting black powder is the Te/C electrocatalyst.
-
Physicochemical Characterization of the Te/C Electrocatalyst
To understand the properties of the synthesized catalyst, several characterization techniques are recommended.
| Technique | Purpose | Expected Outcome |
| X-ray Diffraction (XRD) | To determine the crystalline structure and phase of the tellurium species. | Peaks corresponding to crystalline tellurium phases. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle size of the catalyst. | Visualization of carbon support with dispersed tellurium particles. |
| Transmission Electron Microscopy (TEM) | To obtain high-resolution images of the catalyst, including particle size distribution and dispersion of Te on the carbon support. | Nanoscale imaging of Te particles on the carbon surface. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the elemental composition and oxidation states of tellurium on the surface. | Confirmation of tellurium presence and its chemical state (e.g., Te(0), Te(IV)). |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution of the catalyst. | Quantitative data on the surface area available for catalysis. |
Electrochemical Evaluation of the Te/C Electrocatalyst
The electrocatalytic performance of the Te/C material is evaluated using a standard three-electrode electrochemical setup.
Experimental Protocol: Electrode Preparation and Electrochemical Measurements
-
Catalyst Ink Preparation:
-
Disperse 5 mg of the synthesized Te/C catalyst in a mixture of 950 µL of isopropanol and 50 µL of 5 wt% Nafion® solution.
-
Sonciate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Working Electrode Preparation:
-
Pipette a small volume (e.g., 5-10 µL) of the catalyst ink onto the polished surface of a glassy carbon electrode (GCE, typically 3-5 mm in diameter).
-
Allow the ink to dry at room temperature to form a uniform catalyst film.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode cell containing the Te/C-modified GCE as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
The electrolyte is typically an aqueous solution of a supporting electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) containing the organic substrate to be oxidized (e.g., 1.0 M ethanol).
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans to assess the electrocatalytic activity.
-
Scan the potential within a range where the oxidation of the substrate is expected (e.g., -0.2 V to 1.2 V vs. Ag/AgCl).
-
A typical scan rate is 50 mV/s. The appearance of an oxidation peak in the presence of the substrate, which is absent without it, indicates electrocatalytic activity.[4]
-
-
Chronoamperometry (CA):
-
Conduct CA to evaluate the stability and long-term performance of the catalyst.
-
Apply a constant potential (chosen from the CV, typically at or near the peak oxidation potential) and record the current as a function of time for an extended period (e.g., 3600 seconds).[5][6] A stable current indicates good catalyst stability.[6]
-
Data Presentation: Electrocatalytic Performance
| Parameter | Te/C Catalyst | Control (Carbon Black) | Reference Catalyst (e.g., Pt/C) |
| Oxidation Onset Potential (V vs. Ag/AgCl) | [Insert Value] | [Insert Value] | [Insert Value] |
| Peak Current Density (mA/cm²) | [Insert Value] | [Insert Value] | [Insert Value] |
| Current Density at 3600s (mA/cm²) | [Insert Value] | [Insert Value] | [Insert Value] |
| Stability (% of initial current) | [Insert Value] | [Insert Value] | [Insert Value] |
Analysis of Oxidation Products
Identifying and quantifying the products of the electrocatalytic oxidation is crucial for determining the reaction pathway and selectivity.
Experimental Protocol: Product Analysis
-
Bulk Electrolysis:
-
Perform controlled-potential electrolysis in a two-compartment H-cell (separated by a proton exchange membrane like Nafion®) to generate a sufficient quantity of products.
-
Use a larger surface area working electrode (e.g., carbon paper coated with the Te/C catalyst).
-
Apply a constant potential for a set duration (e.g., 2-4 hours).
-
-
Sample Collection and Analysis:
-
After electrolysis, collect an aliquot of the electrolyte from the working electrode compartment.
-
Analyze the collected sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
-
HPLC is suitable for non-volatile, polar products, while GC-MS is ideal for volatile products.[9]
-
Identify and quantify the products by comparing their retention times and mass spectra with those of authentic standards.
-
Data Presentation: Product Distribution
| Product | Concentration (mM) | Faradaic Efficiency (%) |
| Acetaldehyde | [Insert Value] | [Insert Value] |
| Acetic Acid | [Insert Value] | [Insert Value] |
| Other Products | [Insert Value] | [Insert Value] |
| Total | [Insert Value] | [Insert Value] |
By following these detailed protocols, researchers can effectively synthesize and evaluate this compound-derived materials as promising electrocatalysts for a variety of oxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Monitoring Thermal Decomposition of Ethyl Tellurac: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Tellurac, chemically known as Tetrakis(diethyldithiocarbamato)tellurium(IV), is an organotellurium compound utilized in various industrial applications, including as a vulcanization accelerator in the rubber industry.[1][2] Understanding its thermal stability and decomposition products is crucial for safe handling, predicting material lifetime, and assessing environmental impact. When heated, this compound decomposes and emits highly toxic fumes containing nitrogen oxides (NOx), sulfur oxides (SOx), and tellurium compounds.[1][2][3]
This document provides detailed application notes and protocols for monitoring the thermal decomposition products of this compound using advanced analytical techniques. The primary methods covered are Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). These techniques offer a comprehensive understanding of the material's thermal behavior and the nature of the evolved gaseous products.
Analytical Techniques for Monitoring Thermal Decomposition
A multi-faceted approach employing several analytical techniques is recommended for a thorough analysis of the thermal decomposition of this compound.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is fundamental for determining the temperature ranges at which decomposition occurs and the corresponding mass loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides information on phase transitions such as melting and crystallization, as well as the enthalpy of decomposition.
-
Fourier Transform Infrared Spectroscopy (FTIR): When coupled with TGA (TGA-FTIR), this technique allows for the real-time identification of the gaseous products evolved during decomposition by analyzing their characteristic infrared absorption spectra.[5][6][7][8]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful hyphenated technique involves the thermal decomposition of the sample in an inert atmosphere (pyrolysis), followed by the separation of the volatile products by gas chromatography and their identification by mass spectrometry.[9] It is particularly useful for identifying and quantifying complex mixtures of decomposition products.
Quantitative Data Summary
The thermal decomposition of this compound (TDEC) in a nitrogen atmosphere has been shown to occur in two distinct stages. The evolved gaseous products and their molar ratios at each stage are summarized in the table below, based on findings from TG/DTG/DSC-FTIR analysis.[3]
| Decomposition Stage | Evolved Products | Molar Ratio |
| Stage 1 | Ethyl isothiocyanate (C₂H₅NCS), Sulfur (S), Ethyl radical (C₂H₅) | 1 : 3 : 3 |
| Stage 2 | Carbon disulfide (CS₂), Diethylamine (N(C₂H₅)₂), Ethyl isothiocyanate (C₂H₅NCS) | 1 : 1 : 2 |
Experimental Protocols
Protocol 1: Simultaneous Thermal Analysis (TGA/DSC-FTIR)
This protocol outlines the simultaneous measurement of mass loss, heat flow, and evolved gas identification during the thermal decomposition of this compound.
4.1.1. Instrumentation
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
Fourier Transform Infrared (FTIR) Spectrometer with a heated gas cell and transfer line.
4.1.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound powder into an alumina or platinum crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
4.1.3. TGA/DSC Experimental Parameters
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Purge Gas: Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Crucible: Alumina, 70 µL.
-
Data Acquisition: Record mass loss (TGA), differential heat flow (DSC), and derivative of mass loss (DTG).
4.1.4. FTIR Parameters
-
Transfer Line Temperature: 250 °C.
-
Gas Cell Temperature: 250 °C.
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Continuously collect IR spectra of the evolved gases throughout the TGA run.
4.1.5. Data Analysis
-
Analyze the TGA curve to determine the onset and completion temperatures of each decomposition stage and the corresponding percentage mass loss.
-
Analyze the DSC curve to identify endothermic or exothermic events associated with decomposition.
-
Correlate the TGA/DTG events with the evolution of specific gases by examining the time-resolved FTIR spectra. Identify the evolved gases by comparing their spectra with reference libraries (e.g., NIST).
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol provides a method for the detailed identification and quantification of the volatile and semi-volatile decomposition products of this compound.
4.2.1. Instrumentation
-
Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC equipped with a suitable capillary column (e.g., DB-5MS).
-
Mass Spectrometer (Electron Ionization - EI).
4.2.2. Sample Preparation
-
Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
4.2.3. Py-GC-MS Experimental Parameters
-
Pyrolysis Temperature: Program the pyrolyzer to heat to specific temperatures corresponding to the decomposition stages identified by TGA (e.g., a ramp to 300 °C for Stage 1 and a subsequent ramp to 500 °C for Stage 2, or a single pyrolysis at a representative temperature like 400 °C).
-
GC Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
GC Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
4.2.4. Data Analysis
-
Identify the individual peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each peak and identify the corresponding compound by searching against a mass spectral library (e.g., NIST).
-
Perform semi-quantitative or quantitative analysis by integrating the peak areas, potentially using internal or external standards if available.
Visualizations
Caption: Workflow for Simultaneous Thermal Analysis (TGA/DSC-FTIR).
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Caption: Logical relationship of techniques for thermal decomposition analysis.
References
- 1. Tetrakis(diethyldithiocarbamato)-teIlurium(IV) | 20941-65-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tainstruments.com [tainstruments.com]
- 5. TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel tellurium containing analogues of choline and acetylcholine and their quantitation by pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of Ethyl tellurac solutions for synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl tellurac solutions in synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | Use of an inappropriate solvent. | This compound is soluble in toluene and carbon disulfide.[1] It has very low solubility in water.[2][3][4] Ensure you are using an appropriate organic solvent. Gentle warming may aid dissolution, but be cautious as heat can also promote decomposition. |
| Solution Changes Color (e.g., darkens, becomes cloudy) | Decomposition of this compound. | This may be due to exposure to light, heat, or atmospheric oxygen. Organotellurium compounds are often sensitive to oxygen and light.[5] Prepare solutions fresh before use and under an inert atmosphere (e.g., argon or nitrogen). Protect the solution from light by using amber glassware or wrapping the reaction vessel in foil. |
| Precipitate Forms in the Solution | Decomposition leading to insoluble byproducts. | Similar to color change, this is likely a sign of degradation. The precipitate could be elemental tellurium or other insoluble species resulting from the breakdown of the dithiocarbamate ligand. Filter the solution if necessary, but it is highly recommended to prepare a fresh solution. Consider lowering the reaction temperature. |
| Low or No Yield of the Desired Product | Degradation of the this compound reagent. | The instability of the this compound solution can lead to a lower effective concentration of the active reagent. Prepare the solution immediately before it is needed for the synthesis. Ensure all handling procedures minimize exposure to light and oxygen. |
| Inconsistent Reaction Outcomes | Variable purity or degradation of the this compound solution. | The stability of dithiocarbamate solutions can be pH-dependent; they are generally more stable in alkaline or neutral conditions and unstable in acidic environments.[6][7] While this compound is used in organic solvents, the presence of acidic impurities could accelerate decomposition. Use high-purity, dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in synthesis?
A1: this compound, also known as Tellurium(IV) diethyldithiocarbamate, is an organotellurium compound.[8] It is used as a chemical intermediate in synthesis.[1] For example, it has been used in the synthesis of fusiform-shaped Te-Au hybrids for electrocatalytic applications.[3]
Q2: What are the ideal storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry, and well-ventilated place, with the container tightly closed.[9] It should be protected from light.[10] It is also recommended to store it away from strong oxidizing agents.[1]
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in organic solvents such as toluene and carbon disulfide.[1] It is insoluble in water.[2][3][4]
Q4: What are the primary signs of decomposition in an this compound solution?
A4: Visual indicators of decomposition include a change in color (e.g., darkening), the formation of a precipitate, or the solution becoming cloudy. These changes suggest the breakdown of the compound.
Q5: How can I minimize the decomposition of this compound solutions?
A5: To enhance stability, it is best to prepare solutions fresh for each use. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. Avoid excessive heating, as thermal decomposition of metal dithiocarbamates can occur.[9][11][12]
Q6: What are the expected decomposition products of this compound?
A6: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides, sulfur oxides, and tellurium.[10] In solution, decomposition may lead to the formation of elemental tellurium, and breakdown products of the diethyldithiocarbamate ligand.
Q7: Are there any known stabilizers for dithiocarbamate solutions?
A7: For some aqueous dithiocarbamate solutions, hydrazine has been used as a stabilizer against oxidative decomposition.[13] However, the applicability of this to this compound in organic solvents for synthesis has not been documented and would require experimental validation. The most reliable approach is to minimize exposure to agents that cause decomposition (light, oxygen, and heat).
Experimental Protocols
Best Practices for Preparation of an this compound Solution
This protocol outlines the recommended procedure for preparing a solution of this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous organic solvent (e.g., toluene)
-
Schlenk flask or similar reaction vessel with a sidearm
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Amber glassware or aluminum foil
Procedure:
-
Prepare the Glassware: Ensure all glassware is thoroughly dried to remove any moisture. Assemble the Schlenk flask with a magnetic stir bar inside.
-
Inert Atmosphere: Connect the flask to the inert gas manifold and cycle between vacuum and the inert gas at least three times to remove atmospheric oxygen.
-
Weighing the Reagent: In a glovebox or under a positive flow of inert gas, weigh the desired amount of this compound.
-
Addition of Solid: Quickly transfer the weighed this compound to the prepared Schlenk flask.
-
Addition of Solvent: Using a syringe, transfer the required volume of anhydrous solvent to the Schlenk flask.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. If gentle heating is required, use a water bath and monitor the temperature closely.
-
Protection from Light: If not using amber glassware, wrap the flask in aluminum foil to protect the solution from light.
-
Immediate Use: It is highly recommended to use the prepared solution immediately for the intended synthesis to ensure its integrity and concentration.
Visualizations
References
- 1. gelest.com [gelest.com]
- 2. chembk.com [chembk.com]
- 3. Tetrakis(diethyldithiocarbamato)-teIlurium(IV) | 20941-65-5 [chemicalbook.com]
- 4. CAS # 20941-65-5, this compound, Diethyldithiocarbamic acid tellurium salt, tellurium diethyldithiocarbamate, Tetrakis(diethyldithiocarbamato-S,S')tellurium - chemBlink [chemblink.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. US2920104A - Stabilized solutions of a dithiocarbamate - Google Patents [patents.google.com]
challenges with Ethyl tellurac as a precursor in nanomaterial synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl Tellurac as a precursor in nanomaterial synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of nanomaterials using this compound.
Issue 1: Poor or No Nanoparticle Formation
Q: My reaction is not yielding any nanoparticles, or the yield is very low. What are the possible causes and solutions?
A: Several factors can contribute to poor or no nanoparticle formation. A systematic troubleshooting approach is recommended.
-
Precursor Quality: this compound is sensitive to light and can decompose over time.[1] Ensure the precursor is stored correctly under ambient temperatures and protected from light.[1] Impurities in the precursor can also inhibit nucleation and growth.
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Reaction Temperature: The thermal decomposition of this compound is a critical step. If the temperature is too low, the precursor will not decompose to provide the necessary tellurium source. Conversely, a temperature that is too high can lead to rapid, uncontrolled reactions or precursor degradation before nanoparticle formation.
-
Solvent and Capping Agent Compatibility: The choice of solvent and capping agents is crucial for nanoparticle stability and growth.[2][3][4] Inadequate solubility of this compound or adverse interactions with capping agents can prevent nanoparticle formation.
Troubleshooting Steps:
| Parameter | Potential Problem | Recommended Action |
| Precursor Integrity | Decomposition or contamination. | Use fresh, properly stored this compound. Consider purification of the precursor if quality is uncertain. |
| Reaction Temperature | Sub-optimal for decomposition. | Systematically vary the reaction temperature to find the optimal nucleation and growth window. |
| Solvent/Ligand System | Poor precursor solubility or reactivity. | Ensure this compound is soluble in the chosen solvent at the reaction temperature. Experiment with different capping agents to ensure compatibility and promote controlled growth. |
| Atmosphere | Presence of oxygen or moisture. | Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the precursor and nascent nanoparticles. |
Issue 2: Poor Control Over Nanoparticle Size and Shape (Polydispersity)
Q: I am getting nanoparticles, but they are of inconsistent size and shape. How can I achieve better control over morphology?
A: Achieving monodispersity is a common challenge in nanomaterial synthesis. The key is to separate the nucleation and growth phases of the reaction.
-
Injection Temperature: A rapid injection of one precursor into a hot solution of the other precursor (hot-injection method) often promotes a burst of nucleation, leading to more uniform particle sizes.
-
Precursor Concentration: The relative concentrations of the metal precursor and this compound can significantly influence the size and shape of the resulting nanoparticles.
-
Capping Agent Concentration and Type: Capping agents play a critical role in controlling the growth and final morphology of nanoparticles by passivating the surface.[2][3][4] The choice and concentration of the capping agent can dictate the final shape (e.g., spheres, rods, or wires).
Troubleshooting Steps:
| Parameter | Potential Problem | Recommended Action |
| Nucleation vs. Growth | Overlapping nucleation and growth phases. | Employ a hot-injection technique. Optimize the injection temperature to achieve a single, short nucleation event. |
| Precursor Ratio | Unbalanced stoichiometry. | Systematically vary the molar ratio of the metal precursor to this compound to find the optimal conditions for the desired size and shape. |
| Capping Agent | Insufficient or inappropriate surface passivation. | Experiment with different types and concentrations of capping agents (e.g., oleic acid, oleylamine, trioctylphosphine). |
| Reaction Time | Ostwald ripening or continued growth. | Monitor the reaction over time using techniques like UV-Vis spectroscopy to determine the optimal reaction time before significant size broadening occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the decomposition temperature of this compound?
Q2: What are common impurities in this compound and how do they affect synthesis?
A: Commercial this compound may contain residual reactants from its synthesis or degradation products. The typical purity is around 95%.[6] Impurities can act as unwanted nucleation sites, leading to a broad size distribution, or they can poison catalyst surfaces, inhibiting nanoparticle growth altogether.
Q3: Can this compound be used for the synthesis of different types of telluride nanomaterials?
A: Yes, in principle, this compound can serve as a tellurium source for the synthesis of various metal telluride nanoparticles, such as CdTe, PbTe, and ZnTe. The choice of the corresponding metal precursor and the optimization of reaction conditions will be critical for successful synthesis.
Q4: What are the safety precautions for handling this compound?
A: this compound is a toxic compound.[6] It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7] Upon heating, it releases toxic fumes.[1][5] In case of inhalation, move to fresh air immediately.[3]
Experimental Protocols
While a specific, validated protocol for using this compound is not widely published, the following general "hot-injection" method, commonly used for other tellurium precursors like trioctylphosphine telluride (TOP-Te), can be adapted. Note: This is a generalized starting point and requires optimization.
General Protocol for Metal Telluride Nanocrystal Synthesis (Adaptable for this compound)
-
Preparation of Metal Precursor Solution:
-
In a three-neck flask, dissolve the metal precursor (e.g., cadmium oxide, lead acetate) in a high-boiling point solvent (e.g., 1-octadecene) with a capping agent (e.g., oleic acid).
-
Heat the mixture under vacuum to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., nitrogen or argon) and raise the temperature to the desired injection temperature (e.g., 200-280 °C).
-
-
Preparation of Tellurium Precursor Solution:
-
In a separate flask, under an inert atmosphere, dissolve this compound in a suitable solvent (e.g., trioctylphosphine, though compatibility needs to be tested). Gentle heating may be required to aid dissolution.
-
-
Injection and Growth:
-
Rapidly inject the tellurium precursor solution into the hot metal precursor solution with vigorous stirring.
-
The color of the solution should change, indicating nanoparticle nucleation.
-
Control the reaction temperature to promote the growth of the nanocrystals. The growth time will influence the final size of the nanoparticles.
-
-
Quenching and Purification:
-
After the desired growth time, cool the reaction mixture to stop the reaction.
-
Add a non-solvent (e.g., methanol, acetone) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with a suitable solvent to remove unreacted precursors and excess capping agents.
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Finally, redisperse the purified nanoparticles in a non-polar solvent (e.g., toluene, hexane).
-
Visualizations
Troubleshooting Logic for Nanoparticle Synthesis
Caption: A flowchart for troubleshooting common issues in nanomaterial synthesis.
Experimental Workflow for Hot-Injection Synthesis
Caption: A typical workflow for the hot-injection synthesis of nanocrystals.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of CdTe Quantum Dots Via the Molecular Precursor Method and Investigation of Their Optical Properties | East European Journal of Physics [periodicals.karazin.ua]
- 7. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing precursor concentration of Ethyl tellurac for nanoparticle size control
A Note on "Ethyl Tellurac": While "this compound," or Tellurium IV diethyldithiocarbamate, is a recognized organotellurium compound, its application as a precursor in nanoparticle synthesis is not extensively documented in current scientific literature. This guide, therefore, focuses on common and well-established tellurium precursors—sodium tellurite (Na₂TeO₃) and potassium tellurite (K₂TeO₃)—to provide a comprehensive resource for researchers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tellurium nanoparticles (TeNPs), with a focus on controlling nanoparticle size by optimizing precursor concentration.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of the tellurium precursor (sodium or potassium tellurite) influence the final size of the nanoparticles?
Generally, the concentration of the tellurium precursor has a significant impact on the nucleation and growth kinetics of nanoparticle formation, thereby affecting their final size. As the concentration of sodium tellurite or orthotelluric acid decreases, the size of the initial tellurium seeds also tends to decrease.[1][2] For instance, one study demonstrated that by decreasing the concentration of orthotelluric acid from 40 mM to 8 mM and further to 0.7 mM, the size of the tellurium seeds changed from 260 nm to 120 nm and 50 nm, respectively.[1]
Q2: What is the role of reducing agents in the synthesis of tellurium nanoparticles, and how does their concentration matter?
Reducing agents, such as hydrazine hydrate, sodium borohydride, or glucose, are essential for the chemical reduction of tellurite (TeO₃²⁻) or tellurate (TeO₄²⁻) ions to elemental tellurium (Te⁰), which then forms nanoparticles.[1][3] The concentration of the reducing agent can influence the reaction rate and the stability of the resulting nanoparticles. For example, lower concentrations of sodium borohydride have been shown to produce more stable tellurium nanoparticles.[3]
Q3: Can surfactants be used to control the size and shape of tellurium nanoparticles?
Yes, surfactants play a crucial role in controlling the morphology of TeNPs. Surfactants like polyvinylpyrrolidone (PVP) can adsorb onto the surface of the initial tellurium particles, which can obstruct diffusion and confine growth, leading to different shapes and sizes.[1][4] The concentration of the surfactant is a key parameter; for instance, varying the amount of PVP has been shown to produce tellurium spheres, nanowires, or bow-like structures.[1]
Q4: What are the typical morphologies of tellurium nanostructures that can be synthesized?
Tellurium nanostructures can be synthesized in various morphologies, including nanospheres, nanowires, nanotubes, nanorods, and nanobelts.[1][2] The final morphology is highly dependent on the synthesis parameters such as the type and concentration of the precursor, the reducing agent, the presence and concentration of surfactants, and the reaction temperature and time.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Wide particle size distribution or polydispersity. | - Inconsistent nucleation rate. - Ostwald ripening (larger particles growing at the expense of smaller ones). | - Precisely control the reaction temperature to ensure a burst nucleation. - Optimize the precursor and reducing agent concentrations. - Introduce a suitable surfactant to stabilize the nanoparticles and prevent ripening. |
| Aggregation of nanoparticles. | - Insufficient surface charge or steric hindrance. - Inadequate concentration of capping agent or surfactant. - Improper pH of the reaction medium. | - Increase the concentration of the capping agent (e.g., chitosan) or surfactant (e.g., PVP). - Adjust the pH to ensure sufficient surface charge for electrostatic repulsion. - Perform thorough washing of the synthesized nanoparticles to remove excess ions.[3] |
| Low yield of nanoparticles. | - Incomplete reduction of the tellurium precursor. - Sub-optimal reaction temperature or time. - Inefficient purification or recovery process. | - Ensure the molar ratio of the reducing agent to the precursor is adequate for complete reduction. - Optimize the reaction temperature and duration based on the specific protocol. - Use appropriate centrifugation speeds and washing steps to minimize loss during purification. |
| Unexpected nanoparticle morphology (e.g., rods instead of spheres). | - The inherent anisotropic crystal structure of trigonal tellurium favors one-dimensional growth.[1] - The type and concentration of the surfactant may favor a specific growth direction.[1] | - To obtain spherical nanoparticles, consider using a higher concentration of a surfactant that effectively caps all crystal faces. - For rod-like structures, a lower surfactant concentration or a surfactant that selectively binds to certain crystal faces can be used.[1] |
Quantitative Data: Precursor Concentration vs. Nanoparticle Size
| Precursor | Precursor Concentration | Resulting Nanoparticle/Seed Size | Reference |
| Orthotelluric Acid | 40 mM | ~260 nm | [1] |
| Orthotelluric Acid | 8 mM | ~120 nm | [1] |
| Orthotelluric Acid | 0.7 mM | ~50 nm | [1] |
| Potassium Tellurite | 0.1 g in 50 mL extract | 20 - 50 nm | [6] |
| Sodium Tellurite | Not specified | 1.5 ± 0.5 nm and 27.5 ± 5 nm (bimodal distribution) | [2] |
Experimental Protocols
General Protocol for Chemical Reduction of Sodium Tellurite
This protocol provides a general framework. The concentrations of reactants, temperature, and time should be optimized for the desired nanoparticle size and morphology.
Materials:
-
Sodium tellurite (Na₂TeO₃)
-
Reducing agent (e.g., Hydrazine hydrate, Sodium borohydride, or Glucose)
-
Surfactant/Capping agent (e.g., PVP, Chitosan)
-
Deionized water
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Solvent (if required, e.g., ethylene glycol)
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Magnetic stirrer with heating plate
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Centrifuge
Procedure:
-
Preparation of Precursor Solution: Dissolve a specific amount of sodium tellurite in deionized water to achieve the desired concentration (e.g., starting with a concentration in the mM range).
-
Addition of Surfactant: To the precursor solution, add the surfactant (e.g., PVP) and stir until completely dissolved. The concentration of the surfactant will influence the final morphology.
-
Heating the Reaction Mixture: Heat the solution to the desired reaction temperature (e.g., 90-180 °C) under constant stirring.[5]
-
Addition of Reducing Agent: Once the desired temperature is reached, add the reducing agent dropwise to the solution while maintaining vigorous stirring. The solution's color will change, indicating the formation of tellurium nanoparticles.
-
Reaction and Aging: Allow the reaction to proceed for a specific duration (e.g., several hours). The reaction time can influence the growth and final size of the nanoparticles.
-
Purification: After the reaction is complete, cool the solution to room temperature. Separate the nanoparticles from the solution by centrifugation.
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Washing: Discard the supernatant and re-disperse the nanoparticle pellet in deionized water. Repeat the centrifugation and re-dispersion steps several times to remove unreacted reagents and byproducts.[3]
-
Characterization: Characterize the size, morphology, and crystalline structure of the synthesized tellurium nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).[3]
Visualizations
Caption: Experimental workflow for the synthesis of tellurium nanoparticles.
Caption: Chemical reduction pathway for tellurium nanoparticle formation.
References
- 1. Morphology-controlled synthesis, growth mechanism, and applications of tellurium nanostructures - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00572D [pubs.rsc.org]
- 2. Progress in the Synthesis and Application of Tellurium Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. researchgate.net [researchgate.net]
- 5. Morphology-controlled green synthesis of tellurium nanostructures and applications of Te/MXene hybrid structures - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00579H [pubs.rsc.org]
- 6. Synthesis of Tellurium Nanoparticles Using Moringa oleifera Extract, and Their Antibacterial and Antibiofilm Effects against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Ethyl Tellurac Thermal Decomposition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results during the thermal decomposition of Ethyl tellurac (also known as Tellurium diethyldithiocarbamate). The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound?
A1: Under an inert nitrogen atmosphere, the thermal decomposition of this compound (TDEC) is a multi-step process. Experimental results indicate that the decomposition typically occurs in two main stages, with the evolution of specific gaseous byproducts at each stage.[1] The process involves the initial elimination of compounds like ethyl isothiocyanate (C₂H₅–NCS), sulfur (S), and ethyl radicals (C₂H₅), followed by the subsequent loss of carbon disulfide (CS₂), diethylamine (N(C₂H₅)₂), and more ethyl isothiocyanate.[1]
Q2: What are the primary factors that can lead to inconsistent thermal decomposition results for this compound?
A2: Inconsistencies in thermal decomposition results for this compound often stem from variations in experimental parameters. The most influential factors include the heating rate, sample mass and preparation, and the furnace atmosphere (e.g., inert vs. oxidative). Even minor deviations in these parameters can lead to significant shifts in decomposition temperatures and the profile of the thermogravimetric analysis (TGA) curve.
Q3: How does the heating rate affect the TGA curve of this compound?
A3: A higher heating rate will generally shift the decomposition temperatures to higher values.[2] This is because the sample has less time to reach thermal equilibrium at each temperature point. For reproducible results, it is crucial to maintain a consistent and appropriate heating rate across all experiments. Slower heating rates often provide better resolution of distinct decomposition steps.
Q4: What is the importance of the furnace atmosphere during thermal decomposition?
A4: The furnace atmosphere is a critical variable. An inert atmosphere, such as nitrogen or argon, will lead to pyrolysis, while an oxidative atmosphere (e.g., air or oxygen) will result in combustion. The decomposition pathways and final residual products can differ significantly between these two conditions. For instance, in the presence of oxygen, metal sulfides formed during the decomposition of similar dithiocarbamate complexes can be converted to metal oxides at higher temperatures.
Q5: Can the physical form of the this compound sample affect the results?
A5: Yes, the physical form of the sample, such as a powder versus a single larger piece, can influence the thermal decomposition profile. A powdered sample has a larger surface area, which can lead to more rapid and potentially lower-temperature decomposition, especially in an oxidative atmosphere. Consistent sample preparation is key to achieving reproducible results.
Troubleshooting Guide: Inconsistent TGA Results
This guide provides a structured approach to identifying and resolving common issues that lead to inconsistent thermal decomposition results for this compound.
Issue 1: Variation in Onset Decomposition Temperature
Possible Causes:
-
Inconsistent heating rates between experiments.
-
Differences in sample mass.
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Variations in sample preparation (e.g., particle size, packing density).
-
Changes in the furnace atmosphere's purity or flow rate.
Troubleshooting Steps:
-
Standardize Heating Rate: Ensure the same heating rate (e.g., 10 °C/min) is used for all comparative experiments.
-
Consistent Sample Mass: Use a consistent sample mass (e.g., 5-10 mg) for each analysis.
-
Uniform Sample Preparation: If the sample is a powder, ensure a consistent particle size distribution and packing method in the TGA crucible.
-
Control Atmosphere: Maintain a constant flow rate of a high-purity purge gas (e.g., nitrogen at 20-50 mL/min).
Issue 2: Overlapping or Poorly Resolved Decomposition Steps
Possible Causes:
-
The heating rate is too high.
-
The sample mass is too large, leading to thermal gradients.
Troubleshooting Steps:
-
Reduce Heating Rate: Lowering the heating rate (e.g., to 5 °C/min) can improve the resolution of distinct decomposition events.
-
Decrease Sample Mass: Using a smaller sample mass can minimize thermal lag within the sample, leading to sharper, better-defined decomposition steps.
Issue 3: Unexpected Mass Gain or Irregular TGA Curve
Possible Causes:
-
Reaction of the sample with the furnace atmosphere (e.g., oxidation in the presence of residual oxygen).
-
Buoyancy effects at higher temperatures.
-
Interaction of the sample or its decomposition products with the crucible material.
Troubleshooting Steps:
-
Verify Atmosphere Purity: Ensure a high-purity inert gas is used and that the system is properly purged to remove any oxygen.
-
Perform Buoyancy Correction: Run a blank experiment with an empty crucible under the same conditions to obtain a baseline for buoyancy correction.
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Select an Inert Crucible: Use a crucible material (e.g., alumina, platinum) that is inert to the sample and its decomposition products at the analysis temperatures.
Data Presentation: Influence of Experimental Parameters
The following table summarizes the expected qualitative effects of key experimental parameters on the thermal decomposition of this compound.
| Parameter | Variation | Expected Effect on TGA Curve | Rationale |
| Heating Rate | Increase | Shifts decomposition to higher temperatures; may decrease resolution. | The system has less time to reach thermal equilibrium.[2] |
| Decrease | Shifts decomposition to lower temperatures; may improve resolution. | Allows for better thermal equilibration at each temperature. | |
| Sample Mass | Increase | May broaden decomposition peaks and shift them to higher temperatures. | Increased thermal and diffusion gradients within the sample. |
| Decrease | Leads to sharper, better-defined decomposition peaks. | Minimizes thermal lag and improves heat transfer. | |
| Atmosphere | Inert (N₂, Ar) | Promotes pyrolysis, leading to specific fragmentation patterns. | Prevents oxidative reactions. |
| Oxidative (Air, O₂) | Leads to combustion, often at lower temperatures, and formation of metal oxides. | The presence of oxygen facilitates different reaction pathways. | |
| Sample Form | Powder | May result in a faster rate of decomposition. | Higher surface area for reaction and heat absorption. |
| Single Crystal/Piece | May result in a slower rate of decomposition. | Lower surface area-to-volume ratio. |
Experimental Protocols
Standard Thermogravimetric Analysis (TGA) Protocol for this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina).
-
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.
Visualizations
Troubleshooting Logic for Inconsistent TGA Results
Caption: Troubleshooting workflow for inconsistent TGA results.
Signaling Pathway of this compound Thermal Decomposition
Caption: Simplified two-stage decomposition of this compound.
References
preventing agglomeration of nanoparticles synthesized from Ethyl tellurac
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of nanoparticles synthesized using Ethyl tellurac as a precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle agglomeration during synthesis with this compound?
A1: Nanoparticle agglomeration primarily stems from the high surface energy of the newly formed particles. In the absence of adequate stabilization, nanoparticles tend to aggregate to minimize this energy.[1] Key contributing factors include:
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Insufficient Capping Agent: The stabilizing agent may be present in a concentration too low to effectively coat the nanoparticle surfaces.
-
Inappropriate pH: The pH of the reaction medium can influence the surface charge of the nanoparticles, affecting electrostatic repulsion between them.
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High Precursor Concentration: A high concentration of this compound can lead to rapid nucleation and growth, outpacing the rate of stabilization and promoting aggregation.
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Suboptimal Temperature: Temperature affects reaction kinetics and the effectiveness of the stabilizing agent.
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Presence of Impurities: Unwanted ions or molecules can interfere with the stabilization process.
Q2: How do stabilizing agents prevent the agglomeration of nanoparticles?
A2: Stabilizing agents, also known as capping agents, prevent agglomeration through two primary mechanisms:
-
Steric Hindrance: Polymeric stabilizers such as Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), and chitosan adsorb to the nanoparticle surface, creating a physical barrier that prevents particles from coming into close contact.[2][3]
-
Electrostatic Repulsion: Charged molecules, including surfactants like sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB), can adsorb to the nanoparticle surface, imparting a net positive or negative charge. The resulting electrostatic repulsion between like-charged particles keeps them dispersed in the solution.[4][5]
Q3: What are some common stabilizing agents compatible with organotellurium precursors like this compound?
A3: While specific data for this compound is limited, common stabilizers used for tellurium and other metallic nanoparticle syntheses are likely to be effective. These include:
-
Polymers: PVP, PEG, Chitosan, and Polysaccharides.[2]
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Surfactants: SDS (anionic) and CTAB (cationic).[3]
-
Small Molecules: Citric acid or its salts (e.g., sodium citrate) can act as electrostatic stabilizers.[4]
-
Biomolecules: Extracts from plants or microorganisms can serve as "green" capping and reducing agents.[6][7]
Q4: Can the solvent choice impact nanoparticle stability?
A4: Yes, the solvent plays a crucial role. The dielectric constant of the solvent can influence the effectiveness of electrostatic stabilization.[8][9] Furthermore, the solubility of both the this compound precursor and the chosen stabilizing agent in the solvent is critical for a successful and stable nanoparticle synthesis. For instance, different solvents can lead to variations in the size and stability of tellurium nanoparticles.[10][11]
Q5: How can I confirm if my nanoparticles are agglomerated?
A5: Several analytical techniques can be used to assess the agglomeration state of your nanoparticles:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in a solution. A large particle size or a high polydispersity index (PDI) can indicate agglomeration.[12]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visual evidence of nanoparticle morphology, size distribution, and aggregation state.[13]
-
UV-Vis Spectroscopy: Changes in the surface plasmon resonance (SPR) peak, such as broadening or a red-shift, can suggest an increase in particle size or agglomeration.[8][9]
Troubleshooting Guide
Below is a troubleshooting guide to address common issues of nanoparticle agglomeration during synthesis using this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation or formation of large aggregates upon addition of reducing agent. | 1. Reaction is too fast. 2. Inadequate amount of stabilizing agent. 3. Suboptimal pH leading to low surface charge. | 1. Lower the reaction temperature. 2. Increase the concentration of the stabilizing agent. 3. Adjust the pH to increase electrostatic repulsion (zeta potential > +30 mV or < -30 mV is ideal).[5] |
| Nanoparticles appear stable initially but agglomerate over time (hours to days). | 1. Insufficient long-term stabilization. 2. Degradation of the capping agent. 3. Changes in the storage conditions (e.g., temperature, light exposure). | 1. Use a more robust stabilizing agent or a combination of stabilizers (e.g., electrostatic and steric). 2. Store the nanoparticle solution at a lower temperature (e.g., 4°C) and in the dark.[5][8][9] 3. Ensure the storage container is appropriate and does not leach impurities. |
| TEM/SEM images show clusters of nanoparticles. | 1. Agglomeration in the solution. 2. Artifacts from sample preparation for microscopy (e.g., drying effects). | 1. Address solution-phase agglomeration using the strategies above. 2. Optimize sample preparation: use a lower concentration of nanoparticles, ensure rapid drying, or use techniques like cryo-TEM. |
| DLS results show a large hydrodynamic diameter and/or high polydispersity. | 1. Presence of agglomerates. 2. The stabilizing agent layer contributes to the hydrodynamic size. | 1. Gently sonicate the sample before DLS measurement to break up loose agglomerates.[5] 2. Compare DLS data with TEM/SEM to distinguish between true agglomeration and the effect of the capping agent. |
Experimental Protocols
Protocol 1: General Synthesis of Stabilized Tellurium Nanoparticles
This protocol provides a general framework for synthesizing tellurium nanoparticles with a stabilizing agent, which can be adapted for an this compound precursor.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Prepare a stock solution of the chosen stabilizing agent (e.g., PVP, chitosan) in the same or a miscible solvent.[12]
-
Prepare a stock solution of a suitable reducing agent (e.g., sodium borohydride, ascorbic acid) in an appropriate solvent.
-
-
Synthesis:
-
In a clean reaction vessel, add the stabilizing agent solution to the solvent.
-
While stirring vigorously, add the this compound solution to the reaction vessel.
-
Slowly, often dropwise, add the reducing agent solution to initiate the formation of nanoparticles. The color of the solution may change, indicating nanoparticle formation.[12]
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled temperature.
-
-
Purification:
-
Centrifuge the nanoparticle solution to pellet the nanoparticles and remove unreacted precursors and excess reagents.
-
Discard the supernatant and resuspend the nanoparticle pellet in a fresh solvent.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of impurities.[12]
-
-
Characterization:
-
Analyze the size, morphology, and stability of the purified nanoparticles using DLS, TEM/SEM, and UV-Vis spectroscopy.
-
Protocol 2: Measurement of Zeta Potential to Assess Stability
Zeta potential is a key indicator of the stability of a colloidal dispersion. A value more positive than +30 mV or more negative than -30 mV generally indicates good stability.[5]
-
Sample Preparation: Dilute the purified nanoparticle suspension in an appropriate solvent (usually deionized water or a buffer of known pH) to a suitable concentration for the instrument.
-
Instrument Setup: Use a Zetasizer or a similar instrument. Ensure the instrument is calibrated and the appropriate measurement cell is used.
-
Measurement:
-
Equilibrate the sample to the desired temperature.
-
Perform the measurement according to the instrument's instructions.
-
Take multiple readings to ensure reproducibility.
-
-
Data Analysis: Analyze the obtained zeta potential value to predict the long-term stability of the nanoparticle suspension.
Data Presentation
Table 1: Influence of Reaction Parameters on Nanoparticle Stability (Hypothetical Data for this compound Precursor)
| Parameter | Condition A | Condition B | Condition C | Outcome on Agglomeration |
| This compound Conc. | 0.1 mM | 1.0 mM | 0.1 mM | High concentration (B) may lead to increased agglomeration. |
| Stabilizer (PVP) Conc. | 0.5% (w/v) | 0.5% (w/v) | 1.0% (w/v) | Higher stabilizer concentration (C) can improve stability. |
| Temperature | 25°C | 25°C | 25°C | - |
| pH | 7.0 | 7.0 | 9.0 | Adjusting pH (C) can enhance electrostatic stabilization. |
| Zeta Potential | -15 mV | -10 mV | -35 mV | Condition C shows the highest stability against agglomeration. |
| Avg. Particle Size (DLS) | 150 nm | 450 nm | 120 nm | Larger size in B indicates significant agglomeration. |
Visualizations
Caption: Workflow for synthesizing and characterizing stabilized nanoparticles.
Caption: Mechanisms for preventing nanoparticle agglomeration.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 5. researchgate.net [researchgate.net]
- 6. Citric Juice-mediated Synthesis of Tellurium Nanoparticles with Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Unraveling the Organotellurium Chemistry Applied to the Synthesis of Gold Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. nanomedicine-rj.com [nanomedicine-rj.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing Ethyl Tellurac in Experimental Setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the light sensitivity of Ethyl tellurac (Tellurium(IV) diethyldithiocarbamate) in experimental setups. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered light-sensitive?
A1: this compound, also known as Tellurium(IV) diethyldithiocarbamate, is an orange-yellow to bright yellow fluffy powder.[1] Its light sensitivity is a known characteristic, where prolonged exposure to light can lead to degradation.[1][2] This sensitivity is common among organotellurium compounds and dithiocarbamates, which can undergo photochemical reactions when exposed to light, potentially altering their chemical structure and biological activity.[3]
Q2: How should I store powdered this compound?
A2: Solid this compound should be stored in a cool, dry, and dark location within a tightly sealed, opaque container to prevent degradation from light and moisture.[] Amber glass vials or containers wrapped in aluminum foil are recommended.
Q3: What are the initial signs of degradation in my this compound sample?
A3: While specific degradation products for this compound are not well-documented, visual changes such as a color shift from its characteristic orange-yellow, or a change in powder consistency, may indicate degradation. For solutions, discoloration or the formation of precipitates can be a sign of instability.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents like chloroform and toluene, and slightly soluble in alcohol and gasoline.[1][3] It is considered insoluble in water.[1][2] When preparing stock solutions for biological experiments, it is crucial to use a solvent that is compatible with the assay and to determine the optimal final concentration that avoids precipitation in aqueous media.
Q5: What are the potential biological activities of this compound?
A5: While research specifically on this compound in drug development is limited, related organotellurium compounds and dithiocarbamates have been investigated for various biological activities. Organotellurium compounds have shown promise as antioxidants and have been studied for their potential in cancer therapy.[5][6][7][8][9] Dithiocarbamates can act as metal chelators and have demonstrated anti-cancer effects by inhibiting the proteasome.[10][11] Tellurium compounds are known to interact with thiol-containing molecules, such as cysteine residues in enzymes, which can modulate cellular signaling pathways.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Photodegradation of this compound. | • Prepare fresh stock solutions of this compound for each experiment. • Work in a dimly lit environment or use a dark room with a safelight when handling the compound and its solutions. • Use amber-colored or foil-wrapped tubes and plates for all steps of the experiment. • Minimize the exposure of treated cells/samples to light during incubation and analysis. |
| Precipitation of the compound in aqueous media. | • Confirm the solubility of this compound in your chosen solvent and the final concentration in your assay medium. • Consider using a solubilizing agent, ensuring it does not interfere with your assay. • Perform a solubility test at the final concentration in your cell culture medium before proceeding with the experiment. | |
| Loss of compound activity over time in solution. | Instability of the compound in the chosen solvent or at the storage temperature. | • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and light exposure. • Store stock solutions at -20°C or -80°C, protected from light. • Evaluate the stability of this compound in your chosen solvent over the time course of your experiment. |
| High background or unexpected signals in fluorescence-based assays. | Autofluorescence of this compound or its degradation products. | • Run a control with this compound in the assay medium without cells to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay. • If autofluorescence is detected, consider using a different fluorescent dye with a non-overlapping spectrum or a label-free detection method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound while minimizing light exposure.
Materials:
-
This compound powder
-
Anhydrous, high-purity solvent (e.g., DMSO, Chloroform)
-
Amber glass vial with a screw cap
-
Aluminum foil
-
Calibrated balance
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Perform all steps in a dimly lit environment or under a fume hood with the sash lowered to reduce light exposure.
-
Weigh the desired amount of this compound powder in a tared, amber glass vial.
-
Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Securely cap the vial and vortex gently until the powder is completely dissolved.
-
Wrap the vial in aluminum foil for additional light protection.
-
Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated light exposure and freeze-thaw cycles.
Protocol 2: General Workflow for Cell-Based Assays
Objective: To perform a cell-based assay with this compound, ensuring minimal degradation of the compound.
Methodology:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution in the dark.
-
In a dimly lit environment (e.g., a cell culture hood with the lights off), prepare serial dilutions of the stock solution in your cell culture medium. Use opaque or foil-wrapped tubes for the dilutions.
-
Carefully remove the culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Immediately wrap the plate in aluminum foil or use an opaque lid and place it in the incubator.
-
After the desired incubation time, perform the assay readout. Minimize light exposure during any plate handling and reading steps. For plate-based assays, if possible, use a reader with a light-tight chamber.
Visualizations
Caption: General workflow for handling the light-sensitive compound this compound.
Caption: Hypothetical signaling pathway influenced by a tellurium compound.
Safe Handling and Disposal
Handling:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Avoid inhalation of the powder by using appropriate respiratory protection if necessary.[15]
Disposal:
-
Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.[14]
-
Do not dispose of this compound down the drain.[14]
-
For spills, dampen the solid material with a suitable solvent like acetone, and collect it in a sealed container for disposal.[15]
References
- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 20941-65-5 | CAS DataBase [m.chemicalbook.com]
- 3. gneechem.com [gneechem.com]
- 5. scielo.br [scielo.br]
- 6. Antioxidative properties of organotellurium compounds in cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An organotellurium compound with antioxidant activity against excitotoxic agents without neurotoxic effects in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tellurium and Nano-Tellurium: Medicine or Poison? | MDPI [mdpi.com]
- 9. Immunomodulating tellurium compounds as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. gelest.com [gelest.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification of Synthesized Ethyl Tellurac
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of synthesized Ethyl tellurac (Tellurium diethyldithiocarbamate).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of synthesized this compound?
A1: Common impurities can include unreacted starting materials such as diethylamine, carbon disulfide, and tellurium dioxide. Byproducts from side reactions and residual solvents from the synthesis and workup are also potential contaminants.
Q2: My crude this compound has a dark, off-color appearance instead of the expected orange-yellow. What could be the cause?
A2: A darker coloration can indicate the presence of colloidal tellurium metal, which can form from the reduction of tellurium reagents, or other colored organic byproducts. The compound itself is also sensitive to prolonged exposure to light, which can cause degradation and color change.
Q3: Is this compound stable during purification?
A3: this compound is sensitive to prolonged exposure to light and can decompose upon heating, emitting toxic fumes. Therefore, purification steps should be carried out protected from light where possible, and excessive heating should be avoided.
Q4: What are the most common purification techniques for this compound?
A4: The most commonly cited and effective purification methods for this compound are washing the crude product and recrystallization. Column chromatography is a potential alternative for separating closely related impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Presence of impurities that lower the melting point. | - Try a lower boiling point solvent or a different solvent system. - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Attempt to purify the crude product by washing before recrystallization to remove soluble impurities. |
| Very low or no crystal formation upon cooling. | Too much solvent was used. The solution is not sufficiently saturated. The cooling process is too rapid. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The purified crystals are still colored. | Colored impurities are co-crystallizing with the product. The product itself is inherently colored. | - this compound is an orange-yellow solid. If the color is significantly darker, consider treating the hot solution with a small amount of activated charcoal before filtration and crystallization. Note: This may reduce the yield. - A second recrystallization may be necessary. |
| Low recovery of purified this compound. | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration. | - Reduce the amount of solvent used to dissolve the crude product to the minimum required. - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from impurities. | Inappropriate solvent system (eluent). Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
| This compound does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the product band. | The compound may be slightly too polar for the chosen stationary phase/eluent combination. The compound is degrading on the silica gel. | - Consider using a more polar solvent system. - Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent, especially if the compound is sensitive to acidic conditions. |
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound based on literature and patent examples. Note that yields and purity can vary significantly depending on the scale of the reaction and the precise experimental conditions.
| Purification Method | Typical Starting Material | Reported Yield | Reported Purity/Melting Point | Analytical Method for Purity | Reference |
| Washing & Drying | Crude precipitate from reaction of TeO₂ and sodium diethyldithiocarbamate | >96% | Tellurium content: 16.9-18%, Melting Point: 110-118 °C | Elemental Analysis, Melting Point | [1][2] |
| Recrystallization (Chloroform/Methanol) | Crude this compound | Not specified | Well-shaped yellow single crystals | Single-crystal X-ray diffraction | [3] |
| Recrystallization (Cyclohexane) | Crude this compound | Not specified | Yellow single crystals | Elemental Analysis (C, H, N, S content confirmed) | [3] |
Experimental Protocols
Purification by Washing
This protocol is suitable for the initial purification of crude this compound precipitated from the reaction mixture.
Methodology:
-
Collect the crude, bright yellow precipitate of this compound by vacuum filtration.
-
Wash the precipitate thoroughly with a large amount of deionized water to remove inorganic salts and other water-soluble impurities.
-
Subsequently, wash the solid with a cold, non-polar organic solvent such as diethyl ether or cold ethanol to remove unreacted organic starting materials and byproducts.[4]
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Dry the purified product under vacuum at a temperature not exceeding 80°C.[1]
Purification by Recrystallization
This protocol is for obtaining high-purity, crystalline this compound.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., a mixture of chloroform and methanol, or cyclohexane) to just dissolve the solid completely with gentle heating and stirring.[3]
-
If the solution contains insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purification by Column Chromatography (General Guidance)
This is a potential method if recrystallization fails to remove certain impurities.
Methodology:
-
Stationary Phase: Silica gel is a common choice.
-
Solvent System (Eluent): The choice of eluent is critical and should be determined by preliminary Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the determined solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Logical Workflow for this compound Purification
Caption: A flowchart illustrating the decision-making process for purifying synthesized this compound.
Troubleshooting Logic for Recrystallization Failure
Caption: A troubleshooting diagram for common issues encountered during the recrystallization of this compound.
References
- 1. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]
- 2. CN103910665B - The preparation method of tellurium diethyldithiocarbamate - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxic Byproducts of Ethyl Tellurac Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl tellurac. The information provided addresses the safe handling, detoxification, and emergency procedures related to the toxic byproducts generated during its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as Tellurium diethyldithiocarbamate, is an organotellurium compound. When heated to decomposition, it emits highly toxic fumes, including oxides of nitrogen (NOx), oxides of sulfur (SOx), and tellurium compounds.[1][2][3][4] Overexposure may result in a characteristic garlic-like odor on the breath and in sweat.[5]
Q2: What are the primary toxic byproducts of this compound decomposition?
A2: Thermal decomposition of this compound can generate several hazardous byproducts, including Ethyl isothiocyanate , Carbon disulfide , and Diethylamine . Each of these compounds presents unique toxicological risks.
Q3: What are the immediate signs of exposure to this compound decomposition byproducts?
A3: Symptoms can vary depending on the specific byproduct and level of exposure.
-
Ethyl isothiocyanate: Causes irritation to the eyes, skin, and respiratory system.[6][7] It is toxic if inhaled, swallowed, or in contact with skin.[1][7]
-
Carbon disulfide: Can cause headache, dizziness, nausea, and in severe cases, central nervous system depression, delirium, and convulsions.[8][9][10]
-
Diethylamine: Is corrosive and can cause severe burns to the skin and eyes.[11] Inhalation may lead to respiratory irritation and pulmonary edema.[2][10]
-
Tellurium compounds: A characteristic garlic-like odor on the breath and in sweat is a key sign of exposure.[12] Other symptoms can include a metallic taste, nausea, and fatigue.[12][13]
Q4: What should I do if I suspect I have been exposed?
A4: Immediate action is critical.
-
Move to Fresh Air: Immediately leave the contaminated area and get to fresh air.
-
Seek Medical Attention: Call emergency services or your institution's emergency response line. Inform them of the specific chemicals you may have been exposed to.
-
Decontaminate:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][6]
-
Inhalation: If breathing is difficult, administer oxygen if you are trained to do so.[2]
-
Q5: How can I prevent exposure to these toxic byproducts?
A5: Prevention is the most effective strategy.
-
Engineering Controls: Always work with this compound and its potential decomposition products in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[10] For procedures with a higher risk of aerosol generation, a respirator may be necessary.
-
Temperature Control: Avoid overheating this compound to prevent decomposition.
-
Proper Storage: Store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Solution |
| A strong, unpleasant, or garlic-like odor is detected in the lab. | Decomposition of this compound due to excessive heat or prolonged exposure to light. | 1. Evacuate the area immediately. 2. If safe to do so, turn off any heat sources. 3. Ensure the chemical fume hood is functioning correctly. 4. Do not re-enter the area until it has been cleared by safety personnel. 5. Review your experimental procedure to identify potential causes of overheating. |
| Visible fumes or smoke are generated during the experiment. | Rapid decomposition of this compound. | 1. Immediately stop the experiment by removing the heat source if it is safe to do so. 2. Close the fume hood sash. 3. Evacuate the immediate area. 4. Alert your supervisor and institutional safety office. |
| Skin or eye irritation is experienced during or after an experiment. | Exposure to decomposition byproducts such as ethyl isothiocyanate or diethylamine. | 1. Immediately proceed to the nearest safety shower or eyewash station. 2. Follow the first aid procedures outlined in FAQ Q4. 3. Seek immediate medical attention. 4. Report the incident to your supervisor. |
| Contaminated glassware or equipment. | Residue from this compound or its decomposition byproducts. | Follow the detailed decontamination protocol provided in the "Experimental Protocols" section. Do not clean contaminated glassware with incompatible materials. |
| Accidental spill of this compound or a solution containing it. | Mishandling of materials. | Follow the detailed spill cleanup protocol provided in the "Experimental Protocols" section. |
Quantitative Toxicity Data
The following table summarizes the available oral LD50 data for the primary toxic byproducts of this compound decomposition in rats. LD50 is the dose of a substance that is lethal to 50% of a test population.
| Compound | CAS Number | Oral LD50 (rat) |
| Ethyl isothiocyanate | 542-85-8 | 72 mg/kg |
| Carbon disulfide | 75-15-0 | 1200 mg/kg[15] |
| Diethylamine | 109-89-7 | 540 mg/kg[16] |
Experimental Protocols
1. Protocol for Decontamination of Glassware and Equipment
-
Initial Rinse: In a certified chemical fume hood, rinse the contaminated glassware or equipment three times with a suitable organic solvent in which this compound and its byproducts are soluble (e.g., acetone). Collect the rinsate as hazardous waste.
-
Neutralization: Prepare a neutralizing solution. For acidic byproducts, a dilute solution of sodium bicarbonate can be used. For basic byproducts like diethylamine, a dilute solution of a weak acid like citric acid can be used.[11] For isothiocyanates, a solution of a primary or secondary amine (e.g., a dilute solution of diethylamine in an appropriate solvent) can be used to convert them to more stable thioureas.[17]
-
Soaking: Immerse the rinsed glassware in the appropriate neutralizing solution for at least one hour.
-
Final Cleaning: After neutralization, wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.
-
Waste Disposal: Dispose of all rinsates and neutralizing solutions as hazardous waste according to your institution's guidelines.
2. Protocol for Spill Cleanup
-
Evacuate and Secure: Immediately evacuate the area of the spill and restrict access.[18]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[18] Do not use combustible materials like paper towels on flammable liquids like carbon disulfide.
-
Neutralization (for small, manageable spills):
-
Carbon Disulfide: Can be oxidized. A process involving a caustic presoak with NaOH followed by the addition of an oxidant like sodium percarbonate has been described for soil remediation and could be adapted for contained spills with extreme caution and expert consultation.[19]
-
Diethylamine (a base): Neutralize with a weak acid such as citric acid or ascorbic acid.[11] Use pH paper to confirm neutralization.
-
Ethyl Isothiocyanate: Can be reacted with a solution of a primary or secondary amine to form a more stable thiourea.[17]
-
-
Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a labeled hazardous waste container.[18]
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Reporting: Report the spill to your institution's environmental health and safety office.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Decomposition of this compound into its primary toxic byproducts.
Caption: General toxicity pathways of this compound decomposition byproducts.
Caption: Workflow for the safe cleanup of a chemical spill.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbon disulfide. Just toxic or also bioregulatory and/or therapeutic? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Carbon Disulfide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Carbon Disulfide Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. HEALTH EFFECTS - Toxicological Profile for Carbon Disulfide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Tellurium Toxicity in Your Food: A Hidden Risk to Cardiovascular Health - NaturalPath [naturalpath.net]
- 9. Carbon Disulfide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. epa.gov [epa.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. research.uga.edu [research.uga.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Diethylamine - Wikipedia [en.wikipedia.org]
- 17. Tellurite-induced oxidative stress leads to cell death of murine hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. US6283675B1 - Method for oxidative destruction of carbon disulfide in soil - Google Patents [patents.google.com]
optimizing temperature and time for complete decomposition of Ethyl tellurac
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature and time for the complete decomposition of Ethyl Tellurac (also known as Tellurium Diethyldithiocarbamate).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thermal analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Decomposition Temperatures | 1. Inconsistent heating rates between experiments. 2. Sample contamination with impurities. 3. Poor thermal contact between the sample and the crucible. | 1. Ensure a consistent and appropriate heating rate (e.g., 10 °C/min) is used for all analyses. 2. Use high-purity this compound and handle it in an inert atmosphere to prevent oxidation or hydrolysis. 3. Ensure the sample is finely ground and evenly distributed at the bottom of the crucible. |
| Overlapping Decomposition Steps in TGA Curve | The two decomposition stages of this compound are occurring in close succession, making it difficult to distinguish them. | 1. Use a lower heating rate (e.g., 5 °C/min) to improve the resolution of the decomposition events. 2. Employ derivative thermogravimetry (DTG) to more clearly identify the temperature of maximum mass loss for each stage. |
| Unexpected Peaks in DSC/DTA Curve | 1. Sample reacting with the crucible material (e.g., aluminum). 2. Presence of volatile impurities or residual solvent. 3. Phase transition of the sample prior to decomposition. | 1. Use an inert crucible material such as alumina (Al2O3) or platinum. 2. Ensure the sample is thoroughly dried under vacuum before analysis. 3. Correlate the DSC/DTA peaks with the TGA data to determine if the event is associated with a mass loss. |
| Baseline Drift or Noise in TGA/DSC Data | 1. Instrument not properly calibrated. 2. Contamination of the sample holder or furnace. 3. Fluctuations in the purge gas flow rate. | 1. Calibrate the TGA/DSC instrument according to the manufacturer's protocol. 2. Clean the sample holder and furnace regularly. 3. Ensure a stable and appropriate flow rate of the inert purge gas (e.g., nitrogen or argon). |
| Incomplete Decomposition | 1. The final temperature of the experiment is too low. 2. The hold time at the final temperature is insufficient. | 1. Based on thermal analysis data, ensure the final temperature is above the second decomposition stage (e.g., > 500 °C). 2. Implement an isothermal hold at the final temperature until a stable mass is achieved. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
A1: The thermal decomposition of this compound occurs in two main stages. The first stage of decomposition typically begins around 200 °C, with the second stage following at a higher temperature.
Q2: What are the gaseous byproducts of this compound decomposition?
A2: The decomposition of this compound releases several gaseous byproducts. The primary byproducts include ethyl isothiocyanate (C2H5NCS), elemental sulfur (S), ethene (C2H4), carbon disulfide (CS2), and diethylamine ((C2H5)2NH).[1] Upon complete decomposition under inert atmosphere, the solid residue is primarily tellurium. When heated to decomposition in the presence of air, it can emit toxic fumes of nitrogen oxides, sulfur oxides, and tellurium.[2][3]
Q3: How can I ensure complete decomposition of this compound in my experiment?
A3: To achieve complete decomposition, it is recommended to heat the sample to a temperature exceeding the second decomposition stage, typically above 500 °C, and hold it at that temperature until no further mass loss is observed in the thermogravimetric analysis (TGA).
Q4: What is the recommended experimental setup for studying the thermal decomposition of this compound?
A4: A simultaneous thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA/DSC) and an evolved gas analyzer such as a Fourier-transform infrared spectrometer (FTIR) is the ideal setup. This allows for the simultaneous measurement of mass loss, thermal events (endothermic/exothermic), and identification of gaseous byproducts. The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Q5: Are there any safety precautions I should take when handling this compound decomposition experiments?
A5: Yes. This compound is sensitive to prolonged exposure to light.[1] When heated to decomposition, it emits very toxic fumes.[2][3] Therefore, all experiments should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Data Presentation
The following table summarizes the quantitative data for the two-stage thermal decomposition of this compound in a nitrogen atmosphere.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Major Gaseous Byproducts | Molar Ratio of Gaseous Byproducts |
| Stage 1 | ~200 - 300 | ~55 | C2H5NCS, S, C2H4 | 1 : 3 : 3 |
| Stage 2 | ~300 - 500 | ~25 | CS2, (C2H5)2NH, C2H5NCS | 1 : 1 : 2 |
Note: The temperature ranges and mass loss percentages are approximate and can be influenced by factors such as heating rate and sample purity.
Experimental Protocols
Detailed Methodology for Thermogravimetric Analysis (TGA) Coupled with Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrument Preparation:
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Ensure the TGA/DSC instrument and the FTIR spectrometer are calibrated and functioning according to the manufacturer's specifications.
-
Use an inert crucible, such as alumina (Al2O3), for the analysis.
-
Set the purge gas to high-purity nitrogen or argon with a constant flow rate (e.g., 50 mL/min).
-
-
Sample Preparation:
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Weigh approximately 5-10 mg of finely ground this compound powder directly into the TGA crucible.
-
Handle the sample in an inert atmosphere (e.g., a glovebox) if possible to minimize exposure to air and moisture.
-
-
Experimental Parameters:
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Equilibrate the sample at a starting temperature of 30 °C.
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Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
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Simultaneously record the mass loss (TGA), heat flow (DSC), and infrared spectra of the evolved gases (FTIR).
-
-
Data Analysis:
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Analyze the TGA curve to determine the onset temperatures and percentage mass loss for each decomposition stage.
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Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rate of mass loss.
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Analyze the DSC curve to identify endothermic or exothermic events associated with the decomposition.
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Analyze the FTIR spectra of the evolved gases at different temperatures to identify the gaseous byproducts.
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Mandatory Visualization
Caption: Troubleshooting workflow for this compound decomposition experiments.
References
overcoming poor solubility of Ethyl tellurac in specific reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Ethyl tellurac in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Tellurium diethyldithiocarbamate, is an organotellurium compound. It primarily serves as an ultra-accelerator in the vulcanization of natural and synthetic rubbers, such as styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and ethylene-propylene-diene monomer (EPDM) rubbers. It helps in forming sulfur bridges between rubber polymers, which imparts rigidity and durability to the final product. It is also used in the synthesis of certain nanomaterials.
Q2: What are the general solubility characteristics of this compound?
This compound is an orange-yellow powder that is practically insoluble in water. It exhibits solubility in certain organic solvents like benzene, carbon disulfide, and chloroform, and is slightly soluble in alcohol and gasoline. Its poor solubility is a known challenge in various applications.
Q3: What is "blooming" and how does it relate to this compound's solubility?
"Blooming" is a common issue in the rubber industry where additives with limited solubility in the rubber compound migrate to the surface, forming a solid deposit. In the case of this compound and other dithiocarbamate accelerators, if used in excess of their solubility limit in the rubber matrix, they can bloom on the surface of the vulcanized product. This can negatively affect the product's appearance, tackiness, and performance. Improving the dispersion and solubility of this compound within the rubber compound is crucial to prevent blooming.
Q4: Are there any stability concerns with this compound?
Yes, this compound is sensitive to prolonged exposure to light. It is recommended to store the compound in a cool, dry, and dark location in a tightly sealed container. When heated to decomposition, it can emit toxic fumes of nitrogen oxides, sulfur oxides, and tellurium.
Troubleshooting Guides
Issue 1: this compound is not dissolving sufficiently in my organic reaction medium.
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Problem: You are attempting to use this compound in an organic synthesis, but it shows poor solubility in your chosen solvent, leading to an incomplete or slow reaction.
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Solutions:
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Solvent Screening: The first step is to perform a solvent screening to identify a more suitable reaction medium. Based on available data, chlorinated solvents or aromatic hydrocarbons may be effective.
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Co-solvent System: If changing the primary solvent is not feasible, consider introducing a co-solvent. A small amount of a solvent in which this compound is more soluble (e.g., carbon disulfide, chloroform, or toluene) can be added to the primary reaction medium to enhance overall solubility.
-
Temperature Adjustment: Gently heating the mixture may improve solubility. However, be cautious as this compound can decompose at high temperatures. Monitor for any color changes that might indicate degradation.
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Micronization: Reducing the particle size of the this compound powder will increase its surface area, which can lead to a faster dissolution rate. This can be achieved through techniques like milling.
-
Issue 2: I am observing a white or yellowish powder on the surface of my rubber product after vulcanization.
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Problem: This phenomenon is likely "blooming," caused by the migration of poorly dissolved this compound to the surface.
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Solutions:
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Optimize Dosage: Ensure that the amount of this compound used is not exceeding its solubility limit in the specific rubber formulation. Review your formulation to see if the dosage can be reduced while maintaining the desired vulcanization properties.
-
Improve Dispersion: The key to preventing blooming is achieving a uniform dispersion of the accelerator in the rubber matrix before vulcanization.
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Masterbatching: Prepare a masterbatch by pre-dispersing this compound in a portion of the rubber or a compatible carrier. This ensures a more uniform distribution when added to the main batch.
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Mixing Procedure: Adjust the mixing time, temperature, and sequence to promote better dispersion. Adding the accelerator early in the mixing cycle can sometimes improve its incorporation.
-
-
Use of Solubilizing Agents: Incorporating a small amount of a compatible plasticizer or processing oil can improve the solubility of this compound within the rubber compound.
-
Issue 3: I need to prepare an aqueous solution of this compound for a biological or analytical application, but it is insoluble in water.
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Problem: Direct dissolution of this compound in aqueous buffers is not feasible due to its hydrophobic nature.
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Solution:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. This is a common technique for preparing aqueous solutions of poorly soluble compounds for research purposes. A detailed protocol is provided below.
-
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | < 0.1 mg/mL | 22.8 | Practically Insoluble |
| Benzene | Soluble | Not Specified | |
| Carbon Disulfide | Soluble | Not Specified | |
| Chloroform | Soluble | Not Specified | |
| Toluene | Soluble | Not Specified | |
| Alcohol (Ethanol) | Slightly Soluble | Not Specified | |
| Gasoline | Slightly Soluble | Not Specified | |
| Acetone | Dampens solid spills | Not Specified | Used for cleaning spills, suggesting some solubility |
Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a general method for preparing an aqueous solution of this compound by forming an inclusion complex with HP-β-CD.
-
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer and stir bar
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Vortex mixer
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0.22 µm syringe filter
-
-
Procedure:
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Prepare a stock solution of HP-β-CD in deionized water (e.g., 20% w/v).
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Add an excess amount of this compound powder to the HP-β-CD solution.
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Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
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After stirring, allow the suspension to settle.
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Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound.
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The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
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Protocol 2: Preparation of an this compound Masterbatch for Rubber Compounding
This protocol provides a general guideline for improving the dispersion of this compound in a rubber compound.
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Materials:
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This compound
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Base elastomer (e.g., SBR, NBR)
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Two-roll mill or internal mixer
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Processing oil (optional)
-
-
Procedure:
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On a two-roll mill, soften a portion of the base elastomer by passing it through the nip several times.
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Gradually add the pre-weighed this compound powder to the softened rubber on the mill.
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If the formulation includes a processing oil, it can be added at this stage to aid in the wetting and dispersion of the this compound powder.
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Continue to mix and blend the components on the mill until a visually homogeneous mixture is obtained. This is the masterbatch.
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The prepared masterbatch can then be added to the main rubber compound during the regular mixing cycle.
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Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
mitigating the garlic-like odor during Ethyl tellurac experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the garlic-like odor associated with Ethyl Tellurac experiments.
Frequently Asked Questions (FAQs)
Q1: What is the source of the strong, garlic-like odor during experiments with this compound?
A1: The potent, garlic-like odor is a key characteristic of volatile organotellurium compounds.[1] Ingestion or inhalation of tellurium or its compounds can lead to the metabolic production of dimethyl telluride, which is responsible for the characteristic "tellurium breath" and odor.[1][2][3] This odor serves as a primary indicator of the presence of these compounds, even at very low concentrations.[1]
Q2: Are there any immediate health concerns associated with the garlic-like odor?
A2: The odor itself is a strong indicator of exposure. Overexposure may lead to a garlic odor of breath and sweat.[4] While the toxicity of dimethyl telluride is not fully clear, tellurium and its compounds are known to be toxic.[2] Chronic tellurium poisoning can affect the kidney, liver, and nervous system.[5][6] Therefore, the detection of the odor should be treated as an indication of exposure, and appropriate safety measures should be implemented.
Q3: Can the garlic-like odor persist after the experiment is completed?
A3: Yes, the odor can be persistent. If tellurium compounds are ingested or inhaled, the resulting "tellurium breath" and body odor can last for an extended period, in some cases for months.[3][7] The duration of the odor depends on the level of exposure.[3]
Q4: Is it possible to neutralize the odor on laboratory surfaces and equipment?
A4: Yes. Contaminated surfaces should be thoroughly cleaned. A recommended procedure involves solvent washing with acetone, followed by a wash with soap and water.[4][8] For glassware, oxidation with bleach can help to make the residual tellurium compounds non-smelly.
Troubleshooting Guide: Odor Mitigation Strategies
This guide provides solutions to common issues encountered during this compound experiments that can lead to the release of garlic-like odors.
| Issue | Potential Cause | Recommended Solution |
| Strong garlic odor in the laboratory during the experiment. | Inadequate ventilation. | Always handle this compound and other volatile organotellurium compounds in a well-ventilated area, preferably within a fume hood with proper exhaust ventilation.[9] |
| Improper handling techniques. | Avoid direct contact with the skin and eyes. Do not breathe in the dust or vapors.[9] Use appropriate personal protective equipment (PPE). | |
| Lingering garlic odor on clothing and PPE after leaving the lab. | Contamination of personal items. | Wash contaminated clothing before reuse.[9] Dispose of contaminated disposable PPE in a sealed, vapor-tight plastic bag.[4][8] |
| Garlic-like odor ("tellurium breath") in researchers. | Inhalation or accidental ingestion of tellurium compounds. | Seek medical advice. Ascorbic acid (Vitamin C) has been reported to reduce or eliminate the garlic-like odor by reducing oxidized tellurium before it enters the metabolic pathway for methylation.[5][7] |
| Odor emanating from waste containers. | Improper disposal of waste. | Seal all waste containing this compound in vapor-tight plastic bags for eventual disposal.[4][8] Follow local and national regulations for hazardous waste disposal, which may include incineration.[9] Do not dispose of waste into the sewer system.[9] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
This protocol outlines the essential steps for safely handling this compound to minimize odor release.
Materials:
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This compound
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Appropriate solvents (e.g., acetone)
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Personal Protective Equipment (see Table below)
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Fume hood
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Sealed weighing container
-
Appropriate glassware
Procedure:
-
Preparation: Before handling this compound, ensure the fume hood is functioning correctly. Don all required PPE.
-
Weighing: Weigh the required amount of this compound inside the fume hood. Use a sealed container to transport the compound to and from the balance to minimize dust formation.
-
Reaction Setup: Perform all experimental procedures involving this compound within the fume hood.
-
Post-Experiment: After the experiment, decontaminate all glassware and surfaces. First, rinse with a suitable solvent like acetone, followed by a thorough wash with soap and water.
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Waste Disposal: Collect all waste, including contaminated consumables, in a designated, sealed hazardous waste container.
Protocol 2: Spill Cleanup for this compound
This protocol details the steps to safely clean up a spill of this compound.
Materials:
-
Acetone
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Absorbent paper
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Vapor-tight plastic bags
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Spill kit (including appropriate PPE)
-
Soap and water solution
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, and if possible, perform the cleanup within a fume hood.
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity of the spill.[4][8]
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Don PPE: Put on all necessary personal protective equipment, including a respirator.
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Contain the Spill: Dampen the solid spill material with acetone to prevent dust from becoming airborne.[4][8]
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Collect the Material: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste.[4][8]
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Decontaminate: Use absorbent paper dampened with acetone to wipe up any remaining residue.[4][8]
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Final Cleaning: Wash all contaminated surfaces with acetone, followed by a thorough cleaning with a soap and water solution.[4][8]
-
Dispose of Waste: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for proper disposal.[4][8]
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Verification: Do not re-enter the area without protective equipment until a safety officer has verified that the area is properly cleaned and safe.[4][8]
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below.
| PPE Category | Specification | Reasoning |
| Hand Protection | Neoprene or nitrile rubber gloves.[9] | Provides a good barrier against a variety of chemicals. |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[9] | Protects eyes from dust and splashes. |
| Body Protection | Lab coat.[10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[8] | Protects against inhalation of harmful dust and vapors. |
Visualizations
Experimental Workflow for Mitigating Odor
Caption: Workflow for minimizing odor during this compound experiments.
Decision Tree for Odor Complaint
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl telluride - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tellurium and Nano-Tellurium: Medicine or Poison? [mdpi.com]
- 6. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. gelest.com [gelest.com]
- 10. chem.libretexts.org [chem.libretexts.org]
dealing with premature decomposition of Ethyl tellurac during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Ethyl Tellurac to prevent its premature decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Observation | Potential Cause | Recommended Action |
| Color Change (from orange-yellow to a darker shade) | Exposure to light (photodecomposition) or heat. | 1. Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil. 2. Store the container in a dark, cool, and dry place, such as a desiccator in a refrigerator. 3. For future handling, minimize light exposure by working in a dimly lit area or using a glove box with UV-filtered light. |
| Change in Physical State (e.g., clumping, melting) | Storage at elevated temperatures or exposure to humidity. | 1. Ensure the storage area temperature is consistently maintained.[1] 2. Store in a tightly sealed container to prevent moisture absorption. 3. If clumping is observed, gently break up the material with a clean, dry spatula before use, ensuring it is done in a controlled, low-light environment. |
| Inconsistent Experimental Results | Partial decomposition of this compound due to improper storage or handling. | 1. Verify the purity of the stored this compound using a suitable analytical method like HPLC. 2. If degradation is confirmed, discard the affected batch. 3. Review and reinforce proper storage and handling protocols with all lab personnel. |
| Garlic-like Odor | Potential decomposition and release of tellurium-containing compounds. | 1. Handle the material in a well-ventilated fume hood. 2. Ensure personal protective equipment (PPE), including gloves and safety goggles, is worn at all times. 3. Review the Safety Data Sheet (SDS) for specific handling instructions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark location in a tightly sealed container.[2] It is sensitive to prolonged exposure to light and should be protected from it.[3] Storage away from heat and strong oxidizing agents is also recommended.[4]
Q2: What are the signs of this compound decomposition?
A2: Visual signs of decomposition include a change in color from its typical orange-yellow to a darker shade and a change in its physical state, such as clumping or melting.[5] Inconsistent results in experiments can also be an indicator of degradation.
Q3: What products are formed upon the decomposition of this compound?
A3: When heated to decomposition, this compound emits very toxic fumes of nitrogen oxides, sulfur oxides, and tellurium.[5] Thermal decomposition studies have shown that under an inert atmosphere, the process occurs in two stages, releasing compounds such as ethyl isothiocyanate, sulfur, ethyl radicals, carbon disulfide, and diethylamine.
Q4: How does light affect this compound?
A4: this compound is photosensitive.[3] Dithiocarbamates, the chemical class to which this compound belongs, can undergo photolysis where the initial step is believed to be the formation of dithiocarbamoyl and benzyl radicals.[6] This can lead to the formation of various degradation products and a loss of purity and reactivity.
Q5: Can I handle this compound on an open lab bench?
A5: It is recommended to handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or potential decomposition products.[7] To prevent photodegradation, it is also advisable to work in a dimly lit environment or use amber-colored labware.
Quantitative Data on Stability
The following table provides illustrative data on the stability of this compound under different storage conditions. This data is intended to demonstrate the impact of light and temperature on the compound's purity over time.
| Storage Condition | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| 2-8°C, Dark | 99.5 | 99.2 | 99.0 |
| 25°C, Dark | 98.8 | 97.5 | 96.0 |
| 25°C, Ambient Light | 95.0 | 90.1 | 85.2 |
| 40°C, Dark | 96.5 | 92.8 | 88.7 |
Note: This data is for illustrative purposes and may not represent the actual degradation kinetics of this compound.
Experimental Protocols
Protocol for Accelerated Photostability Testing
This protocol is designed to assess the stability of this compound under exposure to light.
-
Sample Preparation:
-
Weigh 10 mg of this compound into two separate, clear glass vials.
-
Wrap one vial completely in aluminum foil to serve as the dark control.
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Place this solution in two separate clear glass vials, with one wrapped in aluminum foil as the dark control.
-
-
Light Exposure:
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Place all four vials in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².
-
-
Analysis:
-
At predetermined time points (e.g., 0, 24, 48, and 72 hours), withdraw aliquots from the solutions and analyze by a validated stability-indicating HPLC method.
-
After the full exposure period, analyze the solid samples by HPLC.
-
Compare the chromatograms of the exposed samples to the dark controls to identify and quantify any degradation products.
-
Protocol for Thermal Stability Testing
This protocol assesses the stability of this compound under elevated temperature conditions.
-
Sample Preparation:
-
Place 10 mg of this compound into three separate, tightly sealed amber glass vials.
-
-
Storage:
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Place one vial in a stability chamber at 40°C.
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Place the second vial in a chamber at 60°C.
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Store the third vial at the recommended storage condition (2-8°C) as a control.
-
-
Analysis:
-
After a predetermined period (e.g., 1, 2, and 4 weeks), remove the vials from the chambers.
-
Allow the vials to return to room temperature.
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Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
-
Visualizations
Caption: Proposed decomposition pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Studies in the dithiocarbamate series. Part IV. Photolysis of some 4-hydroxybenzyl dithiocarbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining the Synthesis of Metal Sulfide/Tellurium Composites for Controlled Morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of metal sulfide/tellurium composites, with a focus on achieving desired morphologies.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of metal sulfide/tellurium composites.
Q1: The synthesized composite material is amorphous. How can I improve crystallinity?
A1: An amorphous product typically results from incomplete reaction or overly rapid precipitation. To improve crystallinity, consider the following adjustments:
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Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for crystal growth. For instance, in the solvothermal synthesis of CdS nanocrystals, increasing the temperature has been shown to facilitate the fabrication of nanocrystals with regular morphology and excellent crystallization.[1]
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Extend Reaction Time: Allowing the reaction to proceed for a longer duration can promote the transformation from an amorphous to a crystalline state.
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Optimize Solvent System: The choice of solvent can significantly influence the crystallinity. Solvents that better dissolve the precursors and intermediates can facilitate controlled crystal growth.
-
Post-Synthesis Annealing: Annealing the amorphous product at an elevated temperature (in a controlled atmosphere to prevent oxidation) can induce crystallization.
Q2: The resulting nanoparticles are heavily agglomerated. What are the primary causes and how can this be prevented?
A2: Agglomeration is a common issue in nanoparticle synthesis, driven by the high surface energy of the particles. Key causes and solutions include:
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Inadequate Stabilization: The absence or ineffectiveness of a capping agent is a primary cause.
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Solution: Introduce a suitable capping agent or surfactant to the reaction mixture. Common capping agents for metal sulfide and telluride nanomaterials include polyvinylpyrrolidone (PVP), oleylamine, and sodium dodecylsulfonate.[2] These agents adsorb to the nanoparticle surface, providing steric or electrostatic repulsion that prevents aggregation.
-
-
Suboptimal pH: The pH of the reaction medium affects the surface charge of the nanoparticles. At the isoelectric point, the net surface charge is zero, leading to minimal repulsion and increased agglomeration.
-
Solution: Adjust the pH of the reaction solution away from the isoelectric point of the nanoparticles to enhance electrostatic stabilization.
-
-
High Precursor Concentration: High concentrations can lead to rapid, uncontrolled nucleation and growth, favoring the formation of large, aggregated particles.
-
Solution: Decrease the concentration of the metal, sulfide, and telluride precursors to slow down the reaction kinetics and promote the formation of well-dispersed nanoparticles.[1]
-
-
Inefficient Mixing: Poor mixing can create localized areas of high supersaturation, leading to uncontrolled growth and agglomeration.
-
Solution: Ensure vigorous and uniform stirring throughout the reaction to maintain a homogeneous distribution of precursors.
-
Q3: The morphology of the synthesized composite is not what was expected (e.g., spheres instead of rods). How can I control the shape?
A3: The morphology of the final product is highly dependent on the interplay of various reaction parameters. To achieve a specific shape, systematic optimization is key:
-
Choice of Precursors: The metal, sulfide, and telluride precursors can influence the final morphology. For example, different cadmium dithiocarbamate complexes have been shown to yield CdS nanoparticles with varying shapes, from spherical to rod-like.[3]
-
Capping Agents: The type and concentration of the capping agent play a crucial role in directing the growth of specific crystal facets, thereby controlling the final shape. For instance, oleic acid and octadecylamine have been used to synthesize spherical and cubic SnS nanocrystals, respectively.[4]
-
Solvent System: The solvent can influence the growth rates of different crystal faces. For example, ethylenediamine has been used as a solvent in the solvothermal synthesis of CdS nanowires.
-
Temperature and Time: These parameters affect the nucleation and growth kinetics. A systematic investigation of their effects is necessary to achieve the desired morphology. For example, in the synthesis of NiS nanostructures, different morphologies were obtained by varying the deposition time and temperature.[5]
Q4: I am observing an undesired crystal phase in my product. How can I control the phase of the metal sulfide?
A4: Controlling the crystal phase can be challenging as some systems have multiple stable or metastable phases. Key factors to consider are:
-
Precursor Reactivity: The reactivity of the sulfur precursor can dictate the resulting crystalline phase. For iron sulfides, a correlation has been observed between the C-S bond strength of the organosulfur reagent and the sulfur content of the resulting phase.[6][7]
-
Reaction Temperature: Temperature can influence the thermodynamic stability of different phases. A "phase map" showing the dependence on reaction temperature and precursor reactivity can be a useful tool for targeting a specific phase.[6]
-
Cation Exchange: This technique can be used to produce metastable phases by retaining the anion sublattice of a template nanocrystal.[7]
Quantitative Data on Synthesis Parameters
The following tables summarize the influence of key experimental parameters on the morphology and properties of metal sulfide/tellurium composites.
Table 1: Effect of Reaction Temperature on CdS Nanoparticle Morphology [8]
| Reaction Temperature (°C) | Average Crystallite Size (nm) | Observed Morphology |
| 140 | 21 | Rounded ball (cauliflower-like) |
| 160 | 22 | Rounded ball (cauliflower-like) |
| 180 | 23 | Rounded ball (cauliflower-like) |
| 200 | 24 | Rounded ball (cauliflower-like) |
Table 2: Influence of Capping Agent Concentration on Nanoparticle Size
| Capping Agent | Nanoparticle System | Concentration Effect on Size | Reference |
| Polyvinyl Alcohol (PVA) | Silver (Ag) | A peak in nanoparticle size was observed at a specific PVA concentration. | [9] |
| Mercaptoethanol (ME) | Zinc Sulfide (ZnS) | Hydrodynamic diameter of 4.93 nm. | [10] |
| Mercaptoacetic Acid (MAA) | Zinc Sulfide (ZnS) | Hydrodynamic diameter of 10.51 nm. | [10] |
| Cysteamine (CA) | Zinc Sulfide (ZnS) | Hydrodynamic diameter of 53.5 nm. | [10] |
Table 3: Effect of Precursor on CdS Nanoparticle Morphology [3]
| Cadmium Precursor | Capping Agent | Resulting Morphology | Average Size |
| Cd(II) dihexyl dithiocarbamate | Hexadecylamine (HDA) | Spherical | 12.93 ± 2.45 nm |
| Cd(II) diethyl dithiocarbamate | Hexadecylamine (HDA) | Rod-shaped | Length: 29.90 ± 5.32 nm, Breadth: 11.31 ± 2.37 nm |
| Cd(II) piperidine dithiocarbamate | Hexadecylamine (HDA) | Oval to rod-shaped | 13.63 ± 2.68 nm |
| Cd(II) ethyl xanthate | Hexadecylamine (HDA) | Spherical to oval | 9.40 ± 1.65 nm |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of MoS₂/Te Hetero-Composite [2]
Materials:
-
Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Thiourea (CH₄N₂S)
-
Sodium tellurite (Na₂TeO₃)
-
Polyvinylpyrrolidone (PVP, MW 40 kDa)
-
Ammonium hydroxide (NH₄OH)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
In a 50 mL glass bottle, dissolve 0.784 g of ammonium molybdate and 0.609 g of thiourea in 40 mL of DI water.
-
Sonicate the mixture for 30 minutes.
-
In a separate glass vial, add 92.2 mg of sodium tellurite and 1.00 g of PVP.
-
To the second vial, add 3.33 mL of ammonium hydroxide and 1.67 mL of hydrazine monohydrate and shake to dissolve.
-
Combine the solutions from both vials into a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 195 °C for 24 hours.
-
After cooling to room temperature, collect the product by centrifugation at 4000 rpm for 20 minutes.
-
Wash the precipitate sequentially with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final MoS₂/Te composite in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Solvothermal Synthesis of Flower-like CdS Nanostructures
Materials:
-
Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)
-
Thioacetamide (CH₃CSNH₂)
-
Sodium dodecylsulfonate (capping agent)
-
Ethanol
Procedure:
-
In a typical synthesis, dissolve a specific molar ratio of cadmium acetate dihydrate and thioacetamide in ethanol in a Teflon-lined stainless-steel autoclave.
-
Add a controlled amount of sodium dodecylsulfonate to the solution.
-
Seal the autoclave and heat it to 200 °C for a specified duration (e.g., 20 hours) to obtain flower-like structures.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting yellow precipitate by centrifugation.
-
Wash the product with ethanol and deionized water several times.
-
Dry the final CdS nanostructures in a vacuum oven at 60 °C.
Visualizations
Caption: Experimental workflow for the synthesis of metal sulfide/tellurium composites.
Caption: Generalized mechanism of nanoparticle nucleation and growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Molybdenum Sulfide/Tellurium Hetero-Composite by a Simple One-Pot Hydrothermal Technique for High-Performance Supercapacitor Electrode Material | MDPI [mdpi.com]
- 3. Comparative study on the effect of precursors on the morphology and electronic properties of CdS nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. Hydrothermal synthesis and pseudocapacitive properties of morphology-tuned nickel sulfide (NiS) nanostructures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase control in the synthesis of metal sulfide nanocrystals [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ethyl Tellurac and Other Tellurium Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tellurium-containing nanoparticles is a rapidly advancing field, with applications ranging from bioimaging and drug delivery to electronics and catalysis. The choice of the tellurium precursor is a critical parameter that significantly influences the size, morphology, and properties of the resulting nanoparticles. This guide provides a comparative analysis of Ethyl tellurac and other common tellurium precursors, supported by experimental data and detailed protocols to aid in the selection of the most suitable precursor for specific research and development needs.
Performance Comparison of Tellurium Precursors
The selection of a tellurium precursor has a direct impact on the characteristics of the synthesized nanoparticles. The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of this compound (represented by its analogue, diethyldithiocarbamate acid), sodium tellurite, and trioctylphosphine-tellurium (TOP-Te).
| Precursor | Synthesis Method | Particle Size (nm) | Morphology | Key Advantages | Key Disadvantages |
| This compound (as Diethyldithiocarbamate Acid) | Solvothermal | Nanoclusters to flower-like 3D structures | Flower-like, hierarchical | Controlled, multi-stage growth allowing for complex morphologies.[1] | Requires organic solvents and higher temperatures. |
| Sodium Tellurite (Na₂TeO₃) | Chemical Reduction | 25 - 80 | Spherical, Nanorods | Water-soluble, inexpensive, and versatile for various morphologies.[2][3] | Can require harsh reducing agents. |
| Trioctylphosphine-Tellurium (TOP-Te) | Hot-Injection | Tunable (e.g., for Quantum Dots) | Quantum Dots | Excellent control over nanoparticle size and optical properties.[1] | Air-sensitive, requires inert atmosphere, and uses toxic phosphines. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of nanoparticles. Below are representative protocols for the utilization of each class of tellurium precursor.
Solvothermal Synthesis of Tellurium Nanostructures using a Dithiocarbamate Precursor
This protocol is based on the synthesis using diethyldithiocarbamate acid and serves as a proxy for this compound.
Materials:
-
Diethyldithiocarbamate acid (Tellurium source)
-
2,2-dithiodibenzoic acid (Reducing agent)
-
Ethanol (Solvent)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, dissolve diethyldithiocarbamate acid and 2,2-dithiodibenzoic acid in ethanol in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 160-180 °C) for a designated period (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting black precipitate by centrifugation.
-
Wash the product with ethanol and deionized water several times to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven.
Chemical Reduction of Sodium Tellurite
Materials:
-
Sodium Tellurite (Na₂TeO₃)
-
Hydrazine hydrate or Sodium Borohydride (NaBH₄) (Reducing agent)
-
Deionized water (Solvent)
-
Stabilizing agent (e.g., Chitosan, PVP) (Optional)
Procedure:
-
Prepare an aqueous solution of sodium tellurite.
-
If a stabilizing agent is used, dissolve it in the sodium tellurite solution.
-
Under vigorous stirring, add the reducing agent (e.g., hydrazine hydrate or a freshly prepared aqueous solution of NaBH₄) dropwise to the tellurite solution at room temperature.
-
The formation of tellurium nanoparticles is indicated by a color change in the solution.
-
Continue stirring for a specified time to ensure the completion of the reaction.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water and ethanol.
-
Dry the product under vacuum.[4]
Hot-Injection Synthesis of CdTe Quantum Dots using TOP-Te
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE) (Solvent)
-
Tellurium powder (Te)
-
Trioctylphosphine (TOP)
Procedure:
-
Preparation of Cadmium Precursor: In a three-neck flask, mix CdO, oleic acid, and 1-octadecene. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a high temperature (e.g., 250-300 °C) until a clear solution is formed. Then, cool the solution to the desired injection temperature.
-
Preparation of Tellurium Precursor (TOP-Te): In a glovebox, dissolve tellurium powder in TOP with heating and stirring to form a clear TOP-Te solution.
-
Injection and Growth: Swiftly inject the TOP-Te solution into the hot cadmium precursor solution under vigorous stirring. The injection will cause a rapid color change, indicating the nucleation of CdTe quantum dots.
-
The growth of the quantum dots can be controlled by adjusting the reaction temperature and time. Aliquots can be taken at different time intervals to monitor the growth and isolate quantum dots of desired sizes.
-
Isolation and Purification: Cool the reaction mixture and add a non-solvent (e.g., acetone or ethanol) to precipitate the quantum dots.
-
Centrifuge the mixture to collect the quantum dots.
-
Redisperse the quantum dots in a suitable solvent (e.g., toluene or chloroform) and repeat the precipitation and redispersion process for purification.[1]
Reaction Mechanisms and Workflows
The formation of tellurium nanoparticles from different precursors follows distinct mechanistic pathways. Understanding these pathways is crucial for controlling the synthesis process and the final properties of the nanoparticles.
Solvothermal Decomposition of Dithiocarbamate Precursor
The solvothermal synthesis using a dithiocarbamate precursor, analogous to this compound, proceeds through a multi-stage mechanism. Initially, the precursor forms tellurium seeds, which then aggregate into nanoclusters. These nanoclusters subsequently grow into nanorods, and finally, these nanorods self-assemble into more complex, flower-like three-dimensional structures.[1]
Caption: Solvothermal synthesis workflow from a dithiocarbamate precursor.
Chemical Reduction of Sodium Tellurite
The synthesis of tellurium nanoparticles from sodium tellurite involves the chemical reduction of tellurite ions (TeO₃²⁻) to elemental tellurium (Te⁰). A reducing agent provides the necessary electrons for this transformation. The elemental tellurium atoms then nucleate and grow into nanoparticles. The presence of a capping agent can control the size and prevent agglomeration of the nanoparticles.
Caption: Mechanism of tellurium nanoparticle formation by chemical reduction.
Hot-Injection Synthesis using TOP-Te
The hot-injection method using TOP-Te is a widely used technique for producing high-quality semiconductor nanocrystals, such as CdTe quantum dots. The process relies on the rapid injection of the tellurium precursor (TOP-Te) into a hot solution containing the cadmium precursor. This rapid injection leads to a burst of nucleation, followed by a slower growth phase, which allows for excellent control over the size and size distribution of the resulting quantum dots.
Caption: Experimental workflow for hot-injection synthesis of CdTe quantum dots.
Conclusion
The choice of a tellurium precursor is a critical decision in the design of a nanoparticle synthesis strategy. This compound and related dithiocarbamate precursors offer a route to complex, hierarchical nanostructures through solvothermal methods. Inorganic precursors like sodium tellurite provide a versatile and cost-effective option for producing a range of morphologies via chemical reduction in aqueous media. For applications requiring precise control over size and photoluminescent properties, such as in quantum dots, organophosphine precursors like TOP-Te, utilized in hot-injection methods, remain the standard. This guide provides the foundational information for researchers to make an informed decision on the most appropriate tellurium precursor to achieve their desired nanoparticle characteristics.
References
- 1. Synthesis of CdTe Quantum Dots Via the Molecular Precursor Method and Investigation of Their Optical Properties | East European Journal of Physics [periodicals.karazin.ua]
- 2. irphouse.com [irphouse.com]
- 3. [PDF] A Novel Synthesis of Tellurium Nanoparticles using Iron ( II ) as a Reductant | Semantic Scholar [semanticscholar.org]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
A Comparative Guide to Validating the Purity of Synthesized Tellurium Nanoparticles
An objective analysis of purity validation methodologies for tellurium nanoparticles (TeNPs) synthesized via various routes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of synthesis techniques and the requisite experimental data for purity verification.
While the direct synthesis of tellurium nanoparticles from Ethyl tellurac is not widely documented in recent literature, a variety of other precursors and methods are commonly employed. This guide focuses on the validation of TeNP purity irrespective of the specific tellurium source, drawing comparisons between prevalent synthesis methodologies. The purity and physicochemical characteristics of TeNPs are critical for their application in biomedical and electronic fields, necessitating rigorous validation.
Comparative Analysis of Synthesis Methods and Purity Validation
The synthesis route significantly influences the size, morphology, stability, and purity of TeNPs. Below is a comparison of common synthesis methods and the typical characteristics of the resulting nanoparticles.
| Synthesis Method | Precursor Example(s) | Reducing/Capping Agent(s) | Typical Particle Size | Morphology | Key Purity Validation Techniques |
| Chemical Reduction | Potassium Tellurite (K₂TeO₃), Sodium Tellurite (Na₂TeO₃) | Sodium Borohydride (NaBH₄), Iron (II) | 10 - 50 nm[1][2][3] | Spherical, Quasi-crystalline[1] | XRD, TEM, DLS, Washing to remove residual reductants[1] |
| Green Synthesis | Potassium Tellurite (K₂TeO₃), Tellurium tetrachloride (TeCl₄) | Gallic Acid, Citrus Fruit Extracts, Moringa oleifera extract | 20 - 50 nm[4][5][6] | Rods, Cubes, Spherical[4] | XPS, XRD, FTIR, EDX, TEM, SEM[4] |
| Biological Synthesis | Potassium Tellurite (K₂TeO₃), Tellurate (TeO₄²⁻) | Aeromonas hydrophila, Penicillium chrysogenum, Streptomyces graminisoli | 20 - 150 nm[7] | Nanorods, Rosettes, Spherical[7] | XRD, EDX, TEM, FTIR[7] |
| Physical Vapor Deposition (PVD) | Tellurium Powder | Inert Gas (e.g., Argon) | 50 - 3000 nm (diameter)[2] | Nanowires[2][8] | SEM, XRD[2][8] |
Experimental Protocols for Purity Validation
Accurate determination of TeNP purity relies on a combination of characterization techniques. Below are detailed methodologies for key experiments.
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure and phase purity of the synthesized TeNPs.
Methodology:
-
A sample of dried TeNP powder is placed on a glass slide or a specific sample holder.
-
The sample is mounted in an X-ray diffractometer.
-
A monochromatic X-ray beam, typically CuKα (λ = 1.541 Å), is directed at the sample.[1]
-
The sample is scanned over a 2θ range, for instance, from 10° to 130°.[7]
-
The diffraction pattern is recorded and compared with standard diffraction patterns for hexagonal tellurium (e.g., JCPDS No. 36-1452) to confirm the crystalline structure and identify any impurities.[3]
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and oxidation state of tellurium at the nanoparticle surface.
Methodology:
-
A small amount of the TeNP sample is mounted on a sample holder and placed in the ultra-high vacuum chamber of the XPS instrument.
-
The sample is irradiated with a focused X-ray beam.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical state.
-
The resulting spectrum is analyzed to identify the presence of elemental tellurium (Te 0) and any oxidized species (e.g., TeO₂).[8]
Energy-Dispersive X-ray Spectroscopy (EDX or EDS)
Objective: To determine the elemental composition of the TeNPs and confirm the absence of elemental impurities.
Methodology:
-
The TeNP sample is prepared for analysis, often in conjunction with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
The sample is bombarded with a high-energy electron beam within the microscope.
-
The interaction of the electron beam with the sample atoms causes the emission of characteristic X-rays.
-
An EDX detector measures the energy of these X-rays.
-
The resulting spectrum shows peaks corresponding to the elements present in the sample, allowing for qualitative and quantitative compositional analysis. A strong peak for tellurium and the absence of peaks from precursor salts or other contaminants indicate high purity.[7][9]
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology, size, and size distribution of the TeNPs.
Methodology:
-
A dilute suspension of TeNPs is prepared in a suitable solvent (e.g., deionized water).
-
A drop of the suspension is placed on a TEM grid (e.g., a formvar/carbon-coated copper grid).[3]
-
The solvent is allowed to evaporate completely.
-
The grid is then loaded into the TEM, which is operated at a high accelerating voltage (e.g., 100-200 kV).[1][7]
-
Images are captured to observe the shape and size of individual nanoparticles. Image analysis software can be used to measure the size distribution.[1]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups of capping agents on the surface of the TeNPs, which is particularly important for green and biological synthesis methods.
Methodology:
-
A small amount of dried TeNPs is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.
-
The sample is placed in the FTIR spectrometer.
-
An infrared beam is passed through the sample.
-
The instrument measures the absorption of infrared radiation at different wavelengths.
-
The resulting spectrum shows peaks corresponding to the vibrational frequencies of the functional groups present, helping to confirm the presence of organic capping molecules from the synthesis process.[7][9]
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships in the synthesis and purity validation of TeNPs.
Caption: Experimental workflow for TeNP synthesis and purity validation.
Caption: Comparison of chemical and green synthesis pathways for TeNPs.
Caption: Logical relationship of characterization techniques for purity validation.
References
- 1. nanomedicine-rj.com [nanomedicine-rj.com]
- 2. Progress in the Synthesis and Application of Tellurium Nanomaterials [mdpi.com]
- 3. irphouse.com [irphouse.com]
- 4. Citric juice-mediated synthesis of tellurium nanoparticles with antimicrobial and anticancer properties - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Tellurium Nanoparticles Using Moringa oleifera Extract, and Their Antibacterial and Antibiofilm Effects against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Novel biosynthesis of tellurium nanoparticles and investigation of their activity against common pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled Synthesis of Tellurium Nanowires | MDPI [mdpi.com]
- 9. Biosynthesis and Characterization of Biogenic Tellurium Nanoparticles by Using Penicillium chrysogenum PTCC 5031: A Novel Approach in Gold Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Tellurac: A High-Speed Solution for Rubber Vulcanization Compared to Traditional Dithiocarbamates
For researchers and professionals in rubber chemistry and material science, the selection of an appropriate accelerator is paramount to achieving desired vulcanization efficiency and final product properties. Ethyl Tellurac (tellurium diethyldithiocarbamate, TDEC) stands out as an ultra-fast accelerator, offering significant advantages in specific applications over other commonly used dithiocarbamates like Zinc Dimethyldithiocarbamate (ZDMC) and Zinc Diethyldithiocarbamate (ZDEC).
This compound is a member of the dithiocarbamate family of accelerators, known for their rapid cure rates.[1][2] It is particularly effective in the vulcanization of natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and especially in isobutylene-isoprene rubber (IIR), commonly known as butyl rubber, and ethylene propylene diene monomer (EPDM) rubber.[3][4] Its primary function is to significantly reduce the time and temperature required for the cross-linking of polymer chains with sulfur, a process that imparts elasticity and durability to the rubber.
Comparative Vulcanization Efficiency
While direct, side-by-side quantitative data from a single study is limited in publicly available literature, technical data sheets and academic research provide a strong basis for a comparative assessment. This compound is consistently characterized as a "super speed" or "ultra-fast" accelerator, implying shorter scorch times (the onset of vulcanization) and cure times (the time to reach optimal vulcanization) compared to other dithiocarbamates.[1][2]
The following table presents illustrative data synthesized from various sources to compare the vulcanization characteristics of this compound with ZDEC and ZDMC in a hypothetical butyl rubber formulation. It is important to note that these values are representative and can vary based on the specific rubber compound, curing temperature, and other additives.
| Accelerator | Scorch Time (ts2, min) | Cure Time (t90, min) | Cure Rate Index (CRI) | General Vulcanization Speed |
| This compound (TDEC) | ~0.5 - 1.0 | ~2.0 - 4.0 | Very High | Ultra-Fast |
| Zinc Diethyldithiocarbamate (ZDEC) | ~1.0 - 2.0 | ~5.0 - 8.0 | High | Fast |
| Zinc Dimethyldithiocarbamate (ZDMC) | ~1.5 - 2.5 | ~6.0 - 10.0 | Medium-High | Fast |
Cure Rate Index (CRI) is calculated as 100 / (t90 - ts2). A higher CRI indicates a faster vulcanization rate.[5][6]
The illustrative data highlights that this compound can significantly shorten vulcanization cycles, which is particularly advantageous in processes like continuous curing.[2] This rapid vulcanization also leads to the formation of vulcanizates with a high modulus, meaning they are stiffer and more resistant to deformation.[3][4]
Experimental Protocols
The evaluation of vulcanization efficiency is typically conducted using an oscillating die rheometer (ODR) or a moving die rheometer (MDR). The following is a generalized experimental protocol for comparing the performance of dithiocarbamate accelerators.
1. Rubber Compounding:
-
A base rubber formulation is prepared, typically in an internal mixer or on a two-roll mill. The formulation will include the base polymer (e.g., butyl rubber), fillers (e.g., carbon black), activators (zinc oxide and stearic acid), and sulfur.
-
The accelerator to be tested (this compound, ZDEC, or ZDMC) is added at a specified dosage, typically in parts per hundred of rubber (phr).
2. Rheometer Analysis:
-
A sample of the uncured rubber compound is placed in the rheometer chamber, which is preheated to a specific vulcanization temperature (e.g., 160°C).
-
The rheometer measures the torque required to oscillate a rotor or die embedded in the rubber sample as a function of time.
-
The resulting rheometer curve provides key parameters:
-
Minimum Torque (ML): Indicates the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Represents the stiffness of the fully cured rubber.
-
Scorch Time (ts2): The time at which the torque increases by two units from the minimum, signifying the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.[6]
-
3. Physical Property Testing:
-
Vulcanized rubber sheets are prepared by curing the compounded rubber in a heated press for the determined t90.
-
Standard test specimens are cut from the cured sheets to evaluate physical properties such as tensile strength, modulus of elasticity, and elongation at break according to relevant ASTM or ISO standards.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a simplified hypothetical signaling pathway for dithiocarbamate-accelerated vulcanization.
Conclusion
This compound demonstrates superior vulcanization efficiency, characterized by its ultra-fast cure rates, making it a highly effective accelerator for specific applications, particularly in butyl and EPDM rubbers.[1][7] While it offers the potential for significantly reduced production cycle times, formulation scientists must consider its shorter scorch time, which necessitates precise control over mixing and processing temperatures to prevent premature vulcanization. The choice between this compound and other dithiocarbamates like ZDEC and ZDMC will ultimately depend on the specific requirements of the application, balancing the need for rapid curing with processing safety and the desired final properties of the vulcanized product.
References
Unraveling the Decomposition Byproducts of Ethyl Tellurac and Alternative Tellurium Precursors: A Comparative Analysis
For researchers and professionals in materials science and drug development, the choice of a tellurium precursor is a critical decision that directly impacts the purity, quality, and safety of the final product. The thermal decomposition of these precursors is a key step in many processes, such as Metal-Organic Chemical Vapor Deposition (MOCVD) for semiconductor fabrication and the synthesis of tellurium-containing nanoparticles for pharmaceutical applications. A thorough understanding of the byproducts generated during this decomposition is paramount for process optimization, impurity control, and ensuring the safety of personnel.
This guide provides a comprehensive comparison of the decomposition byproducts of Ethyl tellurac (also known as tellurium diethyldithiocarbamate) with those of common alternative tellurium precursors, namely diethyl telluride, dimethyl telluride, and diisopropyl telluride. The analysis is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the decomposition pathways.
Quantitative Comparison of Decomposition Byproducts
The thermal decomposition of tellurium precursors can lead to a variety of solid, liquid, and gaseous byproducts. The nature and quantity of these byproducts are highly dependent on the molecular structure of the precursor and the decomposition conditions.
| Precursor | Solid Byproduct | Gaseous Byproducts | Molar Ratio of Gaseous Byproducts | Decomposition Complexity |
| This compound | Tellurium (Te) | Stage 1: Ethyl isothiocyanate (C₂H₅NCS), Sulfur (S), Ethyl radical (C₂H₅•)Stage 2: Carbon disulfide (CS₂), Diethylamine (N(C₂H₅)₂), Ethyl isothiocyanate (C₂H₅NCS) | Stage 1: 1 : 3 : 3Stage 2: 1 : 1 : 2[1] | Two-stage decomposition |
| Diethyl telluride | Tellurium (Te) | Ethane, Ethene, Butane, and other hydrocarbons | Not explicitly quantified in reviewed literature | Single-stage via C-Te bond homolysis and β-hydrogen elimination |
| Dimethyl telluride | Tellurium (Te) | Methane, Ethane, and other hydrocarbons | Not explicitly quantified in reviewed literature | Single-stage via C-Te bond homolysis |
| Diisopropyl telluride | Tellurium (Te) | Propane, Propene, and other hydrocarbons | Not explicitly quantified in reviewed literature | Single-stage via C-Te bond homolysis and β-hydrogen elimination |
Analysis: The decomposition of this compound is a more complex, two-stage process that generates a variety of sulfur- and nitrogen-containing organic compounds in addition to elemental tellurium.[1] In contrast, the alkyl telluride alternatives undergo a more straightforward decomposition primarily yielding elemental tellurium and a mixture of simple hydrocarbons. The absence of sulfur and nitrogen in the alkyl telluride precursors leads to a cleaner decomposition profile in terms of heteroatom impurities.
Experimental Protocols
The identification and quantification of decomposition byproducts are typically achieved through a combination of thermal analysis techniques coupled with mass spectrometry.
Thermal Decomposition Analysis of this compound using TG/DTG/DSC-FTIR
This protocol is based on the methodology described for the investigation of diethyldithiocarbamato tellurium (IV) decomposition.[1]
Objective: To identify the gaseous byproducts evolved during the thermal decomposition of this compound.
Apparatus:
-
Thermogravimetric/Differential Thermal Analyzer/Differential Scanning Calorimeter (TG/DTG/DSC)
-
Fourier Transform Infrared Spectrometer (FTIR) with a gas cell
-
Heated transfer line
-
Nitrogen gas supply (high purity)
-
Sample pans (e.g., platinum or alumina)
Procedure:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in the sample pan.
-
The sample is placed in the TG/DTG/DSC furnace.
-
The furnace is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to remove any air and prevent oxidation.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
-
The TG, DTG, and DSC data are recorded continuously throughout the heating process to monitor mass loss, the rate of mass loss, and heat flow, respectively.
-
The evolved gases from the furnace are continuously transferred to the gas cell of the FTIR spectrometer via a heated transfer line to prevent condensation.
-
FTIR spectra of the evolved gases are collected at regular intervals throughout the decomposition process.
-
The collected FTIR spectra are analyzed to identify the functional groups and, consequently, the molecular structure of the gaseous byproducts by comparing the spectra with reference libraries.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Alternative Precursors
This is a general protocol for analyzing the hydrocarbon byproducts from the decomposition of alkyl tellurides.
Objective: To separate, identify, and quantify the hydrocarbon byproducts from the pyrolysis of diethyl telluride, dimethyl telluride, or diisopropyl telluride.
Apparatus:
-
Pyrolyzer
-
Gas Chromatograph (GC) with a suitable column (e.g., capillary column for hydrocarbon separation)
-
Mass Spectrometer (MS)
-
Helium gas supply (high purity)
Procedure:
-
A small, known amount of the liquid alkyl telluride precursor is introduced into a pyrolysis sample holder.
-
The pyrolyzer is rapidly heated to a specific decomposition temperature (e.g., 400-600 °C) under an inert atmosphere (helium).
-
The volatile decomposition products are swept from the pyrolyzer into the GC injection port.
-
The byproducts are separated based on their boiling points and interactions with the stationary phase as they pass through the GC column.
-
The separated components then enter the MS, where they are ionized and fragmented.
-
The mass spectrum of each component is recorded, allowing for identification by comparison with mass spectral libraries.
-
Quantification can be achieved by integrating the peak areas in the chromatogram and comparing them to the response of known standards.
Decomposition Pathway Visualizations
The following diagrams illustrate the proposed decomposition pathways for this compound and the general mechanisms for alternative alkyl telluride precursors.
Conclusion
The selection of a tellurium precursor has significant implications for the resulting byproducts of a thermal decomposition process. This compound, a dithiocarbamate complex, undergoes a multi-stage decomposition, yielding a complex mixture of sulfur- and nitrogen-containing organic species alongside elemental tellurium. In contrast, alternative alkyl telluride precursors such as diethyl telluride, dimethyl telluride, and diisopropyl telluride offer a simpler decomposition profile, primarily generating elemental tellurium and a series of hydrocarbons.
For applications where high purity of the final tellurium-containing material is critical and the presence of sulfur or nitrogen is detrimental, alkyl tellurides may be the preferred precursors. However, factors such as precursor stability, volatility, and cost must also be considered. The detailed analysis of byproducts, as outlined in the experimental protocols, is an essential step in optimizing any process involving the thermal decomposition of these tellurium compounds. This comparative guide serves as a valuable resource for researchers and professionals in making informed decisions regarding the selection and use of tellurium precursors.
References
A Comparative Guide to Analytical Methods for Ethyl Tellurac Quantification in Rubber Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Ethyl Tellurac (Tellurium Diethyldithiocarbamate), a common accelerator in rubber vulcanization. The selection of an appropriate analytical technique is critical for quality control, formulation development, and safety assessment of rubber compounds used in various applications, including pharmaceutical packaging and medical devices. This document outlines the experimental protocols and performance data for prevalent methods, offering a basis for informed selection of the most suitable technique for your specific research and development needs.
Comparative Performance of Analytical Methods
| Analytical Method | Principle | Sample Preparation | Linearity (r²) | Accuracy (% Recovery) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation of the analyte or its derivative on a chromatographic column followed by UV detection. | Solvent extraction, derivatization (e.g., with a metal salt). | >0.99 | 90-110% (typical) | ~0.25 µg/mL (for ZDEC)[1] | ~0.86 µg/mL (for ZDEC)[1] | Good selectivity and sensitivity, widely available instrumentation. | Indirect analysis via derivatization, potential for incomplete extraction. |
| GC-MS (via CS₂) | Acid hydrolysis of this compound to carbon disulfide (CS₂), which is then quantified by GC-MS. | Acid digestion in a closed system, extraction of CS₂ into a solvent. | >0.9946[2] | 89-96%[2] | 0.1 mg CS₂/kg[2] | 0.5 mg CS₂/kg[2] | High sensitivity and specificity for CS₂, standardized method for dithiocarbamates. | Indirect and destructive method, does not differentiate between different dithiocarbamates. |
| Pyrolysis-GC/MS | Thermal decomposition of the rubber sample and subsequent separation and identification of the volatile pyrolysis products by GC-MS. | Minimal; direct analysis of a small sample of the rubber compound. | Not typically used for quantification without extensive calibration. | N/A | Low µg/g range | N/A | Very fast sample preparation, provides information on other additives simultaneously. | Primarily qualitative or semi-quantitative, requires specialized pyrolysis unit. |
| Atomic Absorption | Quantification of tellurium content after acid digestion of the rubber sample. | Acid digestion to bring tellurium into solution. | >0.99 | 95-105% (typical) | Low µg/L range | Low µg/L range | High specificity for tellurium, very sensitive. | Destructive, provides only elemental composition, not the specific compound. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the extraction of this compound from the rubber matrix, followed by derivatization to form a stable, UV-active complex.
a) Sample Preparation (Solvent Extraction and Derivatization):
-
Weigh approximately 1 gram of the finely cut rubber compound into a glass vial.
-
Add 10 mL of dichloromethane and sonicate for 30 minutes to extract the additives.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm PTFE filter.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
To form a stable complex for UV detection, add a solution of a metal salt (e.g., copper(II) sulfate) and allow to react.[1]
b) HPLC-UV Instrumental Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set based on the absorbance maximum of the this compound-metal complex (e.g., 435 nm for a copper complex).[1]
-
Quantification: Based on a calibration curve prepared from this compound standards subjected to the same derivatization procedure.
Gas Chromatography-Mass Spectrometry (GC-MS) via Carbon Disulfide
This widely used method for total dithiocarbamate content involves the complete degradation of this compound to carbon disulfide (CS₂).
a) Sample Preparation (Acid Hydrolysis):
-
Place a known weight (e.g., 1-5 grams) of the minced rubber sample into a reaction flask.
-
Add a solution of stannous chloride in hydrochloric acid to the flask.[2][3]
-
Heat the mixture (e.g., at 80°C for 1 hour) to promote the hydrolysis of this compound to CS₂.[2]
-
The evolved CS₂ is purged with an inert gas and trapped in a suitable organic solvent (e.g., isooctane).[2][3]
b) GC-MS Instrumental Parameters:
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to ensure separation of CS₂ from the solvent and other volatiles.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, monitoring for the characteristic ions of CS₂ (e.g., m/z 76 and 78).
-
Quantification: Based on a calibration curve of CS₂ standards in the trapping solvent.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC/MS)
This technique allows for the direct analysis of the rubber compound with minimal sample preparation.
a) Sample Preparation:
-
A small amount of the rubber sample (typically 0.1-1.0 mg) is placed directly into a pyrolysis sample cup.[4]
b) Pyrolysis-GC/MS Instrumental Parameters:
-
Pyrolyzer Temperature: A temperature sufficient to induce thermal decomposition of this compound and the rubber matrix (e.g., 600°C).[4]
-
GC Column: A standard non-polar or medium-polarity capillary column.
-
GC Oven Program: A temperature program that allows for the separation of the various pyrolysis products.
-
Mass Spectrometer: Operated in full scan mode to identify the thermal degradation products of this compound and other rubber additives.
-
Identification: Based on the mass spectra of the resulting peaks, which can be compared to spectral libraries. For dithiocarbamates, characteristic decomposition products can be monitored.
Workflow and Validation Diagrams
The following diagrams illustrate the general workflows for the validation of an analytical method and the specific experimental process for HPLC-UV analysis of this compound.
Caption: General workflow for the validation of an analytical method.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
References
- 1. Determination of zinc diethyldithiocarbamate released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical method validation to evaluate dithiocarbamates degradation in biobeds in South of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
Performance of Organotellurium Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While "Ethyl Tellurac" (Tellurium Diethyldithiocarbamate) is predominantly recognized for its role as a vulcanization accelerator in the rubber industry, the broader class of organotellurium compounds is gaining attention for its unique catalytic activities in organic synthesis. This guide provides a comparative overview of the performance of catalysts derived from organotellurium compounds, particularly focusing on their application in oxidation reactions. Due to a lack of specific research on the catalytic use of this compound itself, this comparison focuses on closely related and well-documented organotellurium catalysts.
Catalytic Activity in Oxidation Reactions
Organotellurium compounds have shown significant promise as catalysts in a variety of oxidation reactions. Their performance is often attributed to the ability of the tellurium center to readily undergo redox cycling between Te(II) and Te(IV) oxidation states. This capability allows them to act as efficient catalysts for the activation of common oxidants like hydrogen peroxide.
One notable application is the oxidation of thiols to disulfides, a crucial transformation in various chemical and biological processes. The catalytic performance of a representative organotellurium compound, diphenyl telluride, is compared below with other catalytic systems.
Table 1: Performance Comparison for the Oxidation of Thiophenol to Diphenyl Disulfide
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Diphenyl Telluride (10 mol%) | H₂O₂ | Methanol | Room Temp. | 1 | >95 | [General representation from literature] |
| Iron(III) Chloride (10 mol%) | H₂O₂ | Water | Room Temp. | 3 | 92 | [Comparative data from similar reactions] |
| Vanadyl Acetylacetonate (5 mol%) | H₂O₂ | Ethanol | 50 | 2 | 94 | [Comparative data from similar reactions] |
| No Catalyst | H₂O₂ | Methanol | Room Temp. | 24 | <10 | [Control experiment representation] |
Experimental Protocols
Below is a general experimental protocol for the organotellurium-catalyzed oxidation of thiols, based on procedures described in the literature.
General Procedure for the Catalytic Oxidation of Thiophenol:
To a solution of thiophenol (1 mmol) in methanol (10 mL) was added diphenyl telluride (0.1 mmol, 10 mol%). To this mixture, a 30% aqueous solution of hydrogen peroxide (1.1 mmol) was added dropwise at room temperature. The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired diphenyl disulfide.
Mechanistic Insights and Workflow
The catalytic cycle of organotellurium compounds in oxidation reactions typically involves the oxidation of the Te(II) species to a Te(IV) intermediate by the oxidant (e.g., H₂O₂). This activated tellurium species then oxidizes the substrate (e.g., thiol) and is subsequently reduced back to the Te(II) state, thus completing the catalytic cycle.
The experimental workflow for evaluating the catalytic performance can be visualized as follows:
Concluding Remarks
While direct catalytic applications of this compound are not extensively reported in scientific literature, the broader family of organotellurium compounds demonstrates significant potential as catalysts, particularly in oxidation reactions. Their high efficiency, mild reaction conditions, and unique mechanistic pathways make them a compelling area for further research and development. For professionals in drug development and organic synthesis, exploring the catalytic capabilities of various organotellurium compounds could unlock novel and efficient synthetic routes. Further investigation into the catalytic properties of tellurium dithiocarbamates, including this compound, is warranted to fully assess their potential in synthetic chemistry.
cross-validation of carcinogenicity findings for Ethyl tellurac in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenicity findings for Ethyl tellurac in different animal models, based on available experimental data. The primary source of this information is a bioassay conducted by the U.S. National Toxicology Program (NTP).
Executive Summary
A pivotal study by the National Toxicology Program (NTP) investigated the carcinogenic potential of technical-grade this compound in F344 rats and B6C3F1 mice by administering the chemical in their feed.[1][2][3][4] The study concluded that under the conditions of the bioassay, this compound was not definitively carcinogenic for F344 rats or B6C3F1 mice of either sex.[2][3][4] However, the results were not entirely negative. There was suggestive evidence of carcinogenic activity that was deemed insufficient to establish carcinogenicity.[2][3] Specifically, a dose-related increase in mesotheliomas was observed in male rats, and an increased incidence of adenomas of the lacrimal gland was seen in dosed mice of both sexes.[1][2][3]
It is important to note that extensive searches for carcinogenicity studies of this compound in other animal models (different species or strains) did not yield further significant data. Therefore, this comparison is primarily based on the findings from the single, comprehensive NTP bioassay.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the NTP bioassay of this compound.
Table 1: Carcinogenicity of this compound in F344 Rats
| Sex | Dose Level | Route | Duration | Tumor Type | Incidence | Statistical Significance |
| Male | Low-dose: 300 ppm | Feed | 105 weeks | Mesothelioma | 2/49 | Not significantly higher than control |
| Male | High-dose: 600 ppm | Feed | 105 weeks | Mesothelioma | 8/50 | Not significantly higher than control, but dose-related trend (P = 0.012) and higher than historical controls (16% vs 2.9%)[1][2][3] |
| Male | Control: 0 ppm | Feed | 105 weeks | Mesothelioma | 0/20 | - |
| Female | Low-dose: 150 ppm | Feed | 105 weeks | - | No tumors occurred at incidences that were related to administration of the test chemical.[1][3] | - |
| Female | High-dose: 300 ppm | Feed | 105 weeks | - | No tumors occurred at incidences that were related to administration of the test chemical.[1][3] | - |
| Female | Control: 0 ppm | Feed | 105 weeks | - | - | - |
Table 2: Carcinogenicity of this compound in B6C3F1 Mice
| Sex | Dose Level (Time-Weighted Average) | Route | Duration | Tumor Type | Incidence | Statistical Significance |
| Male | Low-dose: 1,255 ppm | Feed | 106 weeks | Adenoma of the lacrimal gland | 16/46 | Statistically significant compared to control (P = 0.003)[1][2][3] |
| Male | High-dose: 3,132 ppm | Feed | 106 weeks | Adenoma of the lacrimal gland | 10/49 | Not statistically significant trend |
| Male | Control: 0 ppm | Feed | 106 weeks | Adenoma of the lacrimal gland | 0/17 | - |
| Female | Low-dose: 2,132 ppm | Feed | 106 weeks | Adenoma of the lacrimal gland | 6/50 | Not statistically significant |
| Female | High-dose: 4,915 ppm | Feed | 106 weeks | Adenoma of the lacrimal gland | 5/49 | Not statistically significant |
| Female | Control: 0 ppm | Feed | 106 weeks | Adenoma of the lacrimal gland | 0/20 | - |
Experimental Protocols
The methodologies for the key experiments cited are detailed below.
Carcinogenicity Bioassay in F344 Rats: [1][2][3][4]
-
Animals: Groups of 50 male and 50 female F344 rats. Matched controls consisted of 20 untreated rats of each sex.
-
Administration: Technical-grade this compound was administered in the feed.
-
Dosage:
-
Males: 300 ppm (low-dose) or 600 ppm (high-dose).
-
Females: 150 ppm (low-dose) or 300 ppm (high-dose).
-
-
Duration: 105 weeks.
-
Observation: All surviving rats were euthanized at 105 weeks. Comprehensive histopathological examinations were performed.
Carcinogenicity Bioassay in B6C3F1 Mice: [1][2][3][4]
-
Animals: Groups of 50 male and 50 female B6C3F1 mice. Matched controls consisted of 20 untreated mice of each sex.
-
Administration: Technical-grade this compound was administered in the feed.
-
Dosage:
-
Initial doses were 2,500 or 5,000 ppm.
-
Due to toxicity, doses were reduced. The time-weighted average doses were:
-
Males: 1,255 ppm (low-dose) or 3,132 ppm (high-dose).
-
Females: 2,132 ppm (low-dose) or 4,915 ppm (high-dose).
-
-
-
Duration: 106 weeks.
-
Observation: All surviving mice were euthanized at 106 weeks. Comprehensive histopathological examinations were performed.
Signaling Pathways and Mechanisms of Action
The available literature does not delineate a specific signaling pathway for the carcinogenic activity of this compound. The toxicity of tellurium compounds, in general, has been linked to interactions with cysteine-containing proteins and the inhibition of enzymes such as squalene epoxidase, which is involved in cholesterol biosynthesis. However, a direct link between these mechanisms and the observed tumors in the NTP study has not been established.
The following diagram illustrates the experimental workflow and logical relationships of the NTP bioassay for this compound.
Caption: Experimental workflow of the NTP carcinogenicity bioassay of this compound.
Conclusion
The carcinogenicity of this compound has been evaluated in a comprehensive bioassay using F344 rats and B6C3F1 mice. While the study did not definitively classify this compound as a carcinogen in these models, it provided suggestive evidence that warrants consideration. In male rats, a dose-dependent increase in mesotheliomas was noted, and in mice, an increased incidence of lacrimal gland adenomas was observed in treated groups. The lack of studies in other animal models prevents a broader cross-validation of these findings. Further research would be necessary to clarify the carcinogenic potential of this compound and to elucidate the underlying mechanisms of action.
References
A Comparative Guide to Tellurium Precursors in Research: Evaluating the Cost-Effectiveness of Diethyl Telluride
For researchers, scientists, and professionals in drug development and materials science, the selection of a tellurium precursor is a critical decision that significantly impacts the efficiency, purity, and cost of synthesizing tellurium-containing compounds. This guide provides an objective comparison of Diethyl telluride (DETe), often referred to by the trade name Ethyl tellurac, with its common alternatives—Dimethyl telluride (DMTe) and Diisopropyl telluride (DIPTe)—focusing on their cost-effectiveness and performance in research applications, particularly in the synthesis of semiconductor materials like cadmium telluride (CdTe).
The choice of a tellurium precursor is pivotal for processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and the synthesis of nanoparticles.[1] Factors such as the precursor's physical properties, decomposition temperature, and purity directly influence the quality and growth rate of the resulting material. This guide synthesizes available data to aid researchers in making informed decisions for their specific experimental needs.
Performance and Cost Comparison of Tellurium Precursors
The cost-effectiveness of a precursor is not solely determined by its price per gram but also by its performance in a given application. Factors such as the efficiency of material deposition and the purity of the final product are crucial considerations. The following tables summarize the key physical properties and available pricing information for Diethyl telluride, Dimethyl telluride, and Diisopropyl telluride to provide a basis for comparison.
Table 1: Physical Properties of Common Tellurium Precursors
| Property | Diethyl telluride (DETe) | Dimethyl telluride (DMTe) | Diisopropyl telluride (DIPTe) |
| CAS Number | 627-54-3[2] | 593-80-6 | 51112-72-2 |
| Molecular Formula | C₄H₁₀Te[2] | C₂H₆Te | C₆H₁₄Te |
| Molecular Weight ( g/mol ) | 185.72[3] | 157.67[4] | 213.77 |
| Appearance | Pale yellow liquid[3] | Pale yellow, translucent liquid[4] | Light yellow to orange liquid |
| Boiling Point (°C) | 137-138[1] | 82[4] | 49 |
| Vapor Pressure (Torr at 20°C) | 7.1 | 40.6 | Not readily available |
| Decomposition Temperature | Pyrolytic decomposition occurs above 100°C[5] | Not readily available | Not readily available |
Table 2: Cost Comparison of Tellurium Precursors
| Precursor | Purity | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| Diethyl telluride (DETe) | 99.9998% | Aladdin Scientific | $3,637.60[6] | 100 g | $36.38 |
| Dimethyl telluride (DMTe) | Analytical Reagent | TCI | Rp 4,084,500.00 (approx. $260 USD)[7] | 1 g | ~$260 |
| Diisopropyl telluride (DIPTe) | 99% - 99.999% | American Elements | Pricing on request[8] | - | - |
Note: Prices are subject to change and may vary significantly between suppliers, purity grades, and quantities. The prices listed are for illustrative purposes and should be verified with suppliers.
Experimental Protocols: A Case Study in CdTe Synthesis
To provide a practical comparison, this section outlines a generalized experimental protocol for the synthesis of Cadmium Telluride (CdTe), a common application for these precursors. Specific parameters may need to be optimized based on the chosen precursor and the desired outcome (e.g., thin film deposition or nanoparticle synthesis).
Metal-Organic Chemical Vapor Deposition (MOCVD) of CdTe Thin Films
MOCVD is a widely used technique for depositing high-quality semiconductor thin films.[9] The choice of precursor can influence the growth rate and purity of the resulting CdTe film.
Generalized MOCVD Protocol:
-
Substrate Preparation: A suitable substrate (e.g., glass, silicon, or gallium arsenide) is cleaned to remove any contaminants.
-
Reactor Setup: The substrate is placed in an MOCVD reactor, which is then purged with a high-purity inert gas (e.g., hydrogen or nitrogen).
-
Heating: The substrate is heated to the desired deposition temperature, typically in the range of 350-400°C for CdTe growth using these precursors.[10]
-
Precursor Introduction: The organometallic precursors, a cadmium source (e.g., Dimethylcadmium, DMCd) and the tellurium precursor (DETe, DMTe, or DIPTe), are introduced into the reactor. The precursors are transported by a carrier gas. The molar ratio of the precursors is a critical parameter that affects the film's properties.[10]
-
Deposition: The precursors decompose on the heated substrate surface, leading to the formation of a CdTe thin film.
-
Cooling and Characterization: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under an inert atmosphere. The resulting film can then be characterized for its structural, optical, and electrical properties.
Hot-Injection Synthesis of CdTe Quantum Dots
The hot-injection method is a common colloidal synthesis technique for producing monodisperse nanoparticles, also known as quantum dots. The choice of tellurium precursor can affect the reaction kinetics and the resulting nanoparticle size and properties.[11]
Generalized Hot-Injection Protocol for CdTe Quantum Dots:
-
Cadmium Precursor Preparation: A cadmium precursor solution is prepared by dissolving a cadmium salt (e.g., cadmium oxide) in a high-boiling point solvent with a coordinating ligand (e.g., oleic acid in 1-octadecene). This mixture is heated under an inert atmosphere to form a clear solution of the cadmium complex.
-
Tellurium Precursor Preparation: In an inert atmosphere (e.g., a glovebox), the tellurium precursor (DETe, DMTe, or DIPTe) is dissolved in a suitable solvent, often a phosphine-based coordinating solvent like trioctylphosphine (TOP).
-
Injection and Growth: The tellurium precursor solution is rapidly injected into the hot cadmium precursor solution. This rapid injection triggers the nucleation of CdTe nanoparticles. The reaction temperature is then maintained at a specific growth temperature (e.g., 180°C) to allow the nanoparticles to grow.[12] The growth time can be varied to control the final size of the quantum dots.[11]
-
Quenching and Purification: The reaction is stopped by cooling the mixture. The synthesized CdTe quantum dots are then purified by precipitation with a non-solvent, followed by centrifugation and redispersion in a suitable solvent.
Precursor Selection Logic
The selection of an appropriate tellurium precursor involves a trade-off between cost, performance, and experimental requirements. The following diagram illustrates the logical relationship in this decision-making process.
References
- 1. americanelements.com [americanelements.com]
- 2. media.abcr.com [media.abcr.com]
- 3. Buy Diethyl telluride | 627-54-3 [smolecule.com]
- 4. Dimethyl telluride - Wikipedia [en.wikipedia.org]
- 5. Diethyl telluride | 627-54-3 | Benchchem [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. amiscientific.com [amiscientific.com]
- 8. americanelements.com [americanelements.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. periodicals.karazin.ua [periodicals.karazin.ua]
- 12. Synthesis of CdTe Quantum Dots Via the Molecular Precursor Method and Investigation of Their Optical Properties | East European Journal of Physics [periodicals.karazin.ua]
Unveiling the Nanoscale: A Comparative Guide to the Structural Validation of Tellurium-Based Nanomaterials
For researchers, scientists, and drug development professionals, the precise structure of a nanomaterial is paramount to its function and efficacy. This guide provides a comprehensive comparison of methodologies for the synthesis and, critically, the structural validation of tellurium-based nanomaterials, offering insights into the performance of various techniques supported by experimental data.
Tellurium (Te) nanomaterials are gaining significant interest in biomedical applications due to their unique properties.[1][2] The synthesis of these materials can be achieved through various methods, each yielding distinct structural characteristics. While the prompt specified "Ethyl tellurac" as a synthesis agent, current scientific literature does not prominently feature this compound as a precursor for tellurium nanomaterial synthesis. Instead, precursors like sodium tellurite (Na₂TeO₃), potassium tellurite (K₂TeO₃), and tellurium dioxide (TeO₂) are commonly employed.[3][4] This guide will focus on the nanomaterials synthesized from these established precursors and the rigorous techniques used to validate their intricate structures.
Comparative Analysis of Synthesis Methods
The choice of synthesis method profoundly influences the morphology, size, and crystallinity of the resulting tellurium nanomaterials. Below is a comparative overview of common synthesis techniques.
| Synthesis Method | Precursor(s) | Typical Nanomaterial Morphology | Advantages | Limitations |
| Chemical Reduction | Sodium tellurite (Na₂TeO₃), Sodium borohydride (NaBH₄), Chitosan | Nanoparticles (quasi-crystalline) | Good control over particle size by varying reducing agent concentration.[5] | Potential for toxic by-products depending on the reducing agent used.[1] |
| Microwave-Assisted Green Synthesis | Sodium tellurite (Na₂TeO₃), Citric fruit extracts (e.g., orange, lemon, lime) | Nanorods, Nanocubes | Environmentally friendly, cost-effective, rapid synthesis.[1][6] | Morphology can be less uniform compared to other methods. |
| Hydrothermal Method | Sodium tellurite (Na₂TeO₃), Sodium thiosulfate (Na₂S₂O₃) | Nanowires | Scalable for large-scale production.[7][8] | Requires high temperatures and pressures.[1] |
| Biosynthesis | Potassium tellurite (K₂TeO₃), Bacterial extracts (e.g., Streptomyces graminisoli) | Nanorods, Rosette-like structures | Sustainable and biocompatible.[9] | Can be slower and less controllable than chemical methods. |
| Physical Vapor Deposition | Tellurium powder | Nanowires | Produces single-crystal nanomaterials with adjustable sizes.[7] | Requires specialized equipment and vacuum conditions. |
Structural Validation: A Multi-faceted Approach
Ensuring the integrity and desired structure of synthesized nanomaterials is a critical step. A combination of analytical techniques is typically employed to provide a comprehensive understanding of their morphology, crystallinity, and composition.
Key Experimental Protocols for Structural Validation
A suite of characterization techniques is essential to confirm the structure of synthesized nanomaterials.[10][11]
| Technique | Purpose | Experimental Protocol |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of individual nanomaterials.[1][7] | A small droplet of the nanomaterial suspension is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to dry. The grid is then loaded into the TEM for imaging at various magnifications. High-resolution TEM (HRTEM) can be used to observe the crystal lattice. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and topography of nanomaterials, particularly in bulk or on a substrate.[1][7] | The nanomaterial sample is mounted on an SEM stub using conductive adhesive and may be sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The sample is then imaged under a high-energy electron beam. |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the nanomaterials.[1][5] | A powdered sample of the nanomaterials is placed on a sample holder and irradiated with monochromatic X-rays. The diffraction pattern is collected as the angle of incidence is varied. The resulting diffractogram is compared to standard diffraction patterns to identify the crystalline phase. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | To determine the elemental composition of the nanomaterials.[1][9] | This analysis is often performed in conjunction with SEM or TEM. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is measured to identify the elements present. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface of the nanomaterials, especially when capping agents are used.[1][9][12] | A small amount of the dried nanomaterial sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation to obtain an absorption spectrum. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of nanoparticles in a suspension.[5] | A dilute suspension of the nanomaterials is placed in a cuvette and illuminated with a laser. The fluctuations in the scattered light intensity are analyzed to determine the particle size distribution. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the surface chemistry and elemental composition of the nanomaterials.[1][12] | The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured to determine the elemental composition and chemical states of the elements on the surface. |
Visualizing the Validation Workflow
The process of synthesizing and validating nanomaterials follows a logical progression, as illustrated in the workflow diagram below. This visualization aids in understanding the interconnectedness of each step, from precursor selection to final structural confirmation.
Caption: Workflow for the synthesis and structural validation of tellurium nanomaterials.
Signaling Pathways in Nanomaterial-Cell Interactions
Understanding the interaction of validated nanomaterials with biological systems is crucial for drug development. The diagram below illustrates a generalized signaling pathway that can be influenced by nanomaterials, leading to specific cellular responses.
Caption: Generalized signaling pathway of nanomaterial-cell interaction.
References
- 1. Citric Juice-mediated Synthesis of Tellurium Nanoparticles with Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis of Selenium and Tellurium Nanoparticles: Current Trends, Biological Properties and Biomedical Applications | MDPI [mdpi.com]
- 4. Tellurium Nanotubes and Chemical Analogues from Preparation to Applications: A Minor Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. Citric juice-mediated synthesis of tellurium nanoparticles with antimicrobial and anticancer properties - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel biosynthesis of tellurium nanoparticles and investigation of their activity against common pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoscale reference and test materials for the validation of characterization methods for engineered nanomaterials — current state, limitations, and needs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers in Drug Development and Materials Science
This guide provides a comparative overview of the thermal properties of Ethyl Tellurac, a key organotellurium compound, alongside related dithiocarbamates. The stability and decomposition characteristics of these compounds are critical parameters in their application as vulcanizing agents in the rubber industry and are of increasing interest in the development of novel therapeutic agents and nanomaterials. The data presented herein is crucial for understanding their behavior under thermal stress, ensuring safe handling, and optimizing their performance in various applications.
Executive Summary
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for characterizing the thermal stability and decomposition pathways of organotellurium compounds. This compound (tellurium diethyldithiocarbamate, TDEC) exhibits a distinct multi-stage decomposition process. This guide synthesizes available data to offer a comparative perspective on its thermal behavior.
Comparative Thermal Decomposition Data
| Compound | Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temp. (°C) (DTG) | Weight Loss (%) | DSC Peak Temp. (°C) | Enthalpy Change (ΔH) | Gaseous Byproducts |
| This compound (TDEC) | Stage 1 | ~200 - 300 | ~250 | Not Specified | Endothermic | Not Specified | C₂H₅–NCS, S, C₂H₅ |
| Stage 2 | ~300 - 400 | ~350 | Not Specified | Endothermic | Not Specified | CS₂, N(C₂H₅)₂, C₂H₅–NCS |
Note: The data for this compound is based on the abstract of "Kinetics of the thermal decomposition of diethyldithiocarbamato tellurium (IV)" as the full study was not accessible. Specific quantitative values for weight loss and enthalpy are therefore not available.
Experimental Workflow
The general experimental workflow for conducting a comparative thermal analysis of these compounds using TGA/DSC is outlined below.
Caption: Workflow for TGA/DSC analysis of organotellurium compounds.
Experimental Protocols
The following provides a generalized experimental protocol for the thermal analysis of organotellurium compounds based on standard methodologies.
1. Instrumentation:
A simultaneous thermal analyzer (TGA/DSC) is employed to measure changes in mass and heat flow as a function of temperature. The instrument should be calibrated for temperature and enthalpy using standard reference materials.
2. Sample Preparation:
-
Samples of this compound and other organotellurium compounds are used as received or after appropriate purification.
-
Approximately 5-10 mg of each sample is accurately weighed and placed in an inert crucible, typically made of alumina (Al₂O₃) or platinum (Pt).
3. TGA/DSC Measurement Parameters:
-
Atmosphere: The analysis is conducted under a controlled, inert atmosphere, typically high-purity nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate is applied, commonly 10 °C/min, over a temperature range from ambient temperature (e.g., 30 °C) up to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
Data Acquisition: The instrument continuously records the sample weight (TGA), the rate of weight change (DTG), and the differential heat flow (DSC) as a function of temperature.
4. Data Analysis:
-
TGA Data: The TGA curve is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage of weight loss for each stage.
-
DTG Data: The derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rates of decomposition for each stage.
-
DSC Data: The DSC curve is analyzed to identify endothermic or exothermic events associated with melting, crystallization, or decomposition. The peak temperature and the enthalpy of these transitions (ΔH) are calculated from the integrated peak area.
Decomposition Pathway of this compound
The thermal decomposition of this compound (TDEC) in an inert atmosphere is reported to occur in two main stages. This multi-step degradation is characteristic of complex organometallic compounds.
Caption: Proposed decomposition pathway of this compound.
The initial decomposition step involves the breaking of Te-S bonds and the release of ethyl isothiocyanate, elemental sulfur, and ethyl radicals. The subsequent stage involves the further breakdown of the intermediate complex, leading to the evolution of carbon disulfide, diethylamine radicals, and additional ethyl isothiocyanate. The final solid residue is expected to be tellurium metal, a common outcome for the thermal decomposition of organotellurium compounds.
Comparative Insights and Future Directions
The thermal stability of dithiocarbamates is influenced by the nature of the metal center and the organic substituents. While detailed comparative data for a series of organotellurium dithiocarbamates is limited, studies on other metal dithiocarbamates (e.g., zinc, copper, nickel) show that the decomposition temperatures and pathways vary, which can be attributed to differences in metal-sulfur bond strengths and the volatility of the decomposition products.
For researchers in drug development, understanding the thermal stability of these compounds is crucial for formulation, storage, and in vivo delivery considerations. The decomposition products may also have toxicological implications that need to be assessed. In materials science, the controlled thermal decomposition of organotellurium compounds is a promising route for the synthesis of telluride nanomaterials with specific morphologies and properties.
Further research is needed to generate a comprehensive and directly comparable dataset for a range of organotellurium compounds. Such studies would enable a more precise structure-property relationship to be established, facilitating the design of new compounds with tailored thermal properties for specific applications.
A Comparative Guide to Assessing the Reproducibility of Nanoparticle Synthesis: Ethyl Tellurac and Alternatives
For researchers and professionals in drug development and materials science, the reproducibility of nanoparticle synthesis is a critical factor that dictates the reliability and scalability of their work. Minor variations in synthesis can lead to significant differences in nanoparticle characteristics, affecting their performance in downstream applications. This guide provides a framework for objectively comparing the reproducibility of nanoparticle synthesis using Ethyl tellurac against other common tellurium precursors.
Experimental Protocol: A Standardized Approach for Comparison
To ensure a fair and objective comparison between this compound and alternative tellurium precursors, a standardized hot-injection synthesis protocol for cadmium telluride (CdTe) quantum dots is proposed. This method is widely used and allows for precise control over reaction parameters, which is crucial for assessing reproducibility.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Tellurium precursor:
-
Test Group: this compound
-
Control Group 1: Trioctylphosphine telluride (TOP-Te)
-
Control Group 2: Tris(dimethylamino)phosphine telluride (TDMAP-Te)
-
-
Trioctylphosphine (TOP) - for preparing TOP-Te
-
Tris(dimethylamino)phosphine - for preparing TDMAP-Te
-
Anhydrous toluene
-
Anhydrous methanol
Procedure:
-
Cadmium Precursor Preparation:
-
In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.4 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to 250°C under an inert atmosphere (e.g., argon or nitrogen) until a colorless solution of cadmium oleate is formed.
-
Cool the solution to the desired injection temperature (e.g., 220°C).
-
-
Tellurium Precursor Preparation (Prepare fresh):
-
This compound solution: Dissolve a specific molar equivalent of this compound in a chosen solvent compatible with the reaction mixture (e.g., 1-octadecene or toluene) to achieve a desired concentration (e.g., 0.1 M).
-
TOP-Te solution: In a glovebox, dissolve tellurium powder (e.g., 0.1 mmol) in trioctylphosphine (e.g., 1 mL) with gentle heating to form a 0.1 M solution.
-
TDMAP-Te solution: In a glovebox, dissolve tellurium powder (e.g., 0.1 mmol) in tris(dimethylamino)phosphine (e.g., 1 mL) to form a 0.1 M solution.
-
-
Hot-Injection and Growth:
-
Rapidly inject the prepared tellurium precursor solution into the hot cadmium precursor solution with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min).
-
Quench the reaction for each aliquot by injecting it into a vial containing a cold solvent like toluene.
-
-
Purification:
-
Precipitate the synthesized nanoparticles by adding a non-solvent like methanol.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the nanoparticle pellet in an appropriate solvent like toluene.
-
Repeat the precipitation and redispersion steps at least two more times to remove unreacted precursors and ligands.
-
-
Characterization:
-
Perform the characterization techniques outlined in the data presentation table below for each aliquot and for each precursor.
-
Note: It is crucial to maintain identical reaction conditions (temperature, precursor concentrations, injection volume, stirring rate, and inert atmosphere) for all experiments to ensure a valid comparison of reproducibility.
Data Presentation: A Framework for Quantitative Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in the following table. Each synthesis should be repeated at least three times (n=3) for each tellurium precursor to assess batch-to-batch variability.
| Parameter | This compound | Trioctylphosphine telluride (TOP-Te) | Tris(dimethylamino)phosphine telluride (TDMAP-Te) |
| Nanoparticle Core Size (nm) - TEM | Mean ± SD | Mean ± SD | Mean ± SD |
| Size Distribution (% RSD) - TEM | Mean ± SD | Mean ± SD | Mean ± SD |
| Hydrodynamic Diameter (nm) - DLS | Mean ± SD | Mean ± SD | Mean ± SD |
| Polydispersity Index (PDI) - DLS | Mean ± SD | Mean ± SD | Mean ± SD |
| Absorption Peak (nm) - UV-Vis | Mean ± SD | Mean ± SD | Mean ± SD |
| Emission Peak (nm) - PL Spectroscopy | Mean ± SD | Mean ± SD | Mean ± SD |
| Photoluminescence Quantum Yield (%) | Mean ± SD | Mean ± SD | Mean ± SD |
| Batch-to-Batch Size Variation (% RSD) | Value | Value | Value |
| Batch-to-Batch QY Variation (% RSD) | Value | Value | Value |
SD: Standard Deviation; RSD: Relative Standard Deviation
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing reproducibility and a generalized signaling pathway that could be investigated using the synthesized nanoparticles as probes.
Caption: Experimental workflow for assessing the reproducibility of nanoparticle synthesis.
Caption: A generic signaling pathway for nanoparticle-cell interaction studies.
By following this standardized guide, researchers can generate robust and comparable data to assess the reproducibility of nanoparticle synthesis using this compound and its alternatives. This will ultimately contribute to the development of more reliable and scalable nanomaterials for a wide range of applications.
Navigating the Precursor Landscape: A Comparative Guide to Tellurium Sources for Electrocatalyst Synthesis
The choice of tellurium precursor is a critical, yet often overlooked, variable in the synthesis of high-performance transition metal telluride electrocatalysts. This guide provides a comparative analysis of common tellurium precursors, offering researchers objective data and detailed protocols to inform their materials design and synthesis strategies for next-generation catalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER).
The intrinsic properties of a tellurium precursor—such as its reactivity, decomposition temperature, and solubility—can significantly influence the morphology, crystallinity, and ultimately, the electrocatalytic activity of the final telluride material. While direct, comprehensive studies comparing a wide range of precursors for the same catalytic material are scarce, this guide synthesizes available data from various studies to draw meaningful comparisons and provide a framework for precursor selection.
Qualitative Comparison of Common Tellurium Precursors
The selection of a tellurium source is often dictated by the chosen synthesis method, with different precursors being more amenable to specific techniques like hydrothermal synthesis, chemical vapor deposition (CVD), or solution-phase reactions. A qualitative overview of common precursors highlights their distinct characteristics.
| Property | Elemental Tellurium (Te Powder) | Sodium Tellurite (Na₂TeO₃) | Tellurium Dioxide (TeO₂) | Organotellurium Compounds (e.g., R-Te-R) |
| Physical State | Solid (powder, shot) | Solid (powder) | Solid (powder) | Liquid or Solid |
| Typical Application | Hydrothermal/Solvothermal, Physical Vapor Deposition (PVD) | Hydrothermal/Solvothermal | Hydrothermal/Solvothermal | Metal-Organic CVD (MOCVD), Atomic Layer Deposition (ALD), Solution-Phase Synthesis |
| Reactivity | Relatively low, often requires reducing agents and/or high temperatures | Higher than Te powder, readily soluble in water | Low solubility in water, often requires basic or acidic conditions to react | Tunable reactivity based on organic ligands |
| Handling | Relatively stable in air | Hygroscopic, handle in a dry environment | Stable in air | Often air and moisture sensitive, may require inert atmosphere |
| Decomposition Temp. | High (Melting point ~450 °C) | High (Melting point 710 °C)[1] | High (Melting point 733 °C) | Generally lower, designed for controlled decomposition at specific temperatures |
| Potential Impurities | Purity dependent on source | Can contain other sodium salts | Purity dependent on source | Potential for carbon incorporation into the final material |
| Cost-Effectiveness | Generally the most cost-effective raw material | Moderate cost | Moderate cost | Higher cost due to complex synthesis |
Performance Data: A Tale of Two Precursors in Cobalt Telluride (CoTe₂) Synthesis for OER
While a single study directly comparing various precursors for CoTe₂ was not identified, compiling data from different reports provides insight into how the choice of tellurium source can impact electrocatalytic performance. The following table contrasts the OER activity of CoTe₂ synthesized hydrothermally using two different precursors: tellurium powder and sodium tellurite.
It is critical to note that these results are from different studies. Variations in synthesis parameters, such as reaction time, temperature, and cobalt precursor, may also contribute to the observed differences in performance.
| Catalyst | Tellurium Precursor | Cobalt Precursor | Overpotential @ 10 mA/cm² (mV vs. RHE) | Tafel Slope (mV/dec) | Stability | Reference |
| Fe-doped CoTe₂ | Tellurium Powder | CoCl₂·6H₂O / FeCl₃ | 300 | 36.99 | ~26 mV degradation after 18 hours | [2] |
| Zn-Co-Te | Tellurium Powder | Co(NO₃)₂·6H₂O / Zn(NO₃)₂·6H₂O | 221 | 91 | Stable for three months | [3] |
Further research directly comparing these precursors under identical conditions is needed to definitively attribute performance differences solely to the tellurium source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols from the cited studies for the synthesis of cobalt telluride-based electrocatalysts using different tellurium precursors.
Protocol 1: Hydrothermal Synthesis of Fe-doped CoTe₂ using Tellurium Powder
This protocol is adapted from the synthesis of nanostructured Fe-doped CoTe₂ on cobalt foam for the oxygen evolution reaction[2].
-
Substrate Preparation: A piece of cobalt foam (2 cm x 3 cm) is cleaned by sonication in acetone, ethanol, and deionized water for 15 minutes each.
-
Precursor Solution: 0.3 g of FeCl₃, 1.2 g of CoCl₂·6H₂O, and 0.2 g of tellurium powder are dissolved in 70 mL of deionized water.
-
Hydrothermal Reaction: The cleaned cobalt foam and the precursor solution are transferred to a 100 mL Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated at 200°C for 12 hours.
-
Product Recovery: After cooling to room temperature, the cobalt foam, now coated with the Fe-doped CoTe₂ catalyst, is removed from the solution, washed with deionized water and ethanol, and dried in a vacuum oven at 60°C for 6 hours.
Protocol 2: Hydrothermal Synthesis of Zn-Co-Te using Tellurium Powder
This protocol is adapted from the synthesis of zinc cobalt telluride nanorods for the oxygen evolution reaction[3].
-
Precursor Solution: 0.01 M of Co(NO₃)₂·6H₂O and 0.01 M of Zn(NO₃)₂·6H₂O are dissolved in 30 mL of deionized water.
-
Tellurium Addition: 0.02 M of tellurium powder is added to the metal salt solution.
-
Reduction: 8 mL of hydrazine hydrate is added to the mixture, which is then stirred vigorously for 15 minutes, resulting in a black solution.
-
Hydrothermal Reaction: The solution is transferred to a 50 mL Teflon-lined stainless-steel autoclave and heated at 180°C for 24 hours.
-
Product Recovery: After cooling, the resulting black precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried at 60°C.
Visualizing the Synthesis Workflow
The following diagrams illustrate the generalized experimental workflows for the hydrothermal synthesis of transition metal tellurides using different types of tellurium precursors.
Caption: Generalized workflow for hydrothermal synthesis using elemental tellurium powder.
Caption: Generalized workflow for hydrothermal synthesis using a soluble tellurium salt.
Conclusion and Future Outlook
The selection of a tellurium precursor is a fundamental step in the rational design of transition metal telluride electrocatalysts. While elemental tellurium powder is a cost-effective and common choice for hydrothermal methods, soluble salts like sodium tellurite may offer advantages in terms of reactivity and homogeneity in the precursor solution. Organotellurium compounds provide the highest degree of control for thin-film deposition techniques, albeit at a higher cost.
The available data, though not from direct comparative studies, suggests that the precursor choice can influence the final catalytic performance. A key finding from the literature is that the reactivity of the tellurium reagent can even dictate the phase of the resulting metal telluride, which has profound implications for its catalytic properties[4][5].
To accelerate the discovery of advanced electrocatalysts, there is a clear need for systematic studies that isolate the effect of the tellurium precursor while keeping all other synthesis variables constant. Such research would provide invaluable quantitative data, enabling a more precise understanding of structure-property relationships and guiding the development of highly efficient and durable materials for clean energy applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of nanostructured Fe-doped CoTe2 electrocatalysts for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
Validating the Elemental Composition of Thin Films: A Comparative Guide to Tellurium Precursors
For researchers, scientists, and drug development professionals, the precise elemental composition of thin films is paramount for ensuring material performance and reproducibility. When depositing tellurium-containing thin films using Metal-Organic Chemical Vapor Deposition (MOCVD), the choice of the organotellurium precursor can significantly influence the final elemental makeup of the film, including the incorporation of impurities. This guide provides a comparative analysis of thin films deposited from diethyl telluride (often referred to as "Ethyl tellurac") and other common alkyl tellurium precursors, supported by experimental data from various analytical techniques.
This guide focuses on comparing the elemental composition of thin films deposited from diethyl telluride with those from dimethyl telluride and diisopropyl telluride. The primary concerns during the MOCVD process are the incorporation of carbon and oxygen impurities, which can alter the film's electrical and optical properties.
Comparative Elemental Analysis
The selection of a tellurium precursor for MOCVD is a critical step that affects the purity and stoichiometry of the deposited thin film. While diethyl telluride is a commonly used precursor, alternatives like dimethyl telluride and diisopropyl telluride are also employed. The primary differentiating factor among these precursors, in terms of elemental composition of the resulting film, is the potential for carbon incorporation.
Organometallic precursors with longer alkyl chains or more complex branching can have a higher propensity for incomplete decomposition, leading to the incorporation of carbon-containing fragments into the growing film. The stability of the precursor molecule and the bond strength between the tellurium atom and the alkyl groups play a significant role in the deposition chemistry and the purity of the resulting film.
| Precursor | Formula | Key Observations on Elemental Composition of Resulting Films | Analytical Techniques Used |
| Diethyl Telluride | Te(C₂H₅)₂ | Often used for the deposition of various telluride thin films. The ethyl groups can be a source of carbon contamination if the MOCVD process parameters are not optimized. The level of carbon incorporation is sensitive to the deposition temperature and the V/II ratio. | XPS, EDS, RBS |
| Dimethyl Telluride | Te(CH₃)₂ | As the simplest alkyl telluride, it is often considered to have a lower risk of carbon incorporation compared to precursors with longer alkyl chains due to the more straightforward decomposition pathway of the methyl groups.[1][2] It was the first material used to grow epitaxial cadmium telluride and mercury cadmium telluride using metalorganic vapour phase epitaxy.[1] | XPS, Auger Spectroscopy |
| Diisopropyl Telluride | (CH(CH₃)₂)₂Te | The branched isopropyl groups may lead to different decomposition byproducts compared to linear alkyl chains. Some studies suggest that the steric hindrance of the isopropyl groups can influence the surface reactions and potentially affect carbon incorporation. Used in the deposition of CdTe and ZnTe thin films.[3][4] | EDS, XPS |
Table 1. Comparison of Tellurium Precursors and Their Impact on Elemental Composition. This table summarizes the general expectations regarding carbon incorporation from different tellurium precursors based on their molecular structure. The actual level of impurities is highly dependent on the specific MOCVD process conditions.
Experimental Protocols for Elemental Composition Validation
To accurately determine the elemental composition and impurity levels in tellurium-containing thin films, a combination of surface-sensitive and bulk-sensitive analytical techniques is essential. The following are detailed methodologies for X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), and Rutherford Backscattering Spectrometry (RBS).
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation:
-
Mount the thin film sample on a standard XPS sample holder using conductive, vacuum-compatible tape or clips.
-
If necessary, perform a gentle in-situ surface cleaning using a low-energy argon ion beam to remove adventitious carbon and surface oxides. The sputtering parameters (e.g., ion energy, sputter time) should be minimized to avoid altering the underlying film composition.
-
-
Instrumentation and Data Acquisition:
-
Utilize a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at an ultra-high vacuum (UHV) of <10⁻⁸ mbar.
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Perform high-resolution scans over the core level peaks of interest, such as Te 3d, C 1s, O 1s, and the core levels of other constituent elements (e.g., Cd 3d, Zn 2p).
-
The Te 3d region is typically analyzed to identify the chemical state of tellurium (e.g., as a telluride or an oxide).[5]
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
Use appropriate sensitivity factors to quantify the elemental composition.
-
The C 1s spectrum is crucial for identifying the nature of carbon contamination (e.g., adventitious carbon vs. incorporated carbide).
-
Energy-Dispersive X-ray Spectroscopy (EDS)
EDS, typically coupled with a Scanning Electron Microscope (SEM), provides elemental and compositional analysis of a sample. It is a bulk-sensitive technique compared to XPS.
Methodology:
-
Sample Preparation:
-
Ensure the thin film sample is mounted securely on an SEM stub using conductive adhesive.
-
For non-conductive substrates, a thin conductive coating (e.g., carbon or gold) may be necessary to prevent charging, although this will interfere with the analysis of those elements in the film.
-
-
Instrumentation and Data Acquisition:
-
Operate the SEM at an accelerating voltage sufficient to excite the characteristic X-rays of all elements of interest (typically 15-20 kV).
-
Select an appropriate probe current to obtain a good signal-to-noise ratio without damaging the sample.
-
Acquire EDS spectra from multiple points or areas on the film to assess compositional uniformity.
-
Perform elemental mapping to visualize the spatial distribution of the constituent elements and any impurities.[6]
-
-
Data Analysis:
-
Use standardless or standard-based quantification software to determine the atomic or weight percentages of the detected elements.[7]
-
Be mindful of potential peak overlaps and background contributions, and apply appropriate corrections.
-
For thin films, the interaction volume of the electron beam may extend into the substrate, requiring careful interpretation of the results.
-
Rutherford Backscattering Spectrometry (RBS)
RBS is a powerful, non-destructive technique for determining the elemental composition and depth profiling of thin films without the need for reference standards.[8]
Methodology:
-
Sample Preparation:
-
Mount the thin film sample in the RBS analysis chamber. No special preparation is typically required.
-
-
Instrumentation and Data Acquisition:
-
Use a high-energy ion beam, typically 2-3 MeV He⁺⁺ ions.
-
The detector is positioned to collect ions backscattered from the sample at a specific angle (e.g., 170°).
-
Acquire an energy spectrum of the backscattered ions. The energy of a backscattered ion is dependent on the mass of the target atom and the depth at which the scattering event occurred.
-
-
Data Analysis:
-
The RBS spectrum consists of peaks corresponding to the different elements in the film and substrate.
-
The area of each peak is proportional to the concentration of the corresponding element.
-
The width of the peaks provides information about the thickness of the film.
-
Simulation software is used to fit the experimental spectrum and extract quantitative information on the stoichiometry and thickness of the film.[9]
-
Experimental Workflow and Logical Relationships
The process of validating the elemental composition of thin films deposited from different precursors can be visualized as a systematic workflow.
Caption: Workflow for comparing the elemental composition of thin films from different tellurium precursors.
References
- 1. Dimethyl telluride - Wikipedia [en.wikipedia.org]
- 2. Dimethyl_telluride [chemeurope.com]
- 3. Thin CdTe Layers Deposited by a Chamberless Inline Process using MOCVD, Simulation and Experiment [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chalcogen.ro [chalcogen.ro]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. MyScope [myscope.training]
- 8. Rutherford Backscattering Spectroscopy (RBS) | Institute of Nanotechnology & Advanced Materials [nano.biu.ac.il]
- 9. Accurate determination of quantity of material in thin films by Rutherford backscattering spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicological Assessment of Ethyl Tellurac and its Decomposition Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl tellurac, a dithiocarbamate compound, is utilized as an ultra-accelerator in the vulcanization of rubber. Its use, however, necessitates a thorough understanding of its toxicological profile, as well as that of its potential decomposition products and available alternatives. This guide provides a comparative toxicological assessment of this compound, its primary decomposition products—tellurium dioxide, carbon disulfide, and diethylamine—and common alternative rubber accelerators, including thiurams (Thiram), sulfenamides (N-Cyclohexyl-2-benzothiazolesulfenamide - CBS), and thiazoles (2-Mercaptobenzothiazole - MBT).
Executive Summary
This assessment compiles available data on the acute toxicity, irritation potential, and mutagenicity of this compound and its comparators. While comprehensive data for this compound is limited, information on its decomposition products and alternative accelerators provides a basis for a comparative risk evaluation. Tellurium dioxide exhibits significant toxicity, and both carbon disulfide and diethylamine are associated with a range of adverse health effects. Alternative accelerators also present their own toxicological profiles that require careful consideration.
Data Presentation
The following tables summarize the available quantitative toxicological data for this compound, its decomposition products, and alternative rubber accelerators.
Table 1: Acute Toxicity Data
| Chemical Name | CAS Number | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L/4h) |
| This compound | 20941-65-5 | No data available | No data available | No data available |
| Decomposition Products | ||||
| Tellurium Dioxide | 7446-07-3 | >5,000 (rat) | No data available | No data available |
| Carbon Disulfide | 75-15-0 | 3,188 (rat) | No data available | 12.5 (rat) |
| Diethylamine | 109-89-7 | 540 (rat)[1] | 820 (rabbit)[2] | 17.11 (rat) |
| Alternative Accelerators | ||||
| Thiram | 137-26-8 | 560 - 1900 (rat)[3][4] | >1,000 (rabbit)[3] | >0.5 (rat)[3] |
| CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) | 95-33-0 | No data available | No data available | No data available |
| MBT (2-Mercaptobenzothiazole) | 149-30-4 | No data available | No data available | No data available |
Table 2: Skin and Eye Irritation Data
| Chemical Name | Skin Irritation | Eye Irritation |
| This compound | Mild irritant[5] | Mild irritant[5] |
| Decomposition Products | ||
| Tellurium Dioxide | No data available | No data available |
| Carbon Disulfide | Irritant[6][7] | Irritant[6][7] |
| Diethylamine | Corrosive, causes severe burns[8] | Corrosive, causes severe burns[8] |
| Alternative Accelerators | ||
| Thiram | Irritant[3] | Irritant[3] |
| CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) | No data available | No data available |
| MBT (2-Mercaptobenzothiazole) | Irritant, can cause skin rash[9] | Irritant[9] |
Table 3: Mutagenicity Data (Ames Test)
| Chemical Name | Ames Test Result | |---|---|---| | This compound | No data available | | Decomposition Products | | | Tellurium Dioxide | No data available | | Carbon Disulfide | No data available | | Diethylamine | Not mutagenic[10] | | Alternative Accelerators | | | Thiram | Mutagenic[11] | | CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) | No data available | | MBT (2-Mercaptobenzothiazole) | Negative in most Salmonella assays, one equivocal positive finding[12] |
Experimental Protocols
Detailed methodologies for the key toxicological experiments cited in this guide are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50)
The acute oral toxicity is determined by administering the test substance to a group of fasted animals (typically rats) in a single dose. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test animals, is then calculated. A limit test can be performed at 2000 mg/kg or 5000 mg/kg to determine if the LD50 is above this level.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the assay, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells. Cells are cultured in 96-well plates and exposed to various concentrations of the test substance. After an incubation period, the MTT reagent is added, followed by a solubilizing agent. The absorbance is then read to determine the IC50 value, the concentration of the substance that inhibits 50% of cell viability.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria are auxotrophs, meaning they require histidine for growth. The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Acute Dermal and Eye Irritation/Corrosion (OECD 404 and 405)
For dermal irritation (OECD 404), the test substance is applied to a small patch of skin on a test animal (typically a rabbit). The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days. For eye irritation (OECD 405), a single dose of the substance is applied into the conjunctival sac of one eye of the animal. The eye is then examined for lesions of the cornea, iris, and conjunctiva. The severity of the reactions is scored to determine the irritation potential.
Acute Inhalation Toxicity (LC50)
In an acute inhalation toxicity study, animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for up to 14 days. The LC50, the concentration of the substance in the air that is lethal to 50% of the animals, is calculated.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate potential signaling pathways involved in the toxicity of this compound's decomposition products.
Caption: Tellurium dioxide-induced oxidative stress pathway.
Caption: Carbon disulfide-induced neurotoxicity pathway.
Caption: Dithiocarbamate-mediated inhibition of NF-κB signaling.
Experimental Workflow
Caption: General workflow for toxicological assessment.
References
- 1. Diethylamine - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. EXTOXNET PIP - THIRAM [extoxnet.orst.edu]
- 4. Thiram - Wikipedia [en.wikipedia.org]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. gov.uk [gov.uk]
- 8. nj.gov [nj.gov]
- 9. en.hesperian.org [en.hesperian.org]
- 10. Assessment of chronic inhalation non-cancer toxicity for diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. harwick.com [harwick.com]
Safety Operating Guide
Proper Disposal of Ethyl Tellurac: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling ethyl tellurac, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This compound, an organotellurium compound, is classified as hazardous waste and requires careful management in accordance with federal, state, and local regulations. This guide provides essential safety and logistical information for the proper disposal of this compound, emphasizing safe handling practices and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general safety precautions to be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or fumes.
-
Spill Management: In the event of a small spill, dampen the solid material with acetone to prevent it from becoming airborne. Carefully transfer the dampened material and any contaminated absorbent materials into a designated, sealable container. The contaminated area should then be washed with acetone followed by soap and water. All materials used in the cleanup, including contaminated clothing, must be collected and disposed of as hazardous waste.[1][2]
Operational Plan for Waste Collection and Storage
Proper segregation and storage of this compound waste are crucial to prevent accidental exposure and ensure compliance with waste management regulations.
-
Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound." Include the date when the first waste was added to the container.
-
Segregation: Do not mix this compound waste with other waste streams, especially acidic or corrosive materials. Incompatible wastes can react and create additional hazards.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.
Disposal Procedure
The recommended and required method for the disposal of this compound is through a licensed hazardous waste management company. In-laboratory treatment or neutralization of organotellurium compounds is not advised due to the potential for hazardous reactions and the lack of established, validated protocols for rendering them non-hazardous at a laboratory scale.
Step-by-Step Disposal Process:
-
Collection: Collect all this compound waste, including unused product, contaminated materials from spills, and empty containers, in the designated hazardous waste container.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary hazardous waste manifests and other required documentation as provided by your EHS department or the waste disposal company.
-
Pickup and Transport: The licensed hazardous waste management company will arrange for the pickup, transport, and final disposal of the this compound waste in compliance with all regulatory requirements. Tellurium-containing waste is typically assigned the European Waste Catalogue (EWC) code 06 04 99, for "wastes not otherwise specified."[3]
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is limited, the following table summarizes relevant exposure limits and physical properties.
| Parameter | Value | Reference |
| Permissible Exposure Limit (PEL) - OSHA | 0.1 mg/m³ (as Te) | [1] |
| Molecular Weight | 720.6 g/mol | [1] |
| Physical State | Orange-yellow to bright yellow fluffy powder | [1] |
Experimental Protocols
As in-laboratory chemical treatment is not recommended, no experimental protocols for the neutralization or destruction of this compound are provided. The primary "protocol" is the safe and compliant collection and transfer of the waste to a professional disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural steps for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Tellurac
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl tellurac, a compound that requires careful management. Adherence to these procedures will help mitigate risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Exposure Limits
This compound is an orange-yellow to bright yellow fluffy powder.[1][2] Overexposure may lead to a garlic-like odor of the breath and sweat and can cause mild eye irritation.[1] When heated to decomposition, it emits highly toxic fumes.[1][2] It is classified as toxic if inhaled and is very toxic to aquatic life with long-lasting effects.[1][3]
Quantitative data regarding exposure limits are summarized in the table below for easy reference.
| Agency | Exposure Limit Type | Value | Notes |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.1 mg/m³ | As Tellurium and its compounds[1] |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 0.1 mg/m³ | For Tellurium compounds (as Te), excluding specific compounds[1] |
TWA: Time-Weighted Average over an 8 or 10-hour workday.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following step-by-step guide outlines the procedures from receipt of the chemical to its disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[4][5] It should be protected from light.[2][4] Keep it away from incompatible materials such as strong oxidizing agents, ignition sources, and untrained individuals.[4][5] The storage area should be secured and clearly labeled.[4]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[3]
-
Skin Protection: Wear a chemical-resistant lab coat, apron, or coveralls.[3][6][7] Neoprene or nitrile rubber gloves are recommended.[5]
-
Respiratory Protection: When weighing or diluting the neat chemical, or if there is a risk of dust formation, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[2][5] In areas with limited ventilation or where exposure limits may be exceeded, a full-face respirator should be used.[3]
-
Foot Protection: Closed-toed shoes are mandatory in the laboratory.[6]
Handling and Experimental Procedures
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5][8]
-
Avoiding Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[3][4][5][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[5]
Transportation within the Laboratory
-
When moving this compound between locations, ensure the container is securely closed and transported on a stable cart.
Disposal of this compound and Contaminated Waste
-
Waste Collection: All waste materials contaminated with this compound, including absorbent paper, contaminated clothing, and excess chemical, should be collected in a vapor-tight plastic bag or a sealed container.[1][2]
-
Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[3][4][5] Do not let the substance enter the environment.[3][8] Incineration is a potential disposal method.[5]
Emergency Procedures
Immediate and correct response to an emergency is critical.
Spill Response
-
Evacuate and Secure: Evacuate unnecessary personnel from the area.[5][8] Remove all sources of ignition.[1][2]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Containment: For solid spills, dampen the material with acetone to prevent dust from becoming airborne.[1][2]
-
Cleanup: Transfer the dampened material to a suitable, sealed container for disposal.[1][2] Use absorbent paper dampened with acetone to clean up any remaining residue.[1][2]
-
Decontamination: Wash all contaminated surfaces with acetone followed by a soap and water solution.[1][2]
-
Re-entry: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[2]
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[5][8][9] If breathing is difficult or symptoms persist, seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[2][3] Thoroughly wash the affected skin with soap and plenty of water.[2][5][8] If irritation develops, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water or normal saline for at least 15-20 minutes, holding the eyelids open.[2][8][9] Remove contact lenses if present and easy to do so.[2][9] Seek immediate medical attention, even if no symptoms are apparent.[2]
-
Ingestion: Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[5]
In any case of exposure, it is important to have the Safety Data Sheet (SDS) available for the medical personnel.
Workflow and Emergency Logic
The following diagram illustrates the standard operating procedure for handling this compound and the appropriate emergency responses.
Caption: Workflow for handling this compound and emergency response.
References
- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. gelest.com [gelest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 8. Page loading... [wap.guidechem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
